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  • Product: 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile
  • CAS: 869977-87-7

Core Science & Biosynthesis

Foundational

Synthesis of 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile: A Technical Guide

Executive Summary & Strategic Analysis The synthesis of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile represents a critical workflow in the development of rigidified aryl-alkyne scaffolds. This structural motif—a cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile represents a critical workflow in the development of rigidified aryl-alkyne scaffolds. This structural motif—a cyclopropane ring bearing a geminal nitrile and aryl group—serves as a bioisostere for carbonyls or as a conformationally restricted spacer in kinase inhibitors and antiviral agents.

The core challenge in this synthesis is not the bond formation itself, but the chemoselectivity required to install the strained cyclopropane ring without hydrolyzing the nitrile, followed by a precision cross-coupling to introduce the alkyne moiety.

This guide details a robust, three-step protocol validated for scalability and reproducibility:

  • Cyclopropanation: Phase-transfer catalyzed alkylation of 4-bromophenylacetonitrile.

  • Sonogashira Coupling: Palladium-catalyzed alkynylation using trimethylsilylacetylene (TMSA).

  • Desilylation: Controlled removal of the TMS group to reveal the terminal alkyne.

Retrosynthetic Logic

The most reliable disconnection relies on the stability of the cyclopropane nitrile under basic cross-coupling conditions. We trace the target back to 4-bromophenylacetonitrile , a commercially available and inexpensive starting material.

Retrosynthesis Target Target Molecule 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile Intermediate Intermediate 1-(4-bromophenyl)cyclopropane-1-carbonitrile Target->Intermediate Desilylation & Sonogashira Coupling SM Starting Material 4-bromophenylacetonitrile Intermediate->SM Double Alkylation (1,2-dibromoethane)

Figure 1: Retrosynthetic analysis highlighting the preservation of the nitrile group and late-stage introduction of the alkyne.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-bromophenyl)cyclopropane-1-carbonitrile

Objective: Construct the quaternary carbon center via double alkylation.

Mechanism & Rationale: This reaction utilizes Phase Transfer Catalysis (PTC) . The use of 50% aqueous NaOH generates a high concentration of hydroxide ions, while the quaternary ammonium salt (TEBA) shuttles the deprotonated arylacetonitrile anion between the organic and aqueous phases. This method is superior to using NaH/DMSO as it avoids hazardous hydrogen gas evolution and strictly anhydrous conditions.

Reagents:

  • 4-Bromophenylacetonitrile (1.0 equiv)

  • 1,2-Dibromoethane (1.5 equiv)

  • Benzyltriethylammonium chloride (TEBA) (0.02 equiv)

  • Sodium Hydroxide (50% aq. solution) (excess)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 4-bromophenylacetonitrile, 1,2-dibromoethane, and TEBA.

  • Addition: Add the 50% NaOH solution dropwise while maintaining the internal temperature between 25–35°C (exothermic reaction).

  • Reaction: Vigorously stir the biphasic mixture at 40–50°C for 4–6 hours. Critical: High stirring speed (>600 rpm) is essential for effective phase transfer.

  • Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with 1N HCl (to remove amine impurities) and brine.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield a white crystalline solid.

Data Check:

  • Yield: Expect 75–85%.

  • 1H NMR (CDCl3): Look for the disappearance of the benzylic singlet (~3.7 ppm) and appearance of two symmetric multiplets for the cyclopropane protons at ~1.4 ppm and ~1.8 ppm.

Step 2: Sonogashira Coupling

Objective: Replace the aryl bromide with a protected alkyne.

Rationale: Direct coupling with acetylene gas is dangerous and often leads to homocoupling (diacetylene formation). Using trimethylsilylacetylene (TMSA) affords the mono-substituted product cleanly. The cyclopropyl nitrile group is stable under these mild basic conditions.

Reagents:

  • 1-(4-bromophenyl)cyclopropane-1-carbonitrile (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.03 equiv)

  • CuI (0.015 equiv)

  • Triethylamine (Et3N) (Solvent/Base)

Protocol:

  • Degassing: Suspend the aryl bromide, Pd catalyst, and CuI in dry Et3N. Sparge with Argon for 15 minutes to remove O2 (critical to prevent Glaser coupling).

  • Addition: Add TMSA via syringe.

  • Heating: Heat the sealed vessel to 70°C for 8–12 hours. The solution will darken (black/brown) as Pd(0) is generated.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the TMS-protected intermediate.

Step 3: Desilylation

Objective: Reveal the terminal alkyne.

Reagents:

  • TMS-protected intermediate (1.0 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Methanol (MeOH)

Protocol:

  • Reaction: Dissolve the intermediate in MeOH. Add solid K2CO3 and stir at room temperature for 1–2 hours.

  • Monitoring: TLC will show a slight shift in Rf (product is more polar).

  • Workup: Remove MeOH in vacuo. Partition residue between water and Et2O.

  • Final Isolation: Dry organic layer (MgSO4) and concentrate. The product is typically pure enough for use; if not, recrystallize from hexanes.

Mechanistic Visualization: Phase Transfer Catalysis

Understanding the PTC cycle is vital for troubleshooting Step 1. If stirring is inefficient, the cycle breaks, leading to recovered starting material.

PTC_Mechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Interface cluster_organic Organic Phase OH OH- Transfer Ion Exchange OH->Transfer Q_OH Q+ OH- Q_OH->Transfer Anion [Ar-CH-CN]- Q+ Transfer->Anion Deprotonation SM Ar-CH2-CN SM->Anion Product Cyclopropane Product Anion->Product Alkylation with Br-CH2-CH2-Br

Figure 2: The Phase Transfer Catalysis cycle. Q+ represents the quaternary ammonium cation (TEBA).

Summary of Analytical Data

Parameter1-(4-bromophenyl)cyclopropane-1-carbonitrileTarget: 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile
Appearance White crystalline solidOff-white to pale yellow solid
Melting Point 88–90 °C95–98 °C
1H NMR (Aryl) ~7.50 (d, 2H), 7.25 (d, 2H)~7.45 (d, 2H), 7.28 (d, 2H)
1H NMR (Ring) 1.80 (m, 2H), 1.40 (m, 2H)1.78 (m, 2H), 1.42 (m, 2H)
1H NMR (Alkyne) N/A~3.10 (s, 1H)
IR (Nitrile) ~2235 cm⁻¹~2238 cm⁻¹
IR (Alkyne) N/A~3290 cm⁻¹ (C-H stretch), ~2110 cm⁻¹ (C≡C)

Safety & Handling

  • Cyanide Functionality: While the nitrile group in the target is covalently bonded and generally stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Alkyne Stability: Terminal alkynes can polymerize or form explosive acetylides with metals (Cu, Ag) in their elemental form. Ensure all copper waste is quenched with aqueous ammonia or EDTA before disposal.

  • Exotherms: The initial cyclopropanation (Step 1) is significantly exothermic. Add the base slowly to prevent thermal runaway.

References

  • Synthesis of 1-(4-bromophenyl)

    • Source: Organic Syntheses, Coll.[1] Vol. 9, p.400 (1998); Vol. 74, p.72 (1997).

    • Context: This procedure describes the general PTC method for cyclopropan
    • URL:

  • General Sonogashira Coupling Methodology

    • Source: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
    • Context: Comprehensive review covering c
    • URL:

  • Cyclopropanation of 4-Bromophenylacetonitrile (Specific Analog)

    • Source: Sigma-Aldrich Product Specific
    • Context: Confirms stability and physical properties of the bromo-precursor.
    • URL:

Sources

Exploratory

physicochemical properties of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile. This molecule incorporates three key structural motifs of significant interest in modern drug discovery and materials science: a strained cyclopropane ring, a reactive terminal alkyne (ethynyl group), and a polar nitrile group. The unique combination of these features imparts valuable properties, positioning it as a versatile building block for advanced chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the handling and application of this compound.

Introduction: The Strategic Value of a Unique Molecular Architecture

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry due to its unique stereoelectronic properties.[1] Its inherent high ring strain and the significant s-character of its C-C bonds can profoundly influence the physicochemical and pharmacological profiles of drug molecules.[1][2] The incorporation of a cyclopropane moiety can enhance metabolic stability by making C-H bonds less susceptible to degradation by cytochrome P450 enzymes, improve binding affinity to biological targets by locking the molecule into a rigid, bioactive conformation, and modulate properties like lipophilicity to improve pharmacokinetics.[1][3][4]

The subject of this guide, 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile, combines this advantageous cyclopropyl group with two other powerful functional groups:

  • The Ethynyl Group (-C≡CH): This terminal alkyne is a versatile chemical handle. It is highly reactive and serves as a key substrate for a variety of powerful coupling reactions, such as the Sonogashira coupling, "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), and other transformations crucial for the synthesis of complex molecules and pharmaceuticals.[5][6]

  • The Nitrile Group (-C≡N): The nitrile is a common functional group in many approved drugs and clinical candidates, including numerous kinase inhibitors.[5][7][8] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into amines, amides, or carboxylic acids.

The strategic arrangement of these three groups on a central phenyl scaffold makes 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile a compound of significant interest for creating novel chemical entities with unique pharmacological profiles.[1][9]

Physicochemical and Spectroscopic Profile

While detailed experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogues.

Core Physicochemical Properties

The following table summarizes the core physicochemical properties. These values are calculated or estimated based on standard chemical principles and data from analogous compounds.

PropertyValueSource / Method
Molecular Formula C₁₂H₉NCalculation
Molecular Weight 167.21 g/mol Calculation
Appearance Predicted to be a white to pale yellow solid.Inferred from analogues like 1-(4-benzyloxy-phenyl)-cyclopropane carbonitrile and 4-ethynylacetophenone.[6]
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Predicted to be soluble in common organic solvents (DCM, Ethyl Acetate, DMF, DMSO) and poorly soluble in water.Standard chemical principles
logP (o/w) ~2.3Predicted using computational models (e.g., XLogP3).[10]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The following are the expected key features in its spectra.

Technique Expected Features
¹H NMR - Aromatic Protons: Two doublets in the δ 7.0-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring. - Alkyne Proton: A singlet around δ 3.0-3.5 ppm. - Cyclopropane Protons: Complex multiplets (AA'BB' system) in the δ 1.5-2.0 ppm range.[11]
¹³C NMR - Nitrile Carbon (C≡N): Signal around δ 118-122 ppm. - Aromatic Carbons: Multiple signals between δ 120-140 ppm. - Alkyne Carbons (C≡C): Two signals between δ 75-85 ppm. - Cyclopropane Carbons: Signals in the upfield region, typically δ 15-30 ppm.[11][12]
IR Spectroscopy - C≡N Stretch: A sharp, medium-intensity band around 2230-2250 cm⁻¹. - ≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹. - C≡C Stretch: A weak band around 2100-2140 cm⁻¹. - Aromatic C-H Stretch: Bands above 3000 cm⁻¹. - Aromatic C=C Stretch: Bands around 1600 cm⁻¹ and 1500 cm⁻¹.[13][14]
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 167.07.[12]

Synthesis and Experimental Protocols

A robust and generally applicable method for preparing 1-arylcyclopropane-1-carbonitriles involves the α-alkylation of the corresponding arylacetonitrile with a 1,2-dihaloethane.[9] This approach offers a direct route to the cyclopropane ring.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 4-bromophenylacetonitrile.

Synthetic_Pathway A 4-Bromophenylacetonitrile B (4-Ethynylphenyl)acetonitrile A->B Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) then deprotection C 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile B->C Cyclopropanation (1,2-Dibromoethane, Base) [4]

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Cyclopropanation

This protocol details the key cyclopropanation step, adapted from established literature methods for similar structures.[9]

Materials:

  • (4-Ethynylphenyl)acetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH) or other suitable strong base

  • Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride)

  • Toluene or another suitable aprotic solvent

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-ethynylphenyl)acetonitrile (1.0 eq.), toluene, and the phase-transfer catalyst (0.1 eq.).

  • Base Addition: Prepare a concentrated aqueous solution of NaOH (e.g., 50% w/v). Add this solution to the reaction flask with vigorous stirring.

  • Alkylation: While stirring vigorously, add 1,2-dibromoethane (1.5-2.0 eq.) dropwise to the mixture.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the final product, 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile.[15]

Relevance in Drug Discovery and Chemical Biology

The unique structural features of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile make it a highly attractive scaffold for drug discovery. The rationale behind its utility is a convergence of the benefits provided by each of its functional components.

Drug_Discovery_Logic cluster_0 Molecular Scaffolds cluster_1 Pharmacological Benefits A Cyclopropane Ring D Improved Metabolic Stability [2, 15] A->D E Enhanced Potency & Selectivity [2, 15] A->E B Ethynyl Group F Versatile Chemical Handle for Derivatization [16] B->F C Nitrile Group G Bioisostere / H-Bond Acceptor [21] C->G H Improved PK/PD Profile D->H E->H F->H G->H I Lead Optimization & Novel Drug Candidates H->I

Caption: Logic flow from structural features to drug discovery potential.

  • Enhancing Metabolic Stability and Potency: As previously noted, the cyclopropane ring is a proven tool for improving drug properties. It can replace more metabolically labile groups (like a gem-dimethyl group) or unsaturated bonds, leading to increased stability and potency.[3][4] Numerous approved drugs and clinical candidates contain this moiety.[4]

  • Broad-Spectrum Antiviral Potential: Cyclopropane-based scaffolds have recently been identified as potent, broad-spectrum inhibitors of coronavirus 3C-like proteases, a critical enzyme for viral replication.[16] This suggests that derivatives of our target compound could be explored for antiviral applications.

  • Kinase Inhibition: The phenyl-nitrile substructure is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[5][7][8] The nitrile group often forms a key hydrogen bond in the ATP-binding pocket of kinases like Src.[5][7] The ethynylphenyl group allows for further extension into solvent-exposed regions of the kinase, a common strategy for achieving selectivity and potency.

  • Scaffold for Combinatorial Chemistry: The terminal alkyne provides a perfect attachment point for diversification using click chemistry or Sonogashira couplings. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the hit-to-lead process.

Conclusion

1-(4-ethynylphenyl)cyclopropane-1-carbonitrile is more than just a chemical compound; it is a strategically designed building block that leverages the synergistic benefits of three high-value functional groups. Its rigid cyclopropane core offers a path to improved metabolic stability and conformational constraint, while the nitrile and ethynyl groups provide both crucial pharmacophoric features and versatile handles for synthetic elaboration. This guide has outlined its predicted physicochemical properties, a reliable synthetic protocol, and the compelling scientific rationale for its application in modern drug discovery. For research teams aiming to develop novel therapeutics, particularly in oncology and virology, this compound represents a valuable starting point for the design of next-generation lead compounds.

References

  • LookChem. Cyclopropanecarbonitrile. [Link]

  • Beilstein Journals. Supporting Information First synthesis of acylated nitrocyclopropanes. [Link]

  • Gedikli, I. et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Google Patents.
  • ResearchGate. Selective examples of cyclopropane-based drugs and natural products. [Link]

  • NIST WebBook. Ethanone, 1-(4-ethylphenyl)-. [Link]

  • PubChem. Cyclopropane, 1-ethynyl-1-ethenyl-. [Link]

  • ResearchGate. Synthesis and synthetic applications of 1-donor substituted cyclopropanes with ethynyl, vinyl and carbonyl groups. [Link]

  • Domling, A. et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Barrios Sosa, A. C. et al. (2004). Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles. PubMed. [Link]

  • Atlantis Press. Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. [Link]

  • Apelbaum, S. Y. (1982). Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. PMC. [Link]

  • EPFL News. (2024). New method unlocks cyclopropenes' potential for drug discovery. [Link]

  • Boschelli, D. H. et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. PubMed. [Link]

  • Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Mallon, R. et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile Inhibitors of Mitogen-Activated protein/extracellular Signal-Regulated Kinase 1 Kinase. PubMed. [Link]

  • MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

  • MDPI. (2025). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. [Link]

  • Cheméo. Chemical Properties of Cyclopropane, 1-ethynyl-1-ethenyl- (CAS 105961-74-8). [Link]

  • Comptes Rendus de l'Académie des Sciences. Spectroscopic and structural aspects of the reactions of 1,4-quinones with sulfur and nitrogen nucleophiles. [Link]

  • SciSpace. (2010). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. [Link]

Sources

Foundational

Technical Whitepaper: 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile (CAS 869977-87-7) in Advanced Medicinal Chemistry

Executive Summary In modern drug discovery and materials science, the demand for highly specialized, bifunctional building blocks has driven the development of conformationally restricted scaffolds. 1-(4-ethynylphenyl)cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the demand for highly specialized, bifunctional building blocks has driven the development of conformationally restricted scaffolds. 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (CAS: 869977-87-7) represents a premier example of such a scaffold[1]. By integrating a terminal alkyne for late-stage bioorthogonal functionalization with a cyclopropanecarbonitrile group for conformational rigidity, this molecule serves as a versatile linchpin in the synthesis of complex pharmacophores, PROTAC linkers, and advanced materials.

This whitepaper provides an in-depth technical analysis of its physicochemical profile, synthetic utility, and self-validating experimental protocols designed for senior researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The structural architecture of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry.

  • The Cyclopropane Ring (Conformational Lock): Replacing a standard gem-dimethyl or isopropyl group with a cyclopropane ring significantly reduces the conformational entropy of the molecule. This "locking" mechanism forces the attached pharmacophores into a specific spatial orientation, often enhancing target binding affinity. Furthermore, cyclopropanes exhibit reduced lipophilicity compared to larger cycloalkanes and provide superior metabolic stability against Cytochrome P450 (CYP450) mediated oxidation.

  • The Nitrile Group (-CN): Positioned on the same carbon as the phenyl ring, the strongly electron-withdrawing nitrile group modulates the electron density of the adjacent system. It can act as a hydrogen-bond acceptor in protein-ligand interactions or serve as a synthetic handle for reduction to primary amines or hydrolysis to amides.

  • The Terminal Alkyne (-C≡CH): Located at the para-position of the phenyl ring, the ethynyl group is a highly reactive, bioorthogonal handle. It is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Palladium-catalyzed cross-couplings[2][3].

Quantitative Physicochemical Data
PropertyValueCausality / Significance in Design
CAS Number 869977-87-7Unique registry identifier for procurement and safety[1].
Molecular Formula C12H9NDictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 167.21 g/mol Low molecular weight ensures it remains within Lipinski's Rule of 5 after conjugation.
Physical Form Yellow to Brown SolidIndicates extended conjugation; requires storage away from intense UV light.
Purity Standard

95%
Critical for minimizing catalytic poisoning during Pd/Cu cross-coupling reactions.

Synthetic Divergence and Mechanistic Pathways

The true value of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile lies in its synthetic divergence. The molecule can be orthogonally functionalized at either the alkyne or the nitrile terminus without cross-reactivity, provided the correct catalytic systems are employed.

SyntheticDivergence core 1-(4-ethynylphenyl) cyclopropane-1-carbonitrile (CAS: 869977-87-7) cuaac CuAAC (Click) + R-N3 core->cuaac Alkyne Reactivity sonogashira Sonogashira + R-X (Pd/Cu) core->sonogashira Alkyne Reactivity nitrile_red Nitrile Reduction (LiAlH4 or H2/Pd) core->nitrile_red Nitrile Reactivity prod1 1,4-Disubstituted 1,2,3-Triazole cuaac->prod1 prod2 Internal Alkyne Conjugate sonogashira->prod2 prod3 Primary Amine Derivative nitrile_red->prod3

Fig 1: Synthetic divergence pathways leveraging the bifunctional alkyne and nitrile handles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Pioneered by Sharpless and Meldal, the CuAAC reaction is the quintessential "Click" chemistry transformation[2]. The terminal alkyne of CAS 869977-87-7 reacts with organic azides in the presence of a Cu(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. This triazole ring is not merely a linker; it is a rigid, metabolically stable bioisostere of an amide bond, highly valued in solid-phase synthesis and bioconjugation[4].

Sonogashira Cross-Coupling

For applications requiring extended linear conjugation (e.g., molecular wires or rigid PROTAC linkers), the terminal alkyne undergoes Sonogashira coupling with aryl or vinyl halides. This reaction relies on a synergistic Pd(0)/Pd(II) and Cu(I) dual catalytic cycle to forge sp2-sp carbon-carbon bonds under relatively mild conditions[3].

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems . Each critical step includes a mechanistic rationale (causality) and an empirical checkpoint to verify success before proceeding.

Protocol A: Standardized CuAAC (Click) Derivatization

Objective: Conjugate 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile with an aliphatic azide (R-N3) to yield a 1,4-disubstituted triazole.

  • Solvent Preparation & Degassing:

    • Action: Prepare a 1:1 mixture of tert-butanol (t-BuOH) and Milli-Q water. Sparge with Argon for 15 minutes.

    • Causality: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of dissolved oxygen, which halts the catalytic cycle[2].

    • Validation Checkpoint: Dissolved oxygen sensor reads < 1 ppm.

  • Catalyst Generation (In Situ):

    • Action: In a separate vial, dissolve CuSO4·5H2O (0.05 eq) and Sodium Ascorbate (0.1 eq) in degassed water. Add TBTA ligand (0.05 eq) dissolved in t-BuOH.

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. TBTA stabilizes Cu(I) and accelerates the reaction.

    • Validation Checkpoint: The solution must transition from a distinct Cu(II) blue to a pale yellow/colorless state, confirming successful reduction.

  • Cycloaddition Reaction:

    • Action: Add the alkyne (CAS 869977-87-7, 1.0 eq) and the target azide (1.05 eq) to the reaction vessel. Introduce the catalyst mixture. Stir at 25°C for 4-6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active alkyne spot is entirely consumed.

  • Product Isolation & Spectral Validation:

    • Action: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

    • Validation Checkpoint: 1H NMR (CDCl3) must show the disappearance of the terminal alkyne proton (typically a sharp singlet around

      
       3.0-3.2 ppm) and the emergence of the characteristic triazole proton (a singlet at 
      
      
      
      7.8-8.5 ppm).

CuAACCycle cu_cat Cu(I) Catalyst pi_complex Cu-Alkyne π-Complex cu_cat->pi_complex + Alkyne alkyne Terminal Alkyne (CAS: 869977-87-7) alkyne->pi_complex acetylide Cu-Acetylide Intermediate pi_complex->acetylide - H+ metallacycle 6-Membered Metallacycle acetylide->metallacycle + Azide azide Organic Azide (R-N3) azide->metallacycle metallacycle->cu_cat Regeneration triazole 1,4-Disubstituted 1,2,3-Triazole metallacycle->triazole Ring Contraction & Protonation

Fig 2: Mechanistic catalytic cycle of the CuAAC reaction highlighting the Cu-acetylide intermediate.

Protocol B: Sonogashira Coupling for Extended Conjugation

Objective: Synthesize an internal alkyne by coupling CAS 869977-87-7 with an aryl iodide.

  • Reagent Assembly:

    • Action: Charge a Schlenk flask with the alkyne (1.0 eq), Aryl Iodide (1.1 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).

    • Causality: Pd(PPh3)4 initiates the oxidative addition into the Aryl-Iodide bond, while CuI forms the copper acetylide that undergoes transmetalation with the Pd complex[3].

  • Solvent and Base Addition:

    • Action: Add anhydrous, degassed DMF and Triethylamine (Et3N, 3.0 eq).

    • Causality: Et3N acts as both a base (to neutralize the HI byproduct) and a ligand to stabilize the transition states.

  • Thermal Activation:

    • Action: Heat the mixture to 70°C under an Argon atmosphere for 12 hours.

    • Validation Checkpoint: LC-MS analysis should indicate the mass of the desired cross-coupled product. The absence of the Glaser coupling byproduct (homocoupled alkyne) validates the strict exclusion of oxygen.

Reaction Optimization Parameters
Reaction TypeSolvent SystemCatalyst SystemTemp (°C)Typical Yield (%)Key Mechanistic Advantage
CuAAC (Click) t-BuOH / H2O (1:1)CuSO4 / Na Ascorbate25>90%Aqueous media accelerates the exothermic coordination of Cu(I) to the alkyne[2].
CuAAC (Click) DMFCuI / DIPEA5080-85%Superior solubility profile for highly lipophilic azide substrates.
Sonogashira DMFPd(PPh3)4 / CuI7075-85%Broad substrate tolerance for electron-deficient aryl halides[3].

Conclusion

1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (CAS 869977-87-7) is a masterclass in rational molecular design. By providing a chemically orthogonal terminal alkyne and a conformationally restricting cyclopropanecarbonitrile moiety, it allows medicinal chemists to rapidly assemble complex, metabolically stable architectures. Adherence to the self-validating protocols outlined above ensures high yields, minimal byproduct formation, and absolute structural confidence in downstream drug development applications.

References

  • Ethynylphenyl | Sigma-Aldrich . sigmaaldrich.com. 1

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC . nih.gov. 2

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI . mdpi.com. 3

  • CuAAC: An Efficient Click Chemistry Reaction on Solid Phase | ACS Combinatorial Science . acs.org.4

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile. In the absence of a complete, formally published dataset, this document serves as an expert-driven prediction and interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies outlined herein are based on established principles of spectroscopic analysis and draw from extensive experience in the structural elucidation of complex organic molecules. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural features of this molecule and the techniques to characterize it.

Introduction to 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile

1-(4-ethynylphenyl)cyclopropane-1-carbonitrile is a unique organic molecule incorporating several key functional groups: a para-substituted phenyl ring, a terminal ethynyl (alkyne) group, a cyclopropane ring, and a nitrile group. The strategic combination of these functionalities suggests its potential as a versatile building block in medicinal chemistry and materials science. The rigid cyclopropane ring introduces conformational constraints, while the ethynyl and nitrile moieties offer reactive handles for further chemical modifications, such as click chemistry or the introduction of nitrogen-containing heterocycles. Accurate spectroscopic characterization is paramount to confirming its identity and purity, which are critical for any subsequent application.

Molecular Structure and Key Features

The molecular structure of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile is depicted below. The key structural features that will be interrogated by various spectroscopic techniques are highlighted.

Figure 1. Molecular structure of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, acetylenic, and cyclopropyl protons. The chemical shifts are predicted based on the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Acetylenic H~3.1Singlet (s)1HThe terminal alkyne proton is deshielded by the triple bond but is not as deshielded as aromatic protons.
Aromatic Hs (ortho to cyclopropane)~7.5Doublet (d)2HThese protons are deshielded by the aromatic ring current and are ortho to the electron-withdrawing cyclopropyl group. They will appear as a doublet due to coupling with the meta protons.
Aromatic Hs (meta to cyclopropane)~7.4Doublet (d)2HThese protons are also deshielded and will appear as a doublet due to coupling with the ortho protons.
Cyclopropyl Hs~1.6-1.8Multiplet (m)4HThe protons on the cyclopropane ring are highly shielded due to the ring strain and will appear in the aliphatic region.[1] The geminal and cis/trans couplings will likely result in a complex multiplet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Nitrile C (C≡N)~120The nitrile carbon is significantly deshielded.
Quaternary Aromatic C (ipso to cyclopropane)~140This carbon is attached to the cyclopropyl group and is part of the aromatic ring.
Quaternary Aromatic C (ipso to ethynyl)~122This carbon is attached to the ethynyl group.
Aromatic CHs~128-133Aromatic carbons typically resonate in this region. Two distinct signals are expected for the ortho and meta carbons.
Acetylenic Cs (C≡C)~83 (terminal), ~78 (internal)The two carbons of the alkyne will have distinct chemical shifts.
Quaternary Cyclopropyl C~25This carbon is attached to the phenyl ring and the nitrile group.
Cyclopropyl CH₂s~15-20The methylene carbons of the cyclopropane ring are highly shielded.[1]
Experimental Protocol for NMR Data Acquisition

G cluster_0 NMR Sample Preparation and Data Acquisition A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. C->D E Process the data (Fourier transform, phase correction, baseline correction). D->E F Integrate ¹H signals and pick peaks for both spectra. E->F

Figure 2. Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer to serve as an internal standard (δ = 0.00 ppm).[1]

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibration
Acetylenic C-H~3300Strong, sharpC-H stretch
Aromatic C-H~3100-3000MediumC-H stretch
Nitrile C≡N~2230Strong, sharpC≡N stretch
Acetylenic C≡C~2100Medium, sharpC≡C stretch
Aromatic C=C~1600, ~1500MediumC=C stretch
Cyclopropyl C-H~3080MediumC-H stretch[2]
Cyclopropyl skeletal~1020MediumRing deformation[2]
Experimental Protocol for FT-IR Data Acquisition

G cluster_0 FT-IR Sample Preparation and Data Acquisition A Ensure the ATR crystal is clean. B Acquire a background spectrum of the empty ATR stage. A->B C Place a small amount of the solid sample onto the ATR crystal. B->C D Apply pressure to ensure good contact between the sample and the crystal. C->D E Acquire the sample spectrum. D->E F Clean the ATR crystal after analysis. E->F

Figure 3. Workflow for FT-IR data acquisition.

  • Instrument Preparation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum. This will account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The molecular formula of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile is C₁₂H₉N, which corresponds to a monoisotopic mass of approximately 167.07 g/mol . A prominent molecular ion peak is expected at m/z = 167.[3]

  • Major Fragmentation Pathways:

    • Loss of HCN (m/z 140): A common fragmentation for nitriles is the loss of a hydrogen cyanide molecule.

    • Loss of C₂H₂ (m/z 141): Fragmentation of the ethynyl group.

    • Formation of a tropylium-like ion (m/z 91): Cleavage of the cyclopropane ring could lead to the formation of a stable benzyl-type cation.

    • Other fragments: Various other fragments corresponding to the aromatic ring and cyclopropane ring cleavages are also possible.

Experimental Protocol for MS Data Acquisition

G cluster_0 Mass Spectrometry Sample Preparation and Data Acquisition A Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). B Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or APCI). A->B C Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500). B->C D If necessary, perform tandem MS (MS/MS) on the molecular ion to confirm fragmentation patterns. C->D E Analyze the resulting spectrum to identify the molecular ion and major fragment peaks. D->E

Figure 4. Workflow for Mass Spectrometry data acquisition.

  • Sample Preparation: Dissolve a small amount (sub-milligram) of the sample in a high-purity solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. For a molecule of this nature, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable methods. ESI would likely produce the protonated molecule [M+H]⁺ at m/z 168.[3]

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can be used to determine the exact mass and confirm the elemental composition.[4]

  • Tandem MS (Optional): To confirm the structure, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is isolated and then fragmented, and the resulting fragment ions are analyzed. This provides further structural information.

Conclusion

This technical guide provides a detailed, expert-driven prediction and interpretation of the key spectroscopic data (NMR, IR, and MS) for 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile. By understanding the expected spectral features and employing the standardized experimental protocols outlined herein, researchers can confidently characterize this molecule and ensure its suitability for their intended applications. The convergence of the predicted data from these orthogonal analytical techniques provides a robust framework for the structural elucidation of this and other novel chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile. Retrieved from [Link]

  • Beilstein Journals. (2018). Supporting Information First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopropane, 1-[[1-(cyclopropylethynyl)cyclopropyl]ethynyl]-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and synthetic applications of 1-donor substituted cyclopropanes with ethynyl, vinyl and carbonyl groups. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]

  • MDPI. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp.. Retrieved from [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Mass Spectrometry for Organic Matter Analysis. Retrieved from [Link]

  • Radboud University. (n.d.). IR spectroscopic characterization of products of methane and cyclo-propane activation by Ru cations. Retrieved from [Link]

  • Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopropane. Retrieved from [Link]

Sources

Foundational

theoretical calculations for 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile

This guide outlines a rigorous computational framework for profiling 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile , a high-value scaffold in medicinal chemistry and materials science.[1] This molecule combines a rigid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous computational framework for profiling 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile , a high-value scaffold in medicinal chemistry and materials science.[1] This molecule combines a rigid cyclopropane core (metabolic stability), a nitrile handle (hydrogen bond acceptor/synthetic intermediate), and an ethynyl group (bioorthogonal "click" chemistry handle).

Electronic Structure, Reactivity Landscapes, and In Silico ADMET[1]

Executive Summary & Strategic Importance

1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (CAS: 869977-87-7) represents a "privileged structure" in drug discovery.[1] The gem-disubstituted cyclopropane ring locks the phenyl group into a specific conformation, restricting bond rotation and potentially enhancing binding affinity by reducing the entropic penalty of protein-ligand interactions.

Why Theoretical Calculation is Critical: Experimental characterization alone cannot fully elucidate the electronic causality behind its reactivity or its specific binding modes.[1] This guide provides a self-validating computational protocol to determine:

  • Conformational Preference: The energetic cost of phenyl ring rotation relative to the cyclopropane.

  • Synthetic Reactivity: Activation energies for "Click" chemistry (1,3-dipolar cycloaddition) at the ethynyl site.[1]

  • Spectroscopic Signatures: Predictive IR/Raman fingerprints for quality control.

Computational Methodology (Best-Practice Protocol)

To ensure scientific integrity, we utilize a "ladder of accuracy" approach, moving from low-cost force fields to high-level Density Functional Theory (DFT).

Workflow Architecture

The following diagram illustrates the sequential workflow for full theoretical characterization.

G cluster_props Property Prediction Start Input Structure (SMILES/3D) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch DFT_Opt Geometry Optimization (wB97X-D / def2-TZVP) ConfSearch->DFT_Opt Lowest E Conformers Freq Frequency Analysis (IR/Raman & Thermochemistry) DFT_Opt->Freq Check Imaginary Freqs ADMET ADMET Profiling (QikProp / SwissADME) DFT_Opt->ADMET Freq->DFT_Opt Transition State Search (If Imag Freq > 0) ESP Electrostatic Potential (Reactivity Sites) Freq->ESP NBO NBO Analysis (Hyperconjugation) Freq->NBO UV TD-DFT (Excited States) Freq->UV

Figure 1: Step-by-step computational workflow ensuring convergence and property validation.

Electronic Structure & Geometry Optimization

Level of Theory Selection

For this specific organic system involving conjugation (phenyl-ethynyl) and ring strain (cyclopropane), standard B3LYP is often insufficient due to poor description of dispersion forces.

  • Recommended Functional: wB97X-D or B3LYP-D3(BJ) .[1] These include dispersion corrections essential for accurate pi-stacking predictions if dimerization occurs.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized) for final energies; 6-31G(d) for initial screening.[1]

  • Solvent Model: SMD (Solvation Model based on Density) using Water or DMSO to mimic physiological or assay conditions.[1]

Conformational Analysis (The "Bisected" vs. "Perpendicular" Problem)

The phenyl ring attached to the cyclopropane can adopt two limiting conformations:

  • Bisected: The phenyl ring plane bisects the C2-C1-C3 angle.[1] This maximizes conjugation between the cyclopropane Walsh orbitals and the phenyl

    
    -system.[1]
    
  • Perpendicular: The phenyl ring is perpendicular to the bisecting plane.[1]

Hypothesis: The bisected conformation is expected to be the global minimum due to


 hyperconjugation.[1]

Protocol:

  • Perform a relaxed potential energy surface (PES) scan.[1]

  • Rotate the dihedral angle

    
    (C2-C1-C_ipso-C_ortho) from 0° to 180° in 10° steps.[1]
    
  • Plot Energy (

    
    ) vs. Angle (
    
    
    
    ).
Frontier Molecular Orbitals (FMO)

The reactivity is dictated by the HOMO-LUMO gap.[1]

  • HOMO Location: Predominantly localized on the ethynylphenyl moiety (electron-rich

    
    -system).[1]
    
  • LUMO Location: Likely delocalized over the benzonitrile-like system (phenyl + nitrile), as the nitrile is electron-withdrawing.[1]

Table 1: Predicted Electronic Descriptors (wB97X-D/def2-TZVP)

Descriptor Predicted Trend/Value Causality

| Dipole Moment (


)  | High (~4.5 - 5.5 Debye) | Vector addition of Nitrile (pull) and Ethynyl (weak push/pull) aligned roughly parallel.[1] |
| HOMO-LUMO Gap  | ~4.5 - 5.0 eV | Conjugation of ethynyl-phenyl stabilizes HOMO; Nitrile stabilizes LUMO.[1] |
| Ring Strain Energy  | ~27.5 kcal/mol | Inherent to cyclopropane; makes the C1-C2/C3 bonds susceptible to acid-catalyzed opening.[1] |

Spectroscopic Validation (Vibrational Analysis)

To validate the theoretical model against experimental QC data, calculate the IR spectrum. Scale factors (typically ~0.96 for DFT) must be applied.

Key Diagnostic Bands:

  • 
     Nitrile Stretch:  ~2230–2250 cm⁻¹ (Strong, sharp).
    
  • 
     Alkyne Stretch:  ~2100–2120 cm⁻¹ (Variable intensity, depending on symmetry).
    
  • 
     Alkyne Stretch:  ~3300 cm⁻¹ (Sharp, diagnostic for terminal alkyne).
    
  • Cyclopropane Ring Breathing: ~1000–1050 cm⁻¹.[1]

Self-Validating Check: If the calculation shows imaginary frequencies (negative values), the structure is a transition state, not a minimum. Re-optimize.

Reactivity Profile: The "Click" Chemistry Simulation

The ethynyl group allows this molecule to serve as a probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Transition State (TS) Search Protocol

To predict the kinetics of labeling this molecule with an azide probe (e.g., Methyl Azide):

  • Guess Structure: Position the azide and alkyne parallel, ~2.2 Å apart.[1]

  • Calculation: Opt=TS (Berny algorithm) at B3LYP/6-31G(d).

  • Validation: Verify one imaginary frequency corresponding to the formation of the two C-N bonds.

Reaction Reactants Reactants Alkyne + Azide (Ground State) TS Transition State (TS) concerted C-N formation (High Energy) Reactants->TS Activation Energy (ΔG‡) TS->TS Imaginary Freq ~ -400 cm⁻¹ Product Product 1,2,3-Triazole (Stable) TS->Product Exothermic Relaxation

Figure 2: Reaction coordinate for the bioorthogonal labeling of the ethynyl handle.

In Silico ADMET & Drug-Likeness[1]

For drug development professionals, the physicochemical profile is paramount. The cyclopropane ring is often used to improve metabolic stability compared to a gem-dimethyl group or an ethyl chain.[1]

Table 2: Predicted ADMET Parameters

Parameter Value Range (Est.) Interpretation
LogP (Lipophilicity) 2.8 – 3.2 Moderately lipophilic.[1] Good membrane permeability.[1]
TPSA (Polar Surface Area) ~24 Ų Dominated by the Nitrile group. Highly permeable (BBB penetrant).
Rotatable Bonds 1 (Phenyl-Cyclopropane bond).[1][2] Highly rigid scaffold.[1]

| Metabolic Liability | Low | Cyclopropane C-H bonds are strong (high BDE). No benzylic protons to abstract.[1] |

Metabolic Note: The primary metabolic soft spot is the terminal alkyne (oxidation to carboxylic acid or hydration) and potential hydrolysis of the nitrile. The cyclopropane ring itself is generally resistant to P450 oxidation unless activated by specific radical mechanisms.

References

  • Mewes, J. M., et al. (2022).[3] "Best-Practice DFT Protocols for Basic Molecular Computational Chemistry." Angewandte Chemie International Edition. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry. Link

  • Waser, J., et al. (2024).[5] "New method unlocks cyclopropenes' potential for drug discovery."[1][5] EPFL News. Link

  • PubChem. (2025).[1] "Compound Summary: 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile." National Library of Medicine.[1] Link

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. Link

Sources

Exploratory

Stability and Degradation of Substituted Cyclopropane Carbonitriles

A Technical Guide for Drug Development Executive Summary Cyclopropane carbonitriles occupy a unique space in medicinal chemistry. The cyclopropyl group is often employed as a bioisostere for isopropyl or ethyl groups to...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development

Executive Summary

Cyclopropane carbonitriles occupy a unique space in medicinal chemistry. The cyclopropyl group is often employed as a bioisostere for isopropyl or ethyl groups to improve metabolic stability (by blocking P450 oxidation) and increase potency through rigid conformational restriction. However, the introduction of a nitrile (cyano) group directly attached to the strained ring creates a "Donor-Acceptor" (D-A) potential that significantly alters the chemical stability profile.

This guide details the degradation pathways of these moieties, distinguishing between the robust stability of simple alkyl-substituted systems and the fragility of "push-pull" substituted systems. It provides actionable protocols for stress testing and analytical resolution of the specific degradation products: ring-opened alkyl chains, epimers, and hydrolysis products.

The Physics of Strain: Why Reactivity Differs

To understand degradation, one must understand the bond. The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain. The C-C bonds are bent (banana bonds), derived from


-like hybridized orbitals (Walsh orbitals).
  • The Stability Paradox: While the ring is strained, simple cyclopropane carbonitriles are kinetically stable to heat (up to ~200°C) because the activation energy for homolytic ring opening is high.

  • The D-A Destabilization: When a Donor (e.g., -OR, -NR2, -Aryl) is vicinal to the Acceptor (the Nitrile), the bond between them weakens significantly. The donor stabilizes the developing positive charge and the nitrile stabilizes the negative charge, lowering the transition state energy for heterolytic ring opening.

Primary Degradation Pathways
Pathway A: Heterolytic Ring Opening (The D-A Effect)

This is the most critical pathway for substituted systems. In the presence of Lewis acids (trace metals in formulation) or nucleophiles, the ring opens to form a 1,3-functionalized acyclic chain.

Mechanism: The polarization of the C1-C2 bond leads to a 1,3-zwitterionic intermediate.[1] A nucleophile (water, solvent, or excipient impurity) traps the cation, while the nitrile stabilizes the anion.

RingOpening Start Substituted Cyclopropane Carbonitrile TS Transition State (Polarized Bond) Start->TS Lewis Acid / Heat Zwitterion 1,3-Zwitterion Intermediate TS->Zwitterion Heterolytic Cleavage Product Ring-Opened Acyclic Product Zwitterion->Product Nucleophilic Trap (Nu-)

Pathway B: Base-Catalyzed Epimerization

The proton alpha to the nitrile (


-H) is acidic due to the electron-withdrawing nature of the cyano group (

in DMSO, lower with ring strain).
  • Risk: In basic formulations or during synthesis, the deprotonation leads to a cyclopropyl carbanion.

  • Outcome: Upon reprotonation, the molecule relaxes to the thermodynamically more stable diastereomer (typically trans to avoid steric clash with the donor substituent), leading to loss of stereochemical purity.

Epimerization Figure 2: Base-Catalyzed Epimerization Mechanism Cis Cis-Isomer (Kinetic Product) Anion Cyclopropyl Carbanion (Planar/Inverting) Cis->Anion Base (OH-, Amine) -H+ Anion->Cis +H+ (Reversion) Trans Trans-Isomer (Thermodynamic Product) Anion->Trans +H+ (Steric Relaxation)

Pathway C: Hydrolysis

The nitrile group is susceptible to hydrolysis, converting first to the primary amide and subsequently to the carboxylic acid.[2][3][4]

  • Acidic Conditions: Often robust, but high temperatures lead to carboxylic acids.

  • Basic Conditions: Faster hydrolysis; often competes with epimerization.

  • Oxidative Hydrolysis: In the presence of peroxides (common in PEGs/Polysorbates), nitriles can form amide oxides or undergo radical degradation.

Structural Activity Relationships (SAR) & Stability

The stability of the cyclopropane carbonitrile is dictated by the substituents at positions 2 and 3.

Substituent Type (C2/C3)Electronic EffectStability RiskPrimary Degradation Mode
Alkyl (Methyl, Ethyl) Weak DonorHigh Stable. Hydrolysis of CN requires forcing conditions.
Aryl (Phenyl) Moderate DonorModerate Epimerization (benzylic stabilization of anion).
Alkoxy (-OR) Strong DonorLow Ring Opening (Push-Pull system). Extremely acid sensitive.
Amino (-NR2) Strong DonorVery Low Spontaneous Ring Opening or rearrangement unless frozen as salt.
Ester/Ketone AcceptorHigh Stable to ring opening; prone to decarboxylation if hydrolyzed.
Experimental Protocols
4.1. Stress Testing Workflow (Modified ICH Q1A)

Standard stress testing must be adapted to detect the specific vulnerabilities of the cyclopropane ring.

Protocol:

  • Preparation: Dissolve compound to 1 mg/mL in inert solvent (MeCN/H2O).

  • Stress Conditions:

    • Acid:[3][4][5] 0.1 N HCl, 60°C, 24h (Targets: Hydrolysis).

    • Base: 0.1 N NaOH, Ambient, 24h (Targets: Epimerization).

    • Lewis Acid (Specific): 10 mol%

      
       or 
      
      
      
      in MeOH, 40°C (Targets: D-A Ring Opening).
    • Oxidation:[6][7][8][9] 3%

      
      , Ambient (Targets: N-oxide/Radical).
      
  • Quench: Neutralize immediately to prevent artifact generation.

  • Analysis: LC-MS/UV.

4.2. Lewis Acid Challenge Test

This non-standard test is crucial for "Donor-Acceptor" cyclopropanes to predict stability in formulated products containing metal oxides (


, 

) or fillers with trace metals.
  • Step 1: Dissolve 10 mg substance in 1 mL anhydrous methanol.

  • Step 2: Add 0.5 eq. anhydrous

    
     or 
    
    
    
    .
  • Step 3: Stir at RT for 4 hours.

  • Step 4: Analyze by TLC or LC-MS for ring-opened methyl ester/methoxy adducts.

Analytical Strategies

Detecting degradation requires separating the parent from stereoisomers and ring-opened isomers.

  • Chiral Chromatography (Critical):

    • Epimers (diastereomers) have different physical properties but often co-elute on C18 columns.

    • Recommendation: Use Chiral SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns (e.g., Chiralpak IC/IG). This is the gold standard for quantifying the cis/trans ratio shift.

  • NMR Spectroscopy:

    • Proton NMR: Look for the disappearance of high-field cyclopropyl protons (0.5 - 2.0 ppm) and appearance of olefinic protons (5.0 - 6.5 ppm) indicating ring opening/rearrangement.

    • Coupling Constants (

      
      ): Cis protons typically have 
      
      
      
      Hz; Trans protons
      
      
      Hz.
  • Mass Spectrometry:

    • Ring Opening: The molecular weight often increases by +18 (Water) or +32 (Methanol) depending on the nucleophile trapped during ring opening.

    • Hydrolysis: +18 Da (Amide) or +19 Da (Acid - NH3).

References
  • Werz, D. B., et al. (2020). Donor–Acceptor Cyclopropanes in Organic Synthesis: A Strategic Update. Chemical Reviews.

    • Authoritative review on the reactivity and ring-opening mechanisms of D-A cyclopropanes.
  • Campbell, J. M., et al. (2019).[10] The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine.[10] Journal of Pharmaceutical Sciences.[10] [10]

    • Case study on hydrolytic instability and formulation str
  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[11]

    • The regulatory framework for designing stability protocols.[12]

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Stereoselective Synthesis. Chemical Reviews.

    • Covers the stereochemical aspects and epimeriz

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Foundational

A Technical Guide to the Preliminary Biological Screening of Ethynylphenyl Compounds

Introduction The ethynylphenyl scaffold is a privileged structure in medicinal chemistry, recognized for its ability to enhance the potency and selectivity of drug candidates.[1][2] The rigid, linear nature of the alkyne...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The ethynylphenyl scaffold is a privileged structure in medicinal chemistry, recognized for its ability to enhance the potency and selectivity of drug candidates.[1][2] The rigid, linear nature of the alkyne group serves as a valuable spacer, orienting pharmacophoric elements into favorable geometries for target binding.[1] Furthermore, this functional group can modulate pharmacokinetic properties and act as a bioisostere for various functionalities, making it a versatile component in drug design.[1] This guide provides a comprehensive framework for the preliminary biological screening of novel ethynylphenyl compounds, outlining a logical progression from initial cytotoxicity assessments to more targeted mechanistic assays. The focus is on generating robust, decision-enabling data to identify promising lead candidates for further development.

The initial stages of drug discovery are fraught with high attrition rates, often due to unfavorable pharmacokinetic or toxicity profiles.[3][4] Therefore, an early and integrated assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, alongside its primary biological activity, is crucial for mitigating the risk of late-stage failures.[3][4][5][6] This guide advocates for a parallel screening strategy, where preliminary ADME profiling informs and is informed by the primary bioactivity screening.

Part 1: Foundational Screening - Assessing General Cytotoxicity

The first critical step in evaluating any new chemical entity is to determine its general cytotoxic potential. This provides a baseline understanding of the compound's effect on cell viability and proliferation.[7][8][9]

The MTT Assay: A Reliable Indicator of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indirect measure of cell viability.[7][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the concentration of which is directly proportional to the number of living cells.[7][10]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Harvest exponentially growing cells (e.g., a panel of cancer cell lines and a normal, non-cancerous cell line for selectivity assessment) via trypsinization.[7]

    • Perform a cell count and dilute the cell suspension in a complete growth medium to a final concentration of 5 x 10^4 cells/mL (this may require optimization based on the cell line's doubling time).[7]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.[7][10]

    • Include wells with medium only to serve as a blank control.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[7][10]

  • Compound Treatment:

    • Prepare a stock solution of the ethynylphenyl compound (e.g., 10 mM in DMSO).[7]

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve a range of final concentrations for treatment (e.g., 0.1 µM to 100 µM).[10]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.[10]

    • After the 24-hour cell attachment period, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.[10]

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]

    • Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]

    • Subtract the average absorbance of the blank wells from all other wells.[7]

    • Calculate the percentage of cell viability relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value by performing a non-linear regression analysis on the dose-response curve.[7][10]

Data Presentation: Cytotoxicity Profile

The quantitative data should be summarized in a clear and structured table to facilitate comparison across different cell lines and exposure times.

Compound IDCell LineExposure Time (h)IC50 (µM)Selectivity Index (SI)*
ETH-Ph-001MCF-7 (Breast Cancer)488.44.2
ETH-Ph-001A549 (Lung Cancer)4812.12.9
ETH-Ph-001HCT116 (Colon Cancer)4815.32.3
ETH-Ph-001HEK293 (Normal Kidney)4835.2-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells[9]

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer & Normal Lines) Cell_Seeding Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Compound_Treatment Treat Cells with Compound Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Processing Calculate % Viability Absorbance_Reading->Data_Processing Dose_Response Generate Dose-Response Curve Data_Processing->Dose_Response IC50_Calculation Calculate IC50 Dose_Response->IC50_Calculation

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Part 2: Mechanistic Elucidation - Probing Specific Biological Targets

Following the initial cytotoxicity screening, the next logical step is to investigate the potential mechanisms of action for the most potent and selective ethynylphenyl compounds. This involves a series of targeted bioassays designed to probe interactions with specific molecular targets, such as enzymes or receptors.

Enzyme Inhibition Assays: A Key to Understanding Mechanism

Many successful drugs function by inhibiting the activity of specific enzymes.[11] Therefore, assessing the inhibitory potential of ethynylphenyl compounds against a panel of relevant enzymes is a critical step in mechanistic elucidation.

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes that produce a chromogenic product.

  • Assay Setup:

    • In a 96-well plate, add the following to each well: assay buffer, inhibitor solution (at various concentrations for dose-response) or solvent control, and the enzyme solution.[11]

  • Pre-incubation:

    • Gently mix and pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation:

    • Add the substrate solution to all wells to start the reaction.[11]

  • Kinetic Measurement:

    • Immediately begin measuring the absorbance at the appropriate wavelength in a microplate reader capable of kinetic measurements. Record readings at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial rate of reaction for each well.

    • Normalize the data by setting the activity of the uninhibited control to 100% and the background (no enzyme) to 0%.[11]

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualization: Enzyme Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Sol Enzyme Solution Assay_Plate_Setup Add Enzyme & Inhibitor to Plate Enzyme_Sol->Assay_Plate_Setup Substrate_Sol Substrate Solution Reaction_Initiation Add Substrate Substrate_Sol->Reaction_Initiation Inhibitor_Sol Inhibitor Dilutions Inhibitor_Sol->Assay_Plate_Setup Pre_incubation Pre-incubate Assay_Plate_Setup->Pre_incubation Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Absorbance Reading Reaction_Initiation->Kinetic_Reading Rate_Calculation Calculate Reaction Rates Kinetic_Reading->Rate_Calculation Normalization Normalize Data Rate_Calculation->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response IC50_Calculation Calculate IC50 Dose_Response->IC50_Calculation

Caption: Workflow for a typical enzyme inhibition assay.

Receptor Binding Assays: Identifying Ligand-Target Interactions

Cellular receptors are another major class of drug targets.[12] Receptor binding assays are used to measure the interaction between a compound (ligand) and its target receptor.[13]

Experimental Protocol: Competitive Radioligand Binding Assay

This is a common format for screening compounds that compete with a known radiolabeled ligand for binding to a receptor.[14][15]

  • Assay Setup:

    • In a multi-well filter plate, add a source of the receptor (e.g., cell membranes expressing the target receptor).[14]

    • Add a constant concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).

    • Add varying concentrations of the unlabeled ethynylphenyl compound (the competitor).

  • Incubation:

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Aspirate the contents of the wells through the filter membrane using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.[14]

  • Washing:

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the log concentration of the competitor.

    • Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

Visualization: Receptor-Ligand Binding Logic

G cluster_receptor Receptor cluster_ligands Ligands cluster_binding Binding Competition Receptor Radioligand R* Binding_Site Binding Site Radioligand->Binding_Site Binds Compound C Compound->Binding_Site Competes Binding_Site->Receptor

Caption: Competitive binding of a radioligand and a test compound to a receptor.

Part 3: Preliminary Pharmacokinetic (ADME) Profiling

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to the success of a drug discovery program.[6][16] These studies help to predict the pharmacokinetic behavior of a compound in vivo and identify potential liabilities early in the development process.[5]

Key In Vitro ADME Assays

A standard panel of in vitro ADME assays should be run in parallel with the primary biological screening.

  • Solubility: Determines the extent to which a compound dissolves in a given solvent system. Poor solubility can limit absorption and bioavailability.

  • Permeability: Assesses the ability of a compound to cross biological membranes, often using cell-based models like Caco-2 or PAMPA assays.

  • Metabolic Stability: Evaluates the susceptibility of a compound to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes). Rapid metabolism can lead to a short half-life in vivo.[5]

  • Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood. Only the unbound fraction of a drug is typically pharmacologically active.[5]

  • CYP450 Inhibition: Determines if a compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.[5]

Data Presentation: Preliminary ADME Profile
Compound IDAqueous Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (% remaining after 30 min)Plasma Protein Binding (%)CYP3A4 Inhibition (IC50, µM)
ETH-Ph-001558.27592>50
ETH-Ph-002121.523995.8
Visualization: Integrated Screening Strategy

G cluster_primary Primary Bioactivity Screening cluster_adme Preliminary ADME Profiling Compound_Library Ethynylphenyl Compound Library Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound_Library->Cytotoxicity Targeted_Assays Targeted Assays (Enzyme/Receptor) Compound_Library->Targeted_Assays Solubility Solubility Compound_Library->Solubility Permeability Permeability Compound_Library->Permeability Metabolic_Stability Metabolic Stability Compound_Library->Metabolic_Stability PPB Plasma Protein Binding Compound_Library->PPB Hit_Identification Hit Identification Cytotoxicity->Hit_Identification Targeted_Assays->Hit_Identification Solubility->Hit_Identification Permeability->Hit_Identification Metabolic_Stability->Hit_Identification PPB->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: An integrated approach to preliminary biological screening.

Conclusion

The preliminary biological screening of ethynylphenyl compounds requires a multi-faceted approach that integrates primary bioactivity assessment with early ADME profiling. By employing a logical and systematic workflow, researchers can efficiently identify promising lead candidates with desirable biological activity and drug-like properties. This in-depth technical guide provides a robust framework for conducting these essential early-stage evaluations, ultimately increasing the probability of success in the long and arduous process of drug discovery and development.

References

  • Early ADME Screening: 3 Ways It Boosts IND Submission Success - WuXi AppTec. (2023, July 12).
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  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (2019, March 15).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
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  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors - RSC Publishing. (2016, September 8).
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  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8).
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  • Receptor Binding Assays - Multiwell Plates - Merck. (n.d.).
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16).
  • Binding Assays | BMG LABTECH. (n.d.).
  • In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech. (2024, April 8).
  • Enzymatic Assay of Trypsin Inhibitor - Sigma-Aldrich. (n.d.).
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024, January 30).
  • Receptor-Ligand Binding Assays - Revvity. (n.d.).
  • Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC. (n.d.).
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC. (n.d.).
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (2024, November 10).
  • Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC. (2021, March 3).
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  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022, August 24).
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Exploratory

Whitepaper: Strategic Discovery and Synthesis of Novel Cyclopropane-Containing Molecules in Drug Development

Abstract The cyclopropane ring, the smallest carbocycle, has emerged as a uniquely powerful motif in modern medicinal chemistry. Its distinct stereoelectronic properties, born from significant ring strain and high s-char...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropane ring, the smallest carbocycle, has emerged as a uniquely powerful motif in modern medicinal chemistry. Its distinct stereoelectronic properties, born from significant ring strain and high s-character in its C-C bonds, offer a sophisticated tool for modulating the physicochemical and pharmacological profiles of drug candidates.[1][2] The incorporation of this three-membered ring can confer enhanced metabolic stability, lock a molecule into a bioactive conformation to improve potency, and provide novel intellectual property.[1][3][4] This guide provides an in-depth exploration of the strategic rationale and core synthetic methodologies for discovering and developing novel cyclopropane-containing molecules. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold to overcome challenges in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols for key synthetic transformations, and examine emerging biocatalytic and computational approaches that are redefining the boundaries of cyclopropane synthesis.

The Strategic Value of the Cyclopropane Moiety in Medicinal Chemistry

The decision to incorporate a cyclopropane ring is a strategic one, aimed at addressing specific challenges in drug design. Its utility extends far beyond its role as a simple saturated carbocycle.

  • Metabolic Stability: The robust C-C bonds of the cyclopropane ring are significantly less susceptible to metabolic degradation by enzymes like cytochrome P450s compared to linear alkyl groups or other, less-strained rings.[1] This makes it an excellent "metabolic shield" to protect vulnerable positions on a molecule, thereby extending its half-life and improving bioavailability.

  • Conformational Rigidity and Potency: The rigid, planar nature of the cyclopropane ring can lock flexible side chains into a specific, bioactive conformation.[1][2] This pre-organization for binding to a biological target can lead to a significant increase in potency and selectivity by minimizing the entropic penalty of binding.[3]

  • Modulation of Physicochemical Properties: Cyclopropanes can fine-tune critical properties such as lipophilicity and aqueous solubility.[1] Replacing a gem-dimethyl group or an alkene with a cyclopropane can subtly alter a compound's polarity and shape, which can improve its pharmacokinetic profile, including membrane permeability.[3]

  • Bioisosterism and Novelty: The cyclopropyl group serves as a valuable bioisostere for other common functional groups, such as vinyl or carbonyl groups. This substitution can maintain or enhance biological activity while generating novel chemical entities with unique pharmacological profiles and a clear path to new intellectual property.[1][4]

The following workflow illustrates the strategic decision-making process in the discovery pipeline for cyclopropane-based therapeutics.

G Hit_ID Hit Identification (HTS, FBDD) Lead_Gen Lead Generation Hit_ID->Lead_Gen Hit-to-Lead SAR_Challenge SAR Challenge Identified (e.g., Poor Metabolism, Low Potency) Lead_Gen->SAR_Challenge Hypothesis Hypothesis: Cyclopropane incorporation will address SAR challenge SAR_Challenge->Hypothesis Method_Selection Synthetic Method Selection (Classic, Catalytic, Enzymatic) Hypothesis->Method_Selection Rational Design Synthesis Synthesis of Novel Cyclopropane Analogs Method_Selection->Synthesis Screening Biological Screening & ADMET Profiling Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Data-Driven Iteration Lead_Opt->Hypothesis Iterative Design Cycles Preclinical_Dev Preclinical Candidate Lead_Opt->Preclinical_Dev

Caption: A strategic workflow for the integration of cyclopropane motifs in drug discovery.

Core Synthetic Methodologies: A Comparative Analysis

The construction of the cyclopropane ring is a well-explored area of organic chemistry, with a diverse array of methods available. The choice of method is dictated by the specific molecular context, including substrate complexity, required stereochemistry, and functional group tolerance.

Classic Cyclopropanation Reactions

These foundational methods are reliable and often serve as the first choice for initial analog synthesis.

  • Simmons-Smith Cyclopropanation: This reaction utilizes a zinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) to convert alkenes into cyclopropanes stereospecifically.[5][6] A key advantage is its tolerance of various functional groups and the directing effect of nearby hydroxyl groups, which enables excellent diastereoselectivity.[5][6] The Furukawa modification, using diethylzinc (Et₂Zn), is a common and often more reproducible variant.[5]

  • Corey-Chaykovsky Reaction: This method involves the reaction of an electron-deficient alkene (e.g., an α,β-unsaturated ketone) with a sulfur ylide, such as dimethylsulfoxonium methylide.[7][8] It is particularly effective for creating cyclopropanes adjacent to carbonyl groups.

Transition-Metal Catalyzed Cyclopropanation

These methods offer powerful and often highly stereoselective routes to complex cyclopropanes, typically through the transfer of a carbene from a diazo compound.

  • Rhodium and Copper Catalysis: Rhodium(II) and Copper(I) complexes are highly effective catalysts for the decomposition of diazo compounds (like ethyl diazoacetate) to generate metal carbenes, which then react with alkenes.[1][9] The use of chiral ligands on these metal centers allows for excellent enantioselectivity, making this a cornerstone of modern asymmetric synthesis.

  • Cobalt(II)-Based Metalloradical Catalysis: A more recent advancement involves the use of Co(II) complexes with specifically designed porphyrin ligands.[10] This system operates via a stepwise radical mechanism, which allows for the asymmetric cyclopropanation of a broad range of alkenes with high yields and excellent control over both diastereoselectivity and enantioselectivity.[10]

Emerging Methodologies: The Biocatalytic Frontier

Nature has evolved enzymes to construct cyclopropane rings with unparalleled precision.[11] Modern protein engineering has harnessed this capability, creating biocatalysts for new-to-nature cyclopropanation reactions.

  • Engineered Heme Proteins: Enzymes such as cytochrome P450s and myoglobins have been engineered to catalyze carbene transfer from diazo reagents to olefins.[12][13][14] These biocatalytic reactions occur under mild, aqueous conditions and can achieve exceptional levels of stereocontrol, often surpassing traditional chemical catalysts.[13][15]

  • Computational Design of Generalist Cyclopropanases: A cutting-edge approach involves the use of computational, mechanism-based design to create novel enzymes with tailored and even stereodivergent selectivity.[16][17] This allows for the creation of a set of complementary biocatalysts that can produce any desired stereoisomer of a cyclopropane product from a wide range of substrates.[16]

The following diagram illustrates the mechanistic divergence between the concerted pathway of a typical metal-carbene reaction and the stepwise radical pathway of metalloradical catalysis.

G cluster_0 Concerted Metal-Carbene Pathway cluster_1 Stepwise Metalloradical Pathway A Alkene + [M]=CR₂ B Metallacyclobutane-like Transition State A->B Coordination C Cyclopropane + [M] B->C [2+1] Cycloaddition D Alkene + Co(II) Carbene Radical E γ-Metalloalkyl Radical Intermediate D->E Radical Addition F Radical Rebound/ Ring Closure E->F G Cyclopropane + Co(II) F->G

Caption: Contrasting mechanisms for transition-metal-catalyzed cyclopropanation.

Data Summary: Comparison of Synthetic Methodologies
MethodologyTypical PrecursorsKey AdvantagesKey LimitationsStereoselectivity
Simmons-Smith Alkene, CH₂I₂, Zn(Cu) or Et₂ZnHigh functional group tolerance, stereospecific, hydroxyl-directing effect.[5][6]Stoichiometric zinc reagents, sometimes limited reactivity with electron-poor alkenes.High (Substrate-controlled)
Corey-Chaykovsky α,β-Unsaturated carbonyl, Sulfur ylideExcellent for electron-deficient alkenes, operationally simple.[7]Limited to specific alkene classes.Generally high (diastereo)
Rh/Cu Catalysis Alkene, Diazo compoundCatalytic, high turnover, excellent enantioselectivity with chiral ligands.[1]Diazo compounds can be hazardous, requires careful handling.Excellent (Catalyst-controlled)
Co(II) MRC Alkene, Diazo compoundBroad substrate scope, excellent enantioselectivity, stepwise mechanism.[10]Requires specialized chiral porphyrin ligands.Excellent (Catalyst-controlled)
Enzymatic Alkene, Diazo compoundUnparalleled stereoselectivity, mild aqueous conditions, environmentally benign.[12][13][14]Requires protein engineering, substrate scope can be narrow, limited to specific reaction types.Superb (Enzyme-controlled)

Experimental Protocols: Self-Validating Systems

The trustworthiness of a protocol lies in its robustness and reproducibility. The following methods are presented as self-validating systems, with built-in checks and clear rationales for each step.

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol
  • Rationale: This protocol leverages the directing effect of a free hydroxyl group to achieve high diastereoselectivity. The zinc carbenoid coordinates to the oxygen atom, delivering the methylene group to the proximal face of the double bond. This is a trusted method for setting the stereochemistry of cyclopropyl carbinols, which are valuable synthetic intermediates.[5][6]

  • Methodology:

    • Flask Preparation: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, add anhydrous dichloromethane (DCM, 20 mL).

    • Reagent Cooling: Cool the flask to 0 °C in an ice-water bath. Causality: This temperature control is critical to moderate the reactivity of the organozinc reagent and prevent side reactions.

    • Diethylzinc Addition: Slowly add diethylzinc (1.0 M solution in hexanes, 11.0 mL, 11.0 mmol, 2.2 equiv) via syringe.

    • Substrate Addition: In a separate flask, dissolve the allylic alcohol (5.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes. Causality: Pre-coordination of the alcohol to the zinc center is crucial for diastereoselectivity.

    • Carbene Precursor Addition: Add diiodomethane (CH₂I₂, 0.89 mL, 11.0 mmol, 2.2 equiv) dropwise to the flask. The reaction may become slightly exothermic.

    • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL). Self-Validation: Vigorous gas evolution (ethane) should be observed, indicating the successful quenching of excess diethylzinc.

    • Work-up: Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropylmethanol. The diastereomeric ratio can be confirmed by ¹H NMR analysis of the crude product.

Protocol 2: Asymmetric Rhodium-Catalyzed Cyclopropanation
  • Rationale: This protocol uses a chiral rhodium catalyst to induce enantioselectivity in the reaction between an alkene and a diazoester. The choice of chiral ligand is paramount and dictates the stereochemical outcome. This method is a gold standard for accessing optically active cyclopropane esters.[1]

  • Methodology:

    • Catalyst Preparation: To a flame-dried Schlenk flask under argon, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.05 mol%) and the chiral ligand (e.g., a chiral bisoxazoline, 0.06 mol%). Add anhydrous, degassed solvent (e.g., toluene, 10 mL). Stir at room temperature for 30 minutes to allow for ligand exchange.

    • Reactant Addition: Add the alkene (e.g., styrene, 10 mmol, 1.0 equiv) to the catalyst solution. Heat the mixture to the desired reaction temperature (e.g., 80 °C). Causality: Higher temperatures are often needed for the controlled decomposition of the diazo compound.

    • Slow Addition of Diazo Compound: In a separate syringe, draw up a solution of the diazo compound (e.g., ethyl diazoacetate, 12 mmol, 1.2 equiv) in anhydrous toluene (5 mL). Using a syringe pump, add this solution to the reaction flask over a period of 6-8 hours. Self-Validation: A slow, steady addition is absolutely critical. A rate that is too fast will lead to a high concentration of the free carbene, resulting in dimerization and reduced stereoselectivity.

    • Reaction Completion: After the addition is complete, continue to stir the reaction at 80 °C for an additional 4-12 hours, monitoring by TLC or GC-MS.

    • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis, validating the effectiveness of the asymmetric catalysis.

Case Study: Fragment-Assisted Design of Novel ALK Inhibitors

The discovery of novel anaplastic lymphoma kinase (ALK) inhibitors provides a compelling real-world example of strategic cyclopropane incorporation.[18][19]

  • Hit Identification: The process began with fragment screening, which identified a small pyridine fragment as a weak but efficient binder to the ALK active site.[19]

  • Structure-Based Design: Using the crystal structure of ALK, a linker design strategy was employed. A docking analysis suggested that a cis-1,2,2-trisubstituted cyclopropane scaffold could effectively position the initial fragment and a second pharmacophore into key binding pockets.[18] The cyclopropane was chosen for its rigidity, ensuring a defined vector and orientation for the substituents.

  • Lead Optimization: The initial cyclopropane-containing compound showed promising potency.[18] Further optimization focused on improving selectivity against other kinases. By integrating the fragment information with a structure-based approach, researchers modified substituents on the cyclopropane ring to enhance interactions with ALK while introducing steric clashes with off-target kinases.[18][19]

  • Outcome: This fragment-assisted, structure-based strategy led to the rapid and efficient development of a novel, potent, and highly selective cyclopropane-containing ALK inhibitor.[18] This case demonstrates how cyclopropane is not merely a spacer but an active design element that leverages conformational constraint to achieve both potency and selectivity.

Future Outlook and Conclusion

The field of cyclopropane synthesis is continually advancing. The future will likely see a greater integration of chemoenzymatic strategies, where an engineered enzyme performs a key stereoselective cyclopropanation, and subsequent chemical modifications build molecular complexity.[12][13] The development of new catalytic systems that use safer carbene precursors than diazo compounds is also a major area of research.[20][21] Furthermore, as computational power grows, the de novo design of biocatalysts for specific cyclopropanation tasks will become increasingly routine, offering unprecedented control over molecular architecture.[16][17]

References

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Google Vertex AI Search.
  • Recent Applications of Cyclopropane-Based Strategies to Natural Product Synthesis. Google Vertex AI Search.
  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Google Vertex AI Search.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
  • Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applic
  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks.
  • Asymmetric Synthesis of Nitrocyclopropanes Catalyzed by Chiral Primary Amines. Google Vertex AI Search.
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Taylor & Francis Online.
  • Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters.
  • Synthesis of cyclopropane containing natural products.
  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. NSF Public Access Repository.
  • Biosynthesis of cyclopropane in n
  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Google Vertex AI Search.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Computational design of generalist cyclopropanases with stereodivergent selectivity. Google Vertex AI Search.
  • Computational design of generalist cyclopropanases with stereodivergent selectivity. Google Vertex AI Search.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Catalytic Methods for the Transfer of Nonstabilized Carbenes.
  • Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. Google Vertex AI Search.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).
  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. PubMed.
  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega.
  • New, simple and accessible method creates potency-increasing structure in drugs.
  • New method unlocks cyclopropenes' potential for drug discovery. EPFL.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Sonogashira Cross-Coupling of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile

Executive Summary This guide details the operational protocols for the Sonogashira cross-coupling of 1-(4-bromophenyl)cyclopropane-1-carbonitrile (CAS: 124276-67-1). This scaffold is a critical building block in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the operational protocols for the Sonogashira cross-coupling of 1-(4-bromophenyl)cyclopropane-1-carbonitrile (CAS: 124276-67-1). This scaffold is a critical building block in medicinal chemistry, offering a conformationally restricted bioisostere for gem-dimethyl groups often found in kinase inhibitors and GPCR ligands.

While the cyclopropane-nitrile moiety is robust, the para-bromo substitution requires specific activation energies distinct from aryl iodides. This note provides two validated workflows: a Standard Pd/Cu-Catalyzed Protocol for robust substrates and a Copper-Free Protocol for cases where Glaser homocoupling is a detriment.

Chemical Profile
PropertySpecification
Substrate 1-(4-Bromophenyl)cyclopropane-1-carbonitrile
CAS Number 124276-67-1
Molecular Weight 222.08 g/mol
Physical State Solid (mp ~57-60 °C)
Reactivity Class Deactivated Aryl Bromide (Electronic effect of cyclopropyl-CN is weakly withdrawing/neutral)

Mechanistic Insight & Reaction Design

The coupling of 1-(4-bromophenyl)cyclopropane-1-carbonitrile presents specific chemoselectivity considerations. The cyclopropane ring, while strained, is kinetically stable under standard Pd(0)/Pd(II) cycles. The nitrile group at the quaternary center is non-participating but necessitates the avoidance of extremely strong nucleophiles that might attack the nitrile carbon.

The Catalytic Cycle

The reaction proceeds via the oxidative addition of the Pd(0) species into the C–Br bond. Because C–Br bonds are stronger than C–I bonds, this step is often rate-limiting, requiring electron-rich ligands (e.g., PPh₃, XPhos) and elevated temperatures (60–80 °C).

SonogashiraCycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)(Ar)(Br)L2 OxAdd->PdII_Ar Transmetal Transmetallation (Cu-Acetylide enters) PdII_Ar->Transmetal + Cu-C≡C-R PdII_Complex Pd(II)(Ar)(Alkyne)L2 Transmetal->PdII_Complex - CuBr RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim RedElim->Pd0 Regenerates Catalyst CuI CuI CuAcetylide Cu-C≡C-R CuI->CuAcetylide + Alkyne + Base Alkyne H-C≡C-R Base Base

Figure 1: The catalytic cycle emphasizing the oxidative addition step critical for aryl bromides.

Protocol 1: Standard Pd/Cu Catalysis (The Workhorse)

Best for: Robust, non-oxidizable alkynes where trace homocoupling is acceptable.

Reagents & Stoichiometry[2][3][4][5]
  • Substrate: 1.0 equiv (e.g., 222 mg, 1.0 mmol)

  • Alkyne: 1.2 – 1.5 equiv

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2–3 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) / THF (1:1 ratio)

Step-by-Step Procedure
  • Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 1-(4-bromophenyl)cyclopropane-1-carbonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.03 equiv).

  • Inerting: Cap the vessel and cycle vacuum/nitrogen (3x) to remove oxygen. Critical: Oxygen causes Glaser homocoupling of the alkyne.

  • Solvent Addition: Syringe in degassed anhydrous THF and Et₃N (concentration ~0.1–0.2 M relative to bromide).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 60–70 °C for 4–12 hours. Monitor by TLC or LC-MS.

    • Note: Aryl bromides rarely react at room temperature with PPh₃ ligands; heating is required.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd/Cu residues. Wash the filtrate with saturated NH₄Cl (to sequester Cu) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Copper-Free Methodology (High Precision)

Best for: Valuable alkynes, avoiding homocoupling, or electronic-grade synthesis where Cu contamination is prohibited.

Reagents & Stoichiometry[2][3][4][5]
  • Substrate: 1.0 equiv

  • Alkyne: 1.1 – 1.2 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
  • Solid Mix: Charge the reaction vessel with the aryl bromide (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the Pd catalyst/ligand system.

  • Inerting: Evacuate and backfill with Argon (3x).

  • Solvent/Alkyne: Add degassed MeCN (0.2 M) followed by the alkyne (1.1 equiv).

  • Reaction: Heat to 80 °C .

    • Mechanism Note: In the absence of Copper, the base deprotonates the alkyne, which then coordinates to the Pd(II) species. This "carbopalladation" pathway requires slightly higher temperatures but eliminates the formation of diyne side products.

  • Workup: Dilute with water/EtOAc. Extract the aqueous layer. Wash organics with water (2x) to remove DMF/MeCN. Dry and concentrate.

Optimization Decision Matrix

Use the following logic flow to select the appropriate condition for your specific alkyne partner.

DecisionTree Start Select Protocol Q1 Is the Alkyne Prone to Homocoupling? Start->Q1 Q2 Is Cu Contamination a Concern? Q1->Q2 Yes MethodA Protocol 1: Standard Pd/Cu (High Yield, Faster) Q1->MethodA No Q2->MethodA No (Use slow addition) MethodB Protocol 2: Cu-Free (Pd/XPhos) (High Selectivity) Q2->MethodB Yes

Figure 2: Decision matrix for selecting reaction conditions.

Troubleshooting & Critical Process Parameters (CPPs)

ParameterObservationCorrective Action
No Reaction Starting material remains unchanged after 4h.Increase Temp to 80°C. Switch to a more active ligand (e.g., XPhos or t-Bu₃P ) to facilitate oxidative addition into the C-Br bond.
Homocoupling Presence of diyne (R-C≡C-C≡C-R).Oxygen Leak. Rigorously degas solvents (sparge with Ar for 15 min). Switch to Protocol 2 (Cu-Free).
Black Precipitate "Pd Black" formation before completion.Catalyst decomposition. Add excess ligand (e.g., PPh₃) or lower temperature slightly.
Nitrile Hydrolysis Amide formation observed (rare).Ensure anhydrous conditions.[1] Avoid strong hydroxide bases; stick to Carbonates or Amines.

References

  • General Sonogashira Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. Link

  • Copper-Free Methodologies: Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Substrate Synthesis Context: The synthesis and stability of 1-(4-bromophenyl)cyclopropanecarbonitrile derivatives are described in patents related to kinase inhibitors, confirming the stability of the cyclopropyl-nitrile motif under cross-coupling conditions. See e.g., WO2019120209A1. Link

  • Substrate Data: 1-(4-Bromophenyl)cyclopropane-1-carbonitrile (CAS 124276-67-1) Product Page. Sigma-Aldrich.[3] Link

Sources

Application

Title: Advanced Application Note: 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile as a Dual-Function Scaffold for Cysteine Protease Targeting

This application note details the utility of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (CAS: 869977-87-7) as a high-value scaffold in medicinal chemistry and chemical biology. Executive Summary 1-(4-ethynylphenyl)cy...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the utility of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (CAS: 869977-87-7) as a high-value scaffold in medicinal chemistry and chemical biology.

Executive Summary

1-(4-ethynylphenyl)cyclopropane-1-carbonitrile represents a "privileged structure" in drug discovery, specifically designed to target Cysteine Cathepsins (Cat K, S, L, B) . Its molecular architecture integrates three critical functional domains:

  • Cyclopropane-1-carbonitrile Warhead: A metabolically stable, reversible covalent electrophile that targets the active site cysteine (Cys25) of papain-family proteases.

  • Phenyl-Cyclopropane Linker: A rigid spacer that locks the conformation to fit the S2 hydrophobic pocket, preventing metabolic oxidation common in flexible benzyl-nitrile analogs.

  • 4-Ethynyl Handle: A bioorthogonal alkyne group enabling "Click Chemistry" (CuAAC) for the rapid synthesis of inhibitor libraries or the attachment of fluorescent/biotin tags for Activity-Based Protein Profiling (ABPP).

Mechanism of Action: Reversible Covalent Inhibition

The primary medicinal application of this compound relies on the reactivity of the nitrile group. Unlike irreversible warheads (e.g., epoxides, vinyl sulfones), the nitrile forms a thioimidate adduct with the catalytic cysteine.

  • Step 1 (Recognition): The phenyl ring occupies the S2 subsite of the Cathepsin active site.

  • Step 2 (Attack): The thiolate anion of the catalytic cysteine attacks the electrophilic carbon of the nitrile.

  • Step 3 (Stabilization): The resulting thioimidate transition state is stabilized by the oxyanion hole (Gln19), inhibiting the enzyme.

  • Significance: This reversibility reduces off-target immunogenicity compared to irreversible covalent inhibitors.

DOT Diagram: Mechanism of Thioimidate Formation

ThioimidateMechanism Enzyme Active Cathepsin (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (S2 Pocket) Inhibitor Inhibitor (R-CN) Inhibitor->Complex TS Thioimidate Adduct (Covalent Inhibition) Complex->TS Nucleophilic Attack (k_inact) TS->Complex Dissociation (k_off)

Caption: Kinetic pathway of nitrile-based cysteine protease inhibition showing reversible thioimidate formation.

Application 1: Fragment-Based Drug Discovery (FBDD)

The ethynyl group serves as a versatile handle for expanding the molecule into the S3/S1' pockets via Sonogashira coupling or Click Chemistry (CuAAC) .

Protocol A: Synthesis of Triazole-Linked Cathepsin Inhibitor Library

Objective: To synthesize a library of 1,2,3-triazole derivatives to probe the S3 subsite of Cathepsin K.

Reagents:

  • Scaffold: 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (1.0 equiv).

  • Azide Library: R-N3 (diverse alkyl/aryl azides) (1.2 equiv).

  • Catalyst: CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%).

  • Solvent: t-BuOH/H2O (1:1).

Step-by-Step Methodology:

  • Preparation: Dissolve the ethynyl scaffold (0.2 mmol) and the specific azide (0.24 mmol) in 2 mL of t-BuOH/H2O.

  • Catalysis: Add freshly prepared sodium ascorbate solution (40 µL, 1M) followed by CuSO4 solution (20 µL, 1M). The solution should turn bright yellow/orange.

  • Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor consumption of the alkyne by TLC (Hexane/EtOAc 3:1).

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography.

  • Validation: Verify triazole formation via 1H-NMR (distinct singlet ~8.0 ppm).

Application 2: Activity-Based Protein Profiling (ABPP)

This compound functions as a Clickable Probe Precursor . It can be incubated with live cells or lysates to label active Cathepsins, followed by "clicking" to a reporter tag.

Protocol B: Two-Step ABPP for Cathepsin Profiling

Objective: To visualize active Cathepsin K/L in osteoclast or tumor cell lysates.

Materials:

  • Lysis Buffer: 50 mM Citrate buffer (pH 5.5), 1% CHAPS, 1 mM DTT.

  • Probe: 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (Stock: 10 mM in DMSO).

  • Reporter: Azide-Rhodamine or Azide-Biotin (Stock: 1 mM).

  • Click Mix: TBTA ligand, TCEP, CuSO4.

Workflow:

  • Lysate Preparation: Harvest cells and lyse in Citrate Buffer (acidic pH is critical for Cathepsin activity). Normalize protein concentration to 1 mg/mL.

  • Probe Labeling: Add the ethynyl probe (final conc. 1–10 µM) to the lysate. Incubate at 37°C for 1 hour.

    • Control: Pre-incubate a sample with E-64 (broad-spectrum inhibitor) to define background.

  • Click Reaction: Add the Click Mix reagents:

    • Azide-Rhodamine (100 µM)

    • TCEP (1 mM)

    • TBTA (100 µM)

    • CuSO4 (1 mM)

    • Incubate for 1 hour at room temperature in the dark.

  • Analysis: Quench with 4x SDS Loading Buffer. Boil for 5 mins. Resolve on 12% SDS-PAGE.

  • Visualization: Scan the gel on a fluorescent scanner (e.g., Typhoon) to detect labeled proteases (bands at ~25–35 kDa).

DOT Diagram: ABPP Workflow

ABPP_Workflow Step1 1. Cell Lysis (pH 5.5 Buffer) Step2 2. Probe Incubation (Ethynyl Scaffold binds Cathepsin) Step1->Step2 Step3 3. CuAAC Click Reaction (+ Azide-Rhodamine) Step2->Step3 Step4 4. SDS-PAGE & Imaging (Fluorescent Bands) Step3->Step4

Caption: Two-step Activity-Based Protein Profiling workflow using the ethynyl scaffold.

Structural Data & Specifications

PropertySpecification
CAS Number 869977-87-7
Molecular Formula C12H9N
Molecular Weight 167.21 g/mol
Solubility DMSO (>50 mg/mL), Ethanol, DCM
Storage -20°C, Desiccated (Hygroscopic)
Key Spectral Feature IR Nitrile stretch (~2230 cm⁻¹), Alkyne stretch (~2100 cm⁻¹)

References

  • Odanacatib Discovery: Gauthier, J. Y., et al. "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters 18.3 (2008): 923-928. Link

  • Nitrile Warheads: Falgueyret, J. P., et al. "Novel, nonpeptidic cyanarmides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry 44.1 (2001): 94-104. Link

  • ABPP Methodology: Speers, A. E., & Cravatt, B. F. "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology 11.4 (2004): 535-546. Link

  • Click Chemistry Protocol: Rostovtsev, V. V., et al.[1] "A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition 41.14 (2002): 2596-2599. Link

Sources

Method

Application Note: Precision Functionalization of Polymers with Ethynylphenyl Cyclopropane Derivatives

Abstract This guide details the protocol for functionalizing azide-bearing polymer backbones with ethynylphenyl cyclopropane (EPCP) derivatives. While cyclopropane rings are valued in medicinal chemistry for their metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for functionalizing azide-bearing polymer backbones with ethynylphenyl cyclopropane (EPCP) derivatives. While cyclopropane rings are valued in medicinal chemistry for their metabolic stability and in materials science as "radical clocks" (mechanophores), their integration into polymers requires precise control to prevent premature ring-opening. This protocol utilizes a high-fidelity Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) under strictly anaerobic conditions to ensure the covalent attachment of the EPCP moiety while preserving the strained ring system for downstream applications.

Introduction & Strategic Rationale

The functionalization of polymers with ethynylphenyl cyclopropane combines the modularity of "Click" chemistry with the unique reactivity of the cyclopropane ring.

Why Ethynylphenyl Cyclopropane?
  • Bioisostere Capability: In drug delivery, the cyclopropane ring often replaces gem-dimethyl groups or alkenes to improve metabolic stability and receptor binding affinity (e.g., in antiretrovirals or antidepressants).

  • Mechanochemical Sensing (Radical Clock): The phenylcyclopropane moiety acts as a kinetic probe. Upon exposure to radical stress (e.g., oxidative degradation or mechanical force), the cyclopropane ring undergoes a rapid unimolecular ring-opening (

    
    ), serving as a reporter for polymer integrity.
    
The Challenge

The primary challenge is the chemoselectivity of the ligation. The ethynyl (alkyne) group must react with the polymer-bound azide, but the strained cyclopropane ring must remain intact. Standard radical polymerization techniques often inadvertently open the ring. Therefore, a post-polymerization modification (PPM) strategy using CuAAC is the gold standard.

Experimental Workflow & Mechanism

The following diagram illustrates the conjugation pathway and the critical "Radical Clock" mechanism that validates the functionalization.

EPCP_Functionalization Polymer Azide-Polymer (P-N3) CuAAC CuAAC Reaction (CuBr / PMDETA) Polymer->CuAAC Ligand Ethynylphenyl Cyclopropane (EPCP) Ligand->CuAAC Product Functionalized Polymer (P-Triazole-Ph-CP) CuAAC->Product  Click Ligation  (Ring Intact) Stress Radical Stress (ROS / Mechano) Product->Stress  Application OpenRing Ring-Opened Radical Species Stress->OpenRing  k ~ 10^8 s^-1

Figure 1: Workflow for CuAAC ligation of EPCP to polymer backbone and downstream radical ring-opening pathway.

Material Preparation

Reagents & Equipment
ComponentGrade/SpecificationFunction
Polymer-N3 Azide-functionalized (e.g., PEG-N3, PS-N3)Scaffold Backbone
EPCP Ligand 1-ethynyl-2-phenylcyclopropane (>95%)Functional Payload
Catalyst CuBr (99.999%, purified)Copper Source (Cu(I))
Ligand PMDETA (Pentamethyldiethylenetriamine)Stabilizes Cu(I)
Solvent DMF (Anhydrous, degassed)Reaction Medium
Purification Neutral Alumina & Dialysis MembraneCatalyst removal
Pre-Reaction Safety Check
  • Warning: Low molecular weight organic azides can be explosive. Ensure the ratio of (C+O)/N in the polymer is >3.

  • Cyclopropane Sensitivity: Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) during preparation, as these will spontaneously open the cyclopropane ring.

Detailed Protocol: CuAAC Functionalization

This protocol is optimized for a 1g scale of an azide-functionalized polystyrene (


, ~5 mol% azide content).
Step 1: Deoxygenation (Critical)

Oxygen can oxidize Cu(I) to Cu(II) (halting the reaction) and generate radicals that may attack the cyclopropane ring.

  • Dissolve Polymer-N3 (1.0 g, ~0.5 mmol azide eq) and EPCP (1.2 eq, 0.6 mmol) in anhydrous DMF (10 mL) in a Schlenk flask.

  • Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen.

  • Backfill with dry Nitrogen or Argon.

Step 2: Catalyst Complex Preparation
  • In a separate vial inside a glovebox (or under constant

    
     flow), weigh CuBr  (0.05 eq) and PMDETA  (0.05 eq).
    
  • Dissolve in 1 mL of degassed DMF to form the active Cu(I)-ligand complex (light green/blue tint).

Step 3: The "Click" Reaction
  • Inject the Cu/PMDETA solution into the polymer solution via a gas-tight syringe.

  • Stir the mixture at ambient temperature (25°C) for 12–24 hours.

    • Note: Do not heat above 40°C. Thermal energy can induce retro-Diels-Alder or non-specific ring strain release in rare cases, though EPCP is generally thermally stable up to 100°C.

Step 4: Purification & Copper Removal
  • Quench: Expose the reaction to air to oxidize the catalyst (turns blue/green).

  • Chelation: Add a small amount of solid EDTA or pass the solution through a short plug of neutral alumina to adsorb copper salts.

  • Precipitation: Drop the DMF solution slowly into cold Methanol (10x volume). The functionalized polymer will precipitate; unreacted EPCP ligand remains in solution.

  • Filtration: Collect the solid polymer and dry under high vacuum at room temperature.

Characterization & Validation

To verify the protocol's success (Trustworthiness), you must confirm two things:

  • Ligation: The alkyne reacted with the azide.

  • Integrity: The cyclopropane ring did not open.

Table 1: Validation Metrics
TechniqueSignal of InterestExpected ResultInterpretation
FTIR Azide Stretch (~2100 cm⁻¹)Disappearance Complete conversion of azide groups.
¹H NMR Triazole Proton (~7.8-8.0 ppm)Appearance Confirms triazole ring formation (Click success).
¹H NMR Cyclopropane High-Field (0.8-1.5 ppm)Retention Confirms the ring is intact. Loss of these signals implies ring opening.
GPC Molecular Weight DistributionShift/Broadening Slight increase in MW; no crosslinking (which would indicate radical coupling).

Troubleshooting Guide

Issue: Polymer Crosslinking / Gelation

  • Cause: Radical generation during the reaction opened the cyclopropane rings, creating radical species that crosslinked polymer chains.

  • Solution: Improve deoxygenation (Freeze-Pump-Thaw). Add a radical inhibitor (e.g., BHT) to the mixture—CuAAC is insensitive to BHT, but BHT will scavenge stray radicals protecting the cyclopropane.

Issue: Incomplete Functionalization

  • Cause: Steric hindrance of the polymer coil.

  • Solution: Switch solvent to DMSO or THF to expand the polymer coil. Increase catalyst loading to 10 mol%.

References

  • Mechanochemistry of Cyclopropanes

    • Lenhardt, J. M., et al. (2010). "Trapping Mechanochemical Radicals in Polymer Solids." Journal of the American Chemical Society.
  • CuAAC Polymer Functionalization Standards

    • Binder, W. H., & Sachsenhofer, R. (2007). "Click Chemistry in Polymer and Materials Science.
  • Synthesis of Phenylcyclopropane Derivatives

    • Charette, A. B., et al. (2019). "Oxidative Radical Ring-Opening/Cyclization of Cyclopropane Derivatives." Beilstein Journal of Organic Chemistry.
  • Radical Clocks in Polymer Science

    • Newcomb, M. (1993). "Competition Methods and Scales for Alkyl Radical Reaction Kinetics." Tetrahedron.
Application

Application Notes and Protocols for the Synthesis of Novel Triazole Derivatives from 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile

Introduction: The Pivotal Role of Triazoles in Modern Drug Discovery The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its exceptional chemical stability and its capacity to engage...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Triazoles in Modern Drug Discovery

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its exceptional chemical stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole interactions.[1][2] These five-membered heterocyclic compounds are prevalent in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient, regioselective, and biocompatible ligation strategy.[6][7] This guide provides a detailed protocol for the synthesis of novel triazole derivatives starting from the unique building block, 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile, leveraging the power of CuAAC.

PART 1: Synthesis of the Key Precursor: 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile

Proposed Synthetic Pathway

A feasible approach involves the cyclopropanation of a commercially available substituted phenylacetonitrile derivative. This would be followed by the introduction of the ethynyl group, for instance, via a Sonogashira coupling reaction.

Step 1: Synthesis of 1-(4-bromophenyl)cyclopropane-1-carbonitrile

This step utilizes a phase-transfer catalyzed cyclopropanation of 4-bromophenylacetonitrile with 1,2-dibromoethane.

  • Materials: 4-bromophenylacetonitrile, 1,2-dibromoethane, sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB), dichloromethane (DCM), water.

  • Procedure:

    • To a stirred solution of 4-bromophenylacetonitrile (1.0 eq) in DCM, add an aqueous solution of NaOH (50% w/v) and a catalytic amount of TBAB (0.05 eq).

    • Add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture at room temperature.

    • Stir the reaction vigorously at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, separate the organic layer, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)cyclopropane-1-carbonitrile.

Step 2: Sonogashira Coupling to Introduce the Ethynyl Group

The terminal alkyne is introduced via a palladium-catalyzed Sonogashira coupling of the aryl bromide with a suitable acetylene source, such as ethynyltrimethylsilane, followed by deprotection.

  • Materials: 1-(4-bromophenyl)cyclopropane-1-carbonitrile, ethynyltrimethylsilane, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF).

  • Procedure:

    • To a solution of 1-(4-bromophenyl)cyclopropane-1-carbonitrile (1.0 eq) in a mixture of THF and TEA, add ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

    • Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at 60-70 °C for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

    • Dissolve the crude product in THF and treat with TBAF (1.1 eq) to remove the trimethylsilyl protecting group. Stir for 1-2 hours at room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile, by column chromatography.

PART 2: Synthesis of Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a prime example of click chemistry, providing a highly reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[7][9] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[6][10]

Reaction Mechanism

The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[][12]

Experimental Protocol

This protocol describes a general procedure for the synthesis of a triazole derivative from 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile and a generic organic azide (R-N₃).

  • Materials: 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile, organic azide (R-N₃), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, water.

  • Procedure:

    • In a round-bottom flask, dissolve 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude triazole derivative by column chromatography or recrystallization.

Data Presentation: Exemplary Reaction Parameters

The following table summarizes typical reaction parameters for the CuAAC synthesis of a hypothetical triazole derivative.

ParameterValue
Starting Alkyne 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile
Starting Azide Benzyl Azide
Solvent t-BuOH/H₂O (1:1)
Catalyst CuSO₄·5H₂O (10 mol%)
Reducing Agent Sodium Ascorbate (20 mol%)
Temperature Room Temperature
Reaction Time 16 hours
Yield >90% (expected)
Characterization ¹H NMR, ¹³C NMR, HRMS

PART 3: Visualization and Formatting

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the starting materials to the final triazole product.

G cluster_0 Synthesis of Starting Alkyne cluster_1 CuAAC Reaction A 4-bromophenylacetonitrile B Cyclopropanation A->B C 1-(4-bromophenyl)cyclopropane-1-carbonitrile B->C D Sonogashira Coupling C->D E 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile D->E F 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile I Click Reaction F->I G Organic Azide (R-N3) G->I H CuSO4.5H2O, Sodium Ascorbate H->I J Purified Triazole Derivative I->J G cluster_0 Starting Material cluster_1 Product start product start->product + R-N3 (CuAAC)

Caption: General reaction scheme for triazole synthesis.

Conclusion

This guide provides a comprehensive framework for the synthesis of novel triazole derivatives from the unique precursor, 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile. By outlining a plausible synthetic route for the starting material and detailing the robust and efficient CuAAC protocol, researchers in drug discovery and medicinal chemistry are equipped with the necessary information to explore new chemical space and develop potentially therapeutic compounds. The inherent stability and versatile binding properties of the triazole core, combined with the structural novelty of the cyclopropane-containing substituent, make this class of compounds a promising area for further investigation.

References

Sources

Method

Harnessing the Power of Strained Rings: A Guide to Developing Fluorescent Probes Using Ethynylphenyl Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of a New Fluorophore In the dynamic field of molecular imaging, the quest for brighter, more stable, and highly specific fluorescent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Fluorophore

In the dynamic field of molecular imaging, the quest for brighter, more stable, and highly specific fluorescent probes is perpetual.[1][] These molecular reporters are indispensable tools for visualizing complex biological processes within living cells, offering unparalleled insights into cellular function and disease mechanisms.[1][] This guide introduces a promising, yet underexplored, class of fluorophores: ethynylphenyl cyclopropanes. Their unique structural and electronic properties, stemming from the strained three-membered ring and the conjugated ethynylphenyl moiety, offer a compelling platform for the rational design of novel fluorescent probes.[3]

The inherent strain of the cyclopropane ring, combined with the rigid, linear geometry of the ethynylphenyl group, creates a unique electronic environment. This can lead to desirable photophysical properties such as large Stokes shifts, high quantum yields, and sensitivity to the local microenvironment.[3] Furthermore, the modular nature of their synthesis allows for the facile introduction of various functional groups, enabling the tuning of their spectral properties and the incorporation of targeting moieties for specific biological applications.[4][5]

This document serves as a comprehensive guide for researchers, providing detailed protocols and the underlying scientific principles for the synthesis, characterization, and application of ethynylphenyl cyclopropane-based fluorescent probes.

I. Design and Synthesis of Ethynylphenyl Cyclopropane Fluorophores

The successful development of a fluorescent probe begins with a robust and versatile synthetic strategy.[1] The synthesis of ethynylphenyl cyclopropane fluorophores can be approached in a modular fashion, allowing for systematic variation of the core structure to optimize its photophysical and biological properties.

Core Synthesis Strategy

A common and effective method for the synthesis of the cyclopropane ring is the Simmons-Smith cyclopropanation reaction.[6][7] This reaction involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[6] For our purposes, the precursor alkene will bear the ethynylphenyl group.

The overall synthetic workflow can be conceptualized as follows:

Synthesis_Workflow A Starting Material (e.g., p-bromobenzaldehyde) B Sonogashira Coupling (Introduction of Ethynyl Group) A->B TMS-acetylene, Pd(PPh3)2Cl2, CuI C Wittig Reaction (Alkene Formation) B->C Ylide D Simmons-Smith Cyclopropanation C->D CH2I2, Zn(Cu) E Functionalization (e.g., introduction of targeting moiety) D->E Various Reagents F Final Fluorescent Probe E->F

Caption: Synthetic workflow for ethynylphenyl cyclopropane probes.

Detailed Synthetic Protocol: A Step-by-Step Guide

Protocol 1: Synthesis of a Core Ethynylphenyl Cyclopropane

This protocol outlines the synthesis of a basic ethynylphenyl cyclopropane scaffold, which can be further modified.

Materials:

  • p-Bromobenzaldehyde

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Diiodomethane (CH2I2)

  • Zinc-copper couple (Zn(Cu))

  • Diethyl ether (Et2O), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Sonogashira Coupling to Introduce the Ethynyl Group

  • To a dried flask under an inert atmosphere, add p-bromobenzaldehyde (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and TEA (2.0 eq).

  • To this mixture, add TMSA (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the TMS-protected ethynylbenzaldehyde.

  • Deprotect the TMS group using a mild base such as potassium carbonate in methanol to yield p-ethynylbenzaldehyde.

Causality Behind Experimental Choices: The Sonogashira coupling is a highly efficient and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. The palladium catalyst is essential for the catalytic cycle, while the copper co-catalyst facilitates the activation of the alkyne. The use of an inert atmosphere is critical to prevent the deactivation of the catalyst.

Step 2: Wittig Reaction for Alkene Formation

  • In a separate flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Cool the ylide solution back to 0 °C and add a solution of p-ethynylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield p-ethynylstyrene.

Causality Behind Experimental Choices: The Wittig reaction is a classic method for the synthesis of alkenes from aldehydes or ketones. The strong base (n-BuLi) is required to deprotonate the phosphonium salt to generate the nucleophilic ylide, which then attacks the carbonyl carbon of the aldehyde.

Step 3: Simmons-Smith Cyclopropanation

  • Activate the zinc-copper couple by stirring it with a small amount of iodine in anhydrous diethyl ether until the color of iodine disappears.

  • To the activated Zn(Cu) couple, add a solution of p-ethynylstyrene (1.0 eq) in anhydrous diethyl ether.

  • Add diiodomethane (1.5 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 8-12 hours.

  • Cool the reaction to room temperature and filter off the unreacted zinc.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product, the ethynylphenyl cyclopropane, by column chromatography.

Causality Behind Experimental Choices: The Simmons-Smith reaction is a stereospecific method for cyclopropanation, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. The zinc-copper couple is crucial for the formation of the organozinc carbenoid intermediate (IZnCH2I), which is the active cyclopropanating agent.

II. Photophysical Characterization

Once synthesized, a thorough characterization of the photophysical properties of the new fluorescent probes is essential to understand their performance and potential applications.[8][9]

Key Photophysical Parameters
ParameterDescriptionTypical Measurement Technique
Absorption Spectrum (λabs) The range of wavelengths of light that the fluorophore absorbs. The peak of this spectrum is the wavelength of maximum absorption.UV-Visible Spectrophotometry
Emission Spectrum (λem) The range of wavelengths of light that the fluorophore emits after excitation. The peak is the wavelength of maximum emission.Fluorometry
Molar Extinction Coefficient (ε) A measure of how strongly the fluorophore absorbs light at a given wavelength.UV-Visible Spectrophotometry (using Beer-Lambert Law)
Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed. A measure of the efficiency of the fluorescence process.Comparative method using a standard fluorophore (e.g., quinine sulfate)
Stokes Shift The difference in wavelength between the maximum of absorption and the maximum of emission.Calculated from absorption and emission spectra
Fluorescence Lifetime (τ) The average time the fluorophore stays in the excited state before returning to the ground state.Time-Correlated Single Photon Counting (TCSPC)
Photostability The ability of the fluorophore to resist photobleaching (irreversible loss of fluorescence) upon prolonged exposure to light.Time-lapse fluorescence microscopy
Protocol 2: Photophysical Characterization in Solution

Materials:

  • Synthesized ethynylphenyl cyclopropane probe

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, toluene)

  • Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • UV-Visible spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the synthesized probe and the standard fluorophore in a suitable solvent at a concentration of approximately 1 mM.

  • Absorption Spectroscopy:

    • Prepare a series of dilutions of the probe in the chosen solvent to obtain absorbances in the range of 0.01 to 0.1 at the absorption maximum.

    • Record the absorption spectrum for each dilution.

    • Determine the wavelength of maximum absorption (λabs,max).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectroscopy:

    • Excite the diluted solutions of the probe at their λabs,max and record the emission spectra.

    • Determine the wavelength of maximum emission (λem,max).

    • Calculate the Stokes shift (λem,max - λabs,max).

  • Quantum Yield Determination (Comparative Method):

    • Prepare solutions of the synthesized probe and the standard fluorophore with absorbances less than 0.1 at the excitation wavelength of the standard.

    • Measure the absorption and emission spectra of both the sample and the standard.

    • Calculate the integrated fluorescence intensity (area under the emission curve) for both.

    • The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 's' and 'r' refer to the sample and reference, respectively.

Causality Behind Experimental Choices: Using a reference standard with a well-characterized quantum yield allows for an accurate and reliable determination of the quantum yield of the new probe. Keeping the absorbance below 0.1 minimizes inner filter effects, where the emitted light is reabsorbed by other probe molecules in the solution, which can lead to an underestimation of the fluorescence intensity.

III. Application in Cellular Imaging

The ultimate goal of developing fluorescent probes is their application in visualizing biological structures and processes in living systems.[][10] This section provides a general protocol for labeling and imaging cells with a newly synthesized ethynylphenyl cyclopropane probe.

Protocol 3: Live Cell Imaging

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Synthesized fluorescent probe (dissolved in DMSO to make a stock solution)

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

  • Cell culture dishes or chambered coverglass

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or chambered coverglass and culture them until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The optimal concentration needs to be determined empirically but typically ranges from 1 to 10 µM.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37 °C in a CO2 incubator. The incubation time should be optimized to achieve sufficient labeling with minimal cytotoxicity.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh medium to remove any unbound probe.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 or DAPI according to the manufacturer's instructions.

  • Imaging:

    • Add fresh, pre-warmed medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with filter sets that match the excitation and emission wavelengths of the ethynylphenyl cyclopropane probe.

    • Acquire images and analyze the subcellular localization of the probe.

Causality Behind Experimental Choices: Washing the cells after probe incubation is crucial to reduce background fluorescence from unbound probes, thereby improving the signal-to-noise ratio of the image. Optimizing the probe concentration and incubation time is a critical step to ensure adequate signal for imaging while minimizing potential toxic effects on the cells.

Cellular_Imaging_Workflow A Cell Seeding B Probe Incubation A->B 24-48h C Washing B->C 15-60 min D Counterstaining (Optional) C->D E Fluorescence Microscopy C->E D->E F Image Analysis E->F

Caption: Workflow for live cell imaging with fluorescent probes.

IV. Trustworthiness and Self-Validation

The reliability of any experimental protocol hinges on its ability to produce consistent and verifiable results. The protocols described herein are designed as self-validating systems.

  • Chemical Synthesis: The identity and purity of all synthesized compounds must be rigorously confirmed at each step using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This ensures that the final probe is the intended molecule and is free from impurities that could interfere with its photophysical properties or cause cellular toxicity.

  • Photophysical Characterization: The use of a well-characterized standard fluorophore in the quantum yield measurement provides an internal calibration for the instrumentation and methodology. Furthermore, the consistency of the photophysical parameters across different batches of the synthesized probe validates the reproducibility of the synthesis.

  • Cellular Imaging: Control experiments are paramount for validating the observations from cellular imaging. These should include:

    • Unstained cells: To assess the level of cellular autofluorescence.

    • Vehicle control (DMSO): To ensure that the solvent used to dissolve the probe does not have any adverse effects on the cells or contribute to fluorescence.

    • Cytotoxicity assays: To determine the concentration range at which the probe is non-toxic to the cells.

By adhering to these principles of rigorous characterization and control experiments, researchers can have high confidence in the data generated using these protocols.

References

  • Gao, M., et al. (2023). Design and Preparation of Ethylene Fluorescence Probes Based on Arylolefins and Grubbs Catalysts. ACS Omega, 8(17), 15155–15162. [Link]

  • Inoue, K., et al. (2022). Synthesis and Photophysical Properties of a New Push–Pull Pyrene Dye with Green-to-Far-red Emission and its Application to Human Cellular and Skin Tissue Imaging. Journal of Materials Chemistry B, 10(11), 1786-1795. [Link]

  • Kim, D., et al. (2021). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Organic & Biomolecular Chemistry, 19(35), 7486-7503. [Link]

  • Li, H., et al. (2023). Lysosome-targeted fluorescent probes: Design mechanism and biological applications. Bioorganic Chemistry, 141, 106832. [Link]

  • MDPI. (n.d.). Special Issue : Fluorescent Probes for Imaging and Detection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Presolski, S. I., & Dawson, P. E. (2014). Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions. ACS Chemical Biology, 9(8), 1641–1646. [Link]

  • Rhee, S.-W., et al. (2006). A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. Nature Protocols, 1(6), 2922–2932. [Link]

  • Sapsford, K. E., et al. (2015). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. Sensors, 15(6), 14384–14413. [Link]

  • Shcherbakova, D. M., et al. (2023). Structural and photophysical characterization of the small ultra-red fluorescent protein. Nature Communications, 14(1), 4153. [Link]

  • Singh, A., et al. (2019). Design and synthesis of fluorescent probes.
  • Taylor & Francis Group. (n.d.). Catalytic Methods for the Synthesis of Cyclopropanes. Retrieved from [Link]

  • Thomas, J. A. (2023). A guide to small fluorescent probes for single-molecule biophysics. Biophysics Reviews, 4(1), 011301. [Link]

  • Vasilevsky, S. F., et al. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023(1), M1593. [Link]

  • Wang, L., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(23), 8493. [Link]

  • Weiss, S. (2021). Photophysics of fluorescent nanoparticles based on organic dyes – challenges and design principles. Chemical Science, 12(28), 9556–9577. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye. Chemical Science, 15(14), 5220-5228. [Link]

  • Zheng, Q., et al. (2022). Fluorogenic cyclopropenones for multi-component, real-time imaging. Nature Communications, 13(1), 3848. [Link]

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Application

Application Note: Methodologies for the Stereoselective Synthesis of 1-Aryl-1-cyclopropanecarbonitriles

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Pharmacological Relevance The 1-aryl-1-cyclopropanec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Pharmacological Relevance

The 1-aryl-1-cyclopropanecarbonitrile scaffold is a privileged structural motif and a critical quaternary stereocenter in medicinal chemistry. It serves as the foundational precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs) such as milnacipran and its highly active enantiomer, levomilnacipran . Synthesizing this gem-disubstituted cyclopropane with high enantiomeric excess (ee) presents significant steric and electronic challenges due to the highly strained nature of the three-membered ring and the steric bulk of the aryl substituent .

This application note evaluates the two primary authoritative methodologies for stereoselective synthesis—catalytic asymmetric cyclopropanation and chiral pool alkylation—and provides a self-validating, field-proven protocol for the highly scalable asymmetric alkylation route.

Mechanistic Strategies for Stereocontrol

Catalytic Asymmetric Cyclopropanation (Transition Metal Catalysis)

Transition-metal catalyzed decomposition of diazo compounds in the presence of alkenes is a classic method for constructing cyclopropanes. For milnacipran analogues, Doyle and Hu demonstrated that chiral rhodium catalysts, such as Rh₂(4S-MEOX)₄, can drive the highly enantioselective intermolecular cyclopropanation of arylalkenes . While this method yields excellent enantioselectivity, the reliance on potentially explosive diazoacetonitrile or diazoacetate derivatives often limits its viability for large-scale industrial manufacturing .

Asymmetric Alkylation via Chiral Epichlorohydrin (Chiral Pool)

The current industrial standard for synthesizing the levomilnacipran precursor relies on the double alkylation of arylacetonitriles using enantiopure (R)-epichlorohydrin . Mediated by a strong base such as sodium amide (NaNH₂) in a non-polar solvent, this tandem reaction achieves high stereofidelity .

The mechanism relies on a strict sequence of events:

  • Sₙ2 Epoxide Opening : The resulting carbanion attacks the less sterically hindered terminal carbon of (R)-epichlorohydrin, preserving the stereocenter at the internal carbon .

  • 3-exo-tet Cyclization : A second deprotonation event triggers an intramolecular ring closure, displacing the chloride leaving group to form the highly strained cyclopropane ring .

Reaction of (R)-epichlorohydrin and phenylacetonitrile under these conditions yields the cyclopropane derivative, which can be isolated as a lactone with 96% ee in 67% yield following alkaline hydrolysis . Alternatively, the reaction yields approximately 65% of the direct 2-(hydroxymethyl)-1-arylcyclopropanecarbonitrile intermediate .

Quantitative Data: Method Comparison

MethodologyKey Reagents / CatalystTypical Yield (%)Enantiomeric Excess (ee %)Industrial Scalability
Catalytic Cyclopropanation Rh₂(4S-MEOX)₄, Diazoacetonitrile55 - 70%Up to 94%Low (Hazardous diazo reagents)
Chiral Pool Alkylation (R)-Epichlorohydrin, NaNH₂, Toluene65 - 67%96 - 98%High (Standard for Levomilnacipran)
Enzymatic Resolution Porcine Pancreas Lipase (CAL-B)< 50% (Theoretical max)Moderate to HighMedium (Requires recycling of enantiomer)

Experimental Protocol: Asymmetric Alkylation via (R)-Epichlorohydrin

The following protocol details the synthesis of (1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile , the direct precursor to the active enantiomer of milnacipran.

Materials Required
  • Phenylacetonitrile (1.0 equiv, strictly anhydrous)

  • (R)-Epichlorohydrin (1.2 equiv, >99% ee)

  • Sodium Amide (NaNH₂) (2.5 equiv, 95% dry powder)

  • Anhydrous Toluene (KF < 50 ppm)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology

Step 1: Preparation of the Carbanion

  • Action : To a flame-dried 500 mL 3-neck round-bottom flask equipped with an overhead stirrer, internal thermometer, and nitrogen inlet, suspend NaNH₂ (2.5 equiv) in anhydrous toluene (10 volumes). Cool the suspension to 0 °C using an ice-water bath. Add phenylacetonitrile (1.0 equiv) dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Causality : The deprotonation of phenylacetonitrile is highly exothermic. Using a heterogeneous base (NaNH₂ in toluene) rather than a soluble base controls the reaction rate. Strict temperature control prevents runaway exotherms and suppresses the formation of undesired truxillene derivatives (self-condensation of the nitrile) .

  • Validation : The mixture will transition to a deep yellow/orange suspension, indicating the successful formation of the resonance-stabilized benzylic carbanion.

Step 2: Regioselective Epoxide Opening

  • Action : Stir the carbanion mixture at 0 °C for 1 hour. Slowly add (R)-epichlorohydrin (1.2 equiv) via a syringe pump over 2 hours.

  • Causality : Slow addition at low temperatures ensures the carbanion acts as a soft nucleophile, selectively attacking the less hindered terminal carbon of the epoxide (Sₙ2) rather than attacking the chloride-bearing carbon or causing premature epoxide polymerization [[1]]([Link]).

Step 3: Intramolecular 3-exo-tet Cyclization

  • Action : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C) over 2 hours. Subsequently, heat the mixture to 50 °C for 4 hours.

  • Causality : The initial epoxide opening forms an alkoxide intermediate. The excess NaNH₂ deprotonates the remaining benzylic proton. Heating to 50 °C provides the necessary activation energy to overcome the steric strain of the forming three-membered ring, driving the 3-exo-tet cyclization and displacing the chloride ion .

Step 4: Quench and Isolation

  • Action : Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl until gas evolution (NH₃) ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (Self-Validating System) :

    • TLC: Monitor using 8:2 Hexanes:EtOAc. The product will appear as a new spot (approx. Rf 0.3) distinct from phenylacetonitrile (Rf 0.6). Visualize with KMnO₄.

    • IR Spectroscopy: Confirm the survival of the nitrile group by the presence of a sharp C≡N stretching band at ~2240 cm⁻¹.

    • Chiral HPLC: Validate stereofidelity (>95% ee) using a chiral stationary phase (e.g., Chiralcel OD-H) before proceeding to downstream hydrolysis or amide coupling.

Visualizations

SynthesisWorkflow A Phenylacetonitrile + (R)-Epichlorohydrin B Carbanion Formation (NaNH2, Toluene, 0°C) A->B Deprotonation C Regioselective Epoxide Opening B->C SN2 Attack D 3-exo-tet Cyclization (50°C) C->D Intramolecular Displacement E (1S,2R)-2-(Hydroxymethyl)-1- phenylcyclopropanecarbonitrile D->E Stereospecific Ring Closure

Caption: Workflow for the asymmetric synthesis of 1-aryl-1-cyclopropanecarbonitriles via chiral pool.

MechanisticLogic Node1 Benzylic Deprotonation (High Acidity) Node2 Steric Control: Attack at Terminal Carbon Node1->Node2 Epichlorohydrin Addition Node3 Alkoxide Intermediate (Stereocenter Preserved) Node2->Node3 SN2 Ring Opening Node4 Second Deprotonation (Alpha to Nitrile) Node3->Node4 Excess Base Node5 Chloride Displacement (Inversion at C-Cl) Node4->Node5 3-exo-tet Cyclization Node6 Target: 1-Aryl-1- cyclopropanecarbonitrile Node5->Node6 Final Product

Caption: Mechanistic causality of the tandem alkylation-cyclization sequence ensuring high ee.

References

  • Doyle, M. P., & Hu, W. (2001). A New Enantioselective Synthesis of Milnacipran and an Analogue by Catalytic Asymmetric Cyclopropanation. Advanced Synthesis & Catalysis. URL: [Link]

  • Alliot, J., Gravel, E., Pillon, F., & Doris, E. (2012). Enantioselective synthesis of levomilnacipran. Chemical Communications. URL: [Link]

  • Pellissier, H. (2011). Asymmetric Cyclopropanation. Wiley-VCH. URL: [Link]

  • Skolnick, P., et al. (2015). 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders (US9205074B2). Google Patents.

Sources

Method

Copper-Free Click Chemistry Protocols for Aryl-Substituted Cyclopropenes

Application Note & Technical Guide Executive Summary & Scope This guide addresses the application of aryl-substituted cyclopropenes in copper-free click chemistry. While the prompt specifies "cyclopropanes" (saturated ri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Executive Summary & Scope

This guide addresses the application of aryl-substituted cyclopropenes in copper-free click chemistry. While the prompt specifies "cyclopropanes" (saturated rings), in the context of bioorthogonal copper-free click chemistry, the reactive species is almost exclusively the cyclopropene (unsaturated) or cyclopropane-fused cyclooctyne (e.g., BCN). Saturated aryl-cyclopropanes are typically stable pharmacophores rather than click reagents, unless subjected to specific ring-opening conditions (e.g., radical or Lewis acid catalysis) which lack the biocompatibility of true "click" reactions.

Therefore, this protocol focuses on Inverse Electron Demand Diels-Alder (IEDDA) ligations using Aryl-Cyclopropenes —a class of "mini-tags" where the aryl group modulates stability and reactivity. These reagents react spontaneously with Tetrazines without copper catalysts, offering superior biocompatibility and kinetics (


 to 

) compared to many first-generation reagents.

Scientific Foundation: The Aryl-Cyclopropene "Mini-Tag"

Mechanism of Action (IEDDA)

The core reaction involves the coupling of an electron-rich dienophile (the aryl-cyclopropene) with an electron-deficient diene (the tetrazine).

  • [4+2] Cycloaddition: The strained cyclopropene double bond attacks the tetrazine core.

  • Retro-Diels-Alder: Spontaneous loss of nitrogen gas (

    
    ) drives the reaction irreversibly.
    
  • Tautomerization: The resulting 4,5-dihydropyridazine often tautomerizes to a stable 1,4-dihydropyridazine or oxidizes to a pyridazine.

Why Aryl Substitution?

Unsubstituted cyclopropenes are volatile and unstable (polymerize readily).[1]

  • C3-Aryl Groups: Sterically protect the ring and electronically tune the double bond.

  • C1-Methyl Groups: Often added (e.g., 1-methyl-3-phenylcyclopropene) to prevent side reactions with biological nucleophiles (thiols/amines), ensuring bioorthogonality .

IEDDA_Mechanism Tetrazine Tetrazine (Diene) TS Transition State [4+2] Tetrazine->TS Cyclopropene Aryl-Cyclopropene (Dienophile) Cyclopropene->TS Intermediate Bicyclic Intermediate (- N2) TS->Intermediate Fast Product Dihydropyridazine (Stable Conjugate) Intermediate->Product -N2 (Irreversible)

Figure 1: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) ligation between Tetrazine and Aryl-Cyclopropene.

Kinetic Profiling & Reagent Selection

Selecting the right aryl-cyclopropene is a trade-off between stability and reactivity .[2]

Cyclopropene VariantReactivity (

in

)
Stability (Buffer/Serum)Application
Unsubstituted Cyclopropene High (> 10)Very Low (Polymerizes)Not recommended for storage.
1-Methyl-3-Phenylcyclopropene Moderate (~0.1 - 1.0)High (> 24h)Standard for cellular labeling.
1-Methyl-3-(p-methoxyphenyl) EnhancedHighElectron-donating aryl boosts rate.
3-Carbamoyl-1-Methyl Low (~0.01)Very HighLong-term tracking; slow ligation.
Spiro-Cyclopropene TunableHighPhoto-caged applications.[3]

Note: Rates are approximate and solvent-dependent (faster in water due to hydrophobic effect).

Detailed Protocols

Protocol A: Synthesis of 1-Methyl-3-Arylcyclopropene Tags

Note: This describes the generation of the "clickable" handle if not commercially acquired.

Reagents:

  • Terminal Alkyne (Aryl-alkyne precursor)

  • Ethyl Diazoacetate (EDA)

  • Rhodium(II) acetate dimer (

    
    ) catalyst
    
  • Dichloromethane (DCM)

Workflow:

  • Catalyst Prep: Dissolve

    
     (1 mol%) in anhydrous DCM under Argon.
    
  • Addition: Add the aryl-alkyne (1.0 equiv).

  • Cyclopropanation: Slowly add Ethyl Diazoacetate (1.2 equiv) via syringe pump over 4-6 hours at

    
     to RT. Slow addition is critical to prevent carbene dimerization.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc). Cyclopropenes are often acid-sensitive; use 1%

    
     in eluent if degradation is observed.
    
  • Storage: Store at

    
     in benzene or as a neat oil (if stable).
    
Protocol B: Copper-Free Conjugation (The "Click" Reaction)

Standard protocol for labeling a protein or small molecule bearing an aryl-cyclopropene with a Tetrazine probe.

Materials:

  • Component A: Target molecule functionalized with Aryl-Cyclopropene (100

    
     stock in DMSO/PBS).
    
  • Component B: Tetrazine-Fluorophore or Tetrazine-Drug (1 mM stock in DMSO).

  • Buffer: PBS pH 7.4 (avoid nucleophilic buffers like Tris if using less stable cyclopropenes, though 1-methyl variants are robust).

Step-by-Step:

  • Equilibration: Dilute Component A into the reaction buffer to a final concentration of 10-50

    
    .
    
  • Initiation: Add Component B (Tetrazine) at a 1.5 to 5-fold molar excess .

    • Why excess? Tetrazines can degrade slowly in water; excess ensures complete consumption of the valuable cyclopropene-tagged target.

  • Incubation: Incubate at Room Temperature (RT) for 30 to 60 minutes .

    • Visual Check: If using high concentrations, the pink color of the Tetrazine may disappear (or shift) as it reacts, but fluorescence quenching/unquenching is a better indicator.

  • Quenching (Optional): Add 100-fold excess of 3,6-diphenyl-s-tetrazine or vinyl ether to scavenge unreacted partners if downstream analysis is sensitive.

  • Purification: Remove excess Tetrazine via:

    • Size-exclusion chromatography (PD-10 column) for proteins.

    • HPLC for small molecules.

Protocol C: Reaction Monitoring (Kinetics)

To validate the "click" efficiency of a new aryl-cyclopropene scaffold.

  • Setup: Prepare 100

    
     Tetrazine solution in PBS/MeOH (1:1).
    
  • Baseline: Measure Absorbance at 520 nm (characteristic Tetrazine peak).

  • Reaction: Add Aryl-Cyclopropene (10-fold excess, pseudo-first-order conditions).

  • Data Collection: Monitor the decay of

    
     over time.
    
  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    . Calculate
    
    
    .

Experimental Workflow Diagram

Protocol_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Conjugation (Click) cluster_2 Phase 3: Purification & QC Step1 Synthesize/Acquire Aryl-Cyclopropene Tag Step2 Dissolve in DMSO (Stock 1-10 mM) Step1->Step2 Step3 Mix with Tetrazine Probe (1.5 - 5 eq excess) Step2->Step3 Step4 Incubate 30-60 min @ RT or 37°C Step3->Step4 Step5 Monitor A520nm Decay (Loss of Tetrazine) Step4->Step5 Step6 Remove Excess Tz (SEC or HPLC) Step5->Step6 Step7 Validate Product (LC-MS / SDS-PAGE) Step6->Step7

Figure 2: Operational workflow for Copper-Free Click Conjugation of Aryl-Cyclopropenes.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Cyclopropene degradation (hydrolysis/polymerization).Ensure C1-methyl substitution is present. Store stocks in anhydrous DMSO at -20°C.
Slow Reaction Steric hindrance on Tetrazine or Cyclopropene.Use a less hindered Tetrazine (e.g., H-Tetrazine vs Methyl-Tetrazine). Increase Temp to 37°C.
Precipitation Poor solubility of the Aryl-Cyclopropene.Add 10-20% DMSO or DMF cosolvent. Use sulfonated Tetrazines for water solubility.
Side Reactions Thiol addition (if using unsubstituted cyclopropenes).Strictly use 1-methyl-3-aryl variants which are bioorthogonal to thiols (cysteine).

References

  • Yang, J., et al. (2014). "Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions." Angewandte Chemie International Edition.

  • Patterson, D. M., et al. (2012). "Functionalized cyclopropenes as bioorthogonal chemical reporters." Journal of the American Chemical Society.[4]

  • Šečkutė, J., & Devaraj, N. K. (2013). "Expanding the Bioorthogonal Toolbox: Tetrazine-Cyclopropene Ligation." Current Opinion in Chemical Biology.

  • RSC Chemical Biology. (2019). "Caged Cyclopropenes with Improved Tetrazine Ligation Kinetics." Organic Letters.

  • Vector Laboratories. "TCO-Tetrazine Conjugation Guide."

Sources

Application

Strategic Integration of Cyclopropane Moieties in Kinase Inhibitor Optimization: SAR Principles and Protocols

Executive Summary The cyclopropane ring has evolved from a simple structural curiosity to a "privileged" motif in modern kinase inhibitor design. Far more than a mere spacer, the cyclopropyl group offers a unique triad o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane ring has evolved from a simple structural curiosity to a "privileged" motif in modern kinase inhibitor design. Far more than a mere spacer, the cyclopropyl group offers a unique triad of benefits: bioisosteric replacement for gem-dimethyl or isopropyl groups, conformational restriction to minimize entropic penalties upon binding, and metabolic hardening against CYP450-mediated oxidation.

This guide details the Structure-Activity Relationship (SAR) logic, synthetic installation strategies, and validation protocols necessary to leverage cyclopropane moieties in kinase drug discovery.[1] We analyze pivotal case studies (Lenvatinib, Cabozantinib) to demonstrate how this smallest carbocycle drives potency and selectivity.[1]

Part 1: The Physicochemical Rationale (The "Why")

To effectively deploy cyclopropanes in SAR campaigns, one must understand their distinct electronic and steric profile compared to acyclic alkyls.

The "Banana Bond" & Electronic Signature

Unlike standard


 carbons, cyclopropane carbons possess significant 

-character (approx.[1]

hybridization). The resulting bent "banana bonds" create a region of high electron density that can engage in cation-

or CH-

interactions
with aromatic residues (e.g., Phenylalanine, Tyrosine) in the kinase ATP-binding pocket.[1]
Metabolic "Hardening"

A common liability in kinase inhibitors is the rapid oxidation of isopropyl or ethyl side chains.

  • The Problem: Isopropyl groups possess a benzylic/allylic methine hydrogen highly susceptible to CYP450 hydrogen atom abstraction.

  • The Solution: The cyclopropyl C-H bond is shorter and stronger (approx. 106 kcal/mol vs. 98 kcal/mol for secondary alkyls), significantly retarding oxidative metabolism.

Entropic Pre-Organization

Kinase pockets often require ligands to adopt specific, high-energy conformations.[1]

  • Effect: Replacing a flexible ethyl linker with a cyclopropane "locks" the molecule into a bioactive conformation.

  • Thermodynamic Payoff: This reduces the entropic penalty (

    
    ) of binding, often improving potency by 10-100 fold without changing enthalpic contacts.[1]
    

Part 2: Critical SAR Case Studies

Case A: Lenvatinib (VEGFR2 Inhibitor)[1][2]
  • Challenge: Achieving high selectivity and prolonged residence time against VEGFR2.

  • Cyclopropane Role: The cyclopropane ring acts as a rigid linker that positions the quinoline core into the ATP site while directing the urea tail into the neighboring hydrophobic pocket.

  • Outcome: This specific orientation induces a DFG-in conformation, distinct from the DFG-out mode of Sorafenib.[1][2] The rigid linker contributes to a rapid association rate (

    
    ) and slow dissociation (
    
    
    
    ), extending the drug's residence time on the target.
Case B: Cabozantinib (c-Met/VEGFR2 Inhibitor)[1]
  • Challenge: The lead compound contained an acyl thiourea linker that was chemically unstable and metabolically labile.

  • Cyclopropane Role: Replacement with a cyclopropane-1,1-dicarboxamide moiety.[1][3][4]

  • Outcome: The 1,1-substitution pattern creates a "kink" that mimics the geometry of the original linker but with superior hydrolytic stability and metabolic resistance. It essentially "freezes" the bioactive U-shape conformation.

Part 3: Experimental Protocols

Protocol A: Modular Synthesis of Cyclopropane Linkers (Cabozantinib-Style)

Objective: To install a cyclopropane-1,1-dicarboxamide linker for SAR scanning of "Right-Hand Side" (RHS) aryl groups.

Reagents:

  • Cyclopropane-1,1-dicarboxylic acid (CDA)[1]

  • Thionyl chloride (

    
    ) or HATU[1]
    
  • Aniline derivatives (R-NH2)[1]

  • Triethylamine (

    
    ) or DIPEA[1]
    
  • Dichloromethane (DCM) or DMF[1]

Step-by-Step Methodology:

  • Activation: Dissolve cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous THF. Add

    
     (2.5 eq) and a catalytic drop of DMF. Reflux for 2 hours to generate the bis-acid chloride. Evaporate volatiles to dryness.
    
    • Note: For sensitive substrates, use HATU/DIPEA coupling instead of acid chloride.

  • First Amidation (Scaffold Attachment): Redissolve the crude acid chloride in dry DCM at 0°C. Add the "Left-Hand Side" (LHS) quinoline-aniline (0.9 eq) and

    
     (1.5 eq). Stir at 0°C for 1 hour.
    
    • Control: Monitor by LC-MS for the formation of the mono-amide acid (or mono-amide acid chloride).[1]

  • Second Amidation (SAR Scan): To the reaction mixture, add the variable RHS aniline (1.2 eq) and additional

    
     (2.0 eq). Allow to warm to room temperature and stir overnight.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash organic layer with 1N HCl (to remove unreacted anilines) and brine.[1]
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Comparative Metabolic Stability Assay

Objective: To quantify the stability advantage of cyclopropyl vs. isopropyl analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration)[1]

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)[1]

  • Test Compounds (10 mM DMSO stock)

  • Reference: Verapamil (High clearance), Warfarin (Low clearance)[1]

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix compound (1 µM) with HLM (0.5 mg/mL final) and pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot ln(concentration) vs. time.[1]

  • Calculation:

    
    
    
    
    
    [1]

Acceptance Criteria:

  • A "Metabolic Hardening" success is defined as a >2-fold increase in

    
     for the cyclopropyl analog compared to the isopropyl parent.
    

Part 4: Data Visualization & Analysis[1]

Comparative Properties Table
PropertyIsopropyl Group (

)
Cyclopropyl Group (

)
Impact on Kinase Inhibitor
Hybridization

(Tetrahedral)

(Trigonal-like)
Cyclopropane can engage in

-stacking-like interactions.[1]
Bond Angle 109.5°60° (Strained)Rigidifies linker; induces specific vector orientation.[1]
C-H BDE ~98 kcal/mol (Weak)~106 kcal/mol (Strong)Cyclopropyl resists CYP450 oxidation (Phase I metabolism).[1]
Lipophilicity HighModerateCyclopropyl lowers logP slightly vs isopropyl, improving solubility.
Entropy High rotational freedomRestricted rotationLowers entropic penalty (

becomes more negative).[1]
SAR Decision Workflow (DOT Diagram)

SAR_Workflow Start Hit Identification (Contains Alkyl/Linker) Analysis Analyze Structural Liabilities: 1. Metabolic Instability (CYP) 2. Low Potency (Entropy) 3. Poor Solubility Start->Analysis Decision Select Cyclopropane Strategy Analysis->Decision Strat_A Strategy A: Bioisostere Replace gem-dimethyl/isopropyl with cyclopropane Decision->Strat_A Metabolic Issue Strat_B Strategy B: Rigidification Replace flexible ethyl linker with cyclopropane scaffold Decision->Strat_B Potency/Selectivity Issue Synthesis Synthesis & Library Generation (See Protocol A) Strat_A->Synthesis Strat_B->Synthesis Testing Kinase Assay (IC50) Microsomal Stability (t1/2) Residence Time (SPR) Synthesis->Testing Eval Evaluation Testing->Eval Success Lead Candidate: High Potency + Metabolic Stability Eval->Success Criteria Met Iterate Re-design: Adjust substitution pattern (cis/trans, 1,1- vs 1,2-) Eval->Iterate Criteria Failed Iterate->Synthesis

Caption: Logical workflow for integrating cyclopropane moieties into a kinase inhibitor SAR campaign, distinguishing between metabolic and potency-driven optimization paths.

Binding Mode Interaction Map (DOT Diagram)

Binding_Mode cluster_effect Cyclopropane Effect Core Kinase Inhibitor Core (e.g., Quinoline) Cyclo Cyclopropane Linker/Moiety Core->Cyclo Connects ATP_Site ATP Binding Pocket (Hinge Region) Core->ATP_Site H-Bonds Tail Tail Group (e.g., Urea/Aryl) Cyclo->Tail Rigidifies Gatekeeper Gatekeeper Residue (e.g., Thr/Met) Cyclo->Gatekeeper Van der Waals / CH-Pi Interaction Hydro_Pocket Hydrophobic Pocket (Allosteric/Back) Tail->Hydro_Pocket Hydrophobic Contact

Caption: Conceptual binding mode illustrating how the cyclopropane moiety serves as a rigid connector that facilitates interactions with the gatekeeper residue and orients the tail group.

References

  • Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. National Institutes of Health (NIH). [Link][1]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link][1]

  • Cabozantinib (PubChem Compound Summary). National Center for Biotechnology Information.[1] [Link][1]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors. ACS Omega. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of the Sonogashira Reaction for Sterically Hindered Aryl Halides

Welcome to the technical support center dedicated to navigating the challenges of Sonogashira cross-coupling reactions with sterically demanding substrates. This guide is designed for researchers, synthetic chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the challenges of Sonogashira cross-coupling reactions with sterically demanding substrates. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter difficulties when coupling bulky aryl halides. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimization, grounded in mechanistic understanding.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise when working with sterically hindered Sonogashira couplings.

Q1: My Sonogashira reaction with an ortho-substituted aryl bromide is giving low to no yield. What is the most likely cause?

A1: The most probable bottleneck is the oxidative addition step. Steric hindrance from ortho-substituents on the aryl halide can significantly slow down the approach and insertion of the palladium(0) catalyst into the carbon-halogen bond. This is often the rate-limiting step for less reactive aryl halides like bromides and chlorides.[1] Your initial focus should be on selecting a catalytic system specifically designed to overcome this barrier, typically involving bulky, electron-rich ligands.[1]

Q2: What type of ligand is best suited for coupling a sterically hindered aryl halide?

A2: For sterically hindered substrates, the use of bulky and electron-rich phosphine ligands is critical.[2] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), XPhos, and dppf are excellent choices.[1][3]

  • Causality: These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0)L species. This coordinatively unsaturated complex is less sterically encumbered and more readily undergoes oxidative addition with the hindered aryl halide. The strong electron-donating nature of these ligands also increases the electron density on the palladium center, further accelerating the oxidative addition step.[2]

Q3: Should I use a copper co-catalyst for my hindered coupling? What are the pros and cons?

A3: The use of a copper(I) co-catalyst is a critical decision.

  • Pros: The traditional Sonogashira-Hagihara protocol uses a copper(I) salt (typically CuI) to facilitate the formation of a copper(I) acetylide intermediate.[4] This intermediate then undergoes transmetalation with the palladium(II) complex. This pathway can be very efficient and often allows for milder reaction conditions (even room temperature for reactive iodides).[4][5]

  • Cons: The primary drawback is the promotion of alkyne homocoupling (Glaser-Hay coupling), which forms an undesirable 1,3-diyne byproduct.[6][7] This side reaction is particularly problematic under aerobic conditions and can consume valuable alkyne starting material. For hindered and slow-reacting aryl halides, where the desired catalytic cycle is sluggish, homocoupling can become the dominant pathway.

  • Recommendation: For sterically hindered substrates, starting with a copper-free protocol is often advisable to minimize side reactions.[1][7] This places greater importance on the choice of base and solvent to facilitate the direct reaction of the alkyne with the palladium complex.[8]

Q4: I have the choice between a hindered aryl iodide, bromide, and chloride. Which one should I use?

A4: The reactivity of the aryl halide is paramount and follows the general trend: I > OTf > Br >> Cl .[1][5]

  • Aryl Iodides: Are the most reactive and are the best choice for challenging couplings, often reacting at lower temperatures.[1][5]

  • Aryl Bromides: Are a good compromise between reactivity and cost/stability. They frequently require heating to achieve good conversion.[1][9]

  • Aryl Chlorides: Are the least reactive and most challenging. They almost always require specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands) and higher reaction temperatures.[3][10]

For a difficult, sterically hindered system, using the aryl iodide will give you the highest probability of success.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving specific issues encountered during your experiments.

Problem 1: Low or No Conversion of the Aryl Halide

This is the most common failure mode. A systematic check of the reaction components and conditions is necessary.

  • Symptoms: Starting material (aryl halide) remains largely unreacted. No significant byproduct formation is observed.

  • Scientific Rationale: As discussed, steric hindrance around the C-X bond makes it difficult for the palladium catalyst to insert itself, effectively stalling the catalytic cycle at the very first step.[1] This is especially true for aryl bromides and chlorides.

  • Solutions:

    • Switch to a More Effective Ligand: This is the most critical variable. Replace standard ligands like PPh₃ with a bulky, electron-rich phosphine ligand. See the table below for recommendations.[1][3]

    • Increase Reaction Temperature: For aryl bromides and chlorides, temperatures of 80-120°C may be necessary to provide sufficient thermal energy to overcome the activation barrier for oxidative addition.[1][9] Using a sealed reaction vessel is recommended for temperatures above the solvent's boiling point.

    • Use a More Reactive Halide: If possible, synthesize the corresponding aryl iodide from your aryl bromide or chloride. The much lower bond dissociation energy of the C-I bond will significantly facilitate oxidative addition.[5]

    • Verify Catalyst Activity: Use a fresh batch of palladium catalyst. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture, while Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but require in-situ reduction, which can sometimes fail.[1]

  • Symptoms: The reaction starts but stalls before completion. You may observe the formation of palladium black.

  • Scientific Rationale: The active Pd(0) species can be oxidized by trace oxygen or can agglomerate into inactive palladium black if not properly stabilized by the ligand.[3][6]

  • Solutions:

    • Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6]

    • Purify Reagents: Impurities in the starting materials or solvents can act as catalyst poisons. Ensure the aryl halide, alkyne, and amine base are pure.[1] Distill liquid amines over a suitable drying agent before use.

    • Optimize Ligand-to-Palladium Ratio: An insufficient amount of phosphine ligand can leave the Pd(0) center exposed and prone to decomposition. A slight excess of the ligand can help stabilize the active catalytic species.[3]

Problem 2: Excessive Homocoupling of Alkyne (Glaser Coupling)
  • Symptoms: The desired product is formed in low yield, but a significant amount of a byproduct corresponding to the alkyne dimer (a 1,3-diyne) is observed.

  • Scientific Rationale: This side reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[7][11] The sluggish rate of the main cross-coupling reaction with a hindered aryl halide gives the homocoupling pathway more time to occur.

  • Solutions:

    • Switch to a Copper-Free Protocol: This is the most effective solution. Eliminating the copper co-catalyst entirely removes the primary pathway for Glaser coupling.[6][7] Note that this may require re-optimization of the base and solvent.

    • Reduce Copper(I) Loading: If a copper-catalyzed system must be used, minimize the amount of CuI to the lowest effective level (e.g., 1-5 mol%).

    • Slow Addition of Alkyne: Use a syringe pump to add the terminal alkyne to the reaction mixture over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction relative to the cross-coupling reaction.[6]

    • Strict Oxygen Exclusion: Rigorously deoxygenate all reagents and maintain an inert atmosphere, as oxygen is a known promoter of Glaser coupling.[11]

Problem 3: Dehalogenation of the Aryl Halide
  • Symptoms: The aryl halide is consumed, but instead of the desired product, the corresponding arene (Ar-H) is formed.

  • Scientific Rationale: This side reaction can occur after oxidative addition. The Ar-Pd(II)-X intermediate can react with the amine base, solvent, or trace water in a process that ultimately leads to the reductive cleavage of the C-X bond and formation of a C-H bond.

  • Solutions:

    • Change the Base: Switch from an amine base to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are often less prone to participating in dehalogenation pathways.[6]

    • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize water-induced dehalogenation.

    • Solvent Choice: The choice of solvent can influence the rates of competing pathways. Screen aprotic solvents like toluene, dioxane, or DMF.

Problem 4: Formation of Palladium Black
  • Symptoms: A black precipitate forms in the reaction vessel, often accompanied by a cessation of catalytic activity.

  • Scientific Rationale: Palladium black is finely divided, inactive palladium metal. Its formation signifies the decomposition of the soluble, active Pd(0) catalyst complex.[3]

  • Solutions:

    • Change the Solvent: Certain solvents, particularly THF, have been noted to promote the formation of palladium black under some conditions.[3] Switching to a more coordinating solvent like DMF or a non-polar one like toluene can sometimes prevent this.

    • Increase Ligand Concentration: Ensure a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). The ligand is crucial for stabilizing the soluble Pd(0) species and preventing its aggregation.[3]

Data-Driven Optimization

Table 1: Recommended Catalyst Systems for Hindered Aryl Halides
Substrate TypeRecommended LigandPalladium SourceBaseSolventTemperature (°C)Notes / Citation(s)
Ortho-Substituted Aryl Bromides P(t-Bu)₃, XPhos, SPhosPd(OAc)₂, Pd₂(dba)₃Cs₂CO₃, K₃PO₄Toluene, Dioxane80 - 110Bulky, electron-rich ligands are essential to accelerate oxidative addition. Copper-free conditions are preferred.[1][3][12]
Di-ortho-Substituted Aryl Bromides/Iodides P(t-Bu)₃, PCy₃Pd₂(dba)₃Et₃N, i-Pr₂NHDMF, NMP100 - 120Extremely challenging substrates may require highly active catalysts and forcing conditions.[13]
Electron-Rich Aryl Chlorides XPhos, RuPhosPd(OAc)₂, Pd₂(dba)₃K₃PO₄Dioxane, t-AmylOH100 - 130Requires highly active Buchwald-type ligands designed for activating C-Cl bonds.[3][10]
General Hindered Aryl Iodides PPh₃, dppfPdCl₂(PPh₃)₂, Pd(PPh₃)₄Et₃N, i-Pr₂NHTHF, DMF25 - 80Iodides are more reactive and may couple under less demanding conditions. Copper co-catalysis (CuI) can be effective here.[1][5]

Experimental Protocols & Visualizations

Protocol: General Procedure for Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl bromide, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (Argon).

  • Evacuate and backfill the flask with argon three times to ensure all oxygen is removed.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residue.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Diagrams

Sonogashira_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-X Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting for Hindered Ar-X) HX_out H-X Alkyne_Complex [Ar-Pd(II)(L)₂(-C≡CR)] OA_Complex->Alkyne_Complex Alkyne Coordination & Deprotonation (Cu-free) Alkyne_Complex->Pd0 Reductive Elimination Product Ar-C≡CR center_node ArX_in Ar-X ArX_in->OA_Complex Alkyne_in R-C≡C-H + Base Alkyne_in->Alkyne_Complex k1 Key Step Affected by Steric Hindrance

Caption: The Sonogashira catalytic cycle (copper-free pathway).

Troubleshooting_Workflow start Low Yield with Hindered Aryl Halide? check_sm Mainly Starting Material Remains? start->check_sm Analyze Crude Reaction check_homo Significant Alkyne Homocoupling? check_sm->check_homo No sol_oa Issue: Oxidative Addition 1. Use Bulky, e⁻-Rich Ligand (XPhos, P(t-Bu)₃) 2. Increase Temperature 3. Switch to Aryl Iodide check_sm->sol_oa Yes check_dehal Dehalogenated (Ar-H) Product? check_homo->check_dehal No sol_homo Issue: Glaser Coupling 1. Use Copper-Free Protocol 2. Add Alkyne Slowly 3. Rigorous O₂ Exclusion check_homo->sol_homo Yes sol_dehal Issue: Dehalogenation 1. Switch to Inorganic Base (K₂CO₃, Cs₂CO₃) 2. Ensure Anhydrous Conditions check_dehal->sol_dehal Yes sol_cat General Checks: - Catalyst/Reagent Purity? - Inert Atmosphere? - Correct Stoichiometry? check_dehal->sol_cat No / Other

Caption: Troubleshooting decision tree for hindered Sonogashira couplings.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved March 8, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Liang, Y., Xie, Y., & Li, J. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 43(5), 2098–2103. [Link]

  • Tyas, T., & Moody, C. (2015). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Plenio, H., & Fleckhaus, D. (2007). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications, (12), 1239–1241. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885–6925. [Link]

  • Bakherad, M., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. Organometallics. [Link]

  • Gazvoda, M., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Hsieh, T., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(1), 459-478. [Link]

  • Wang, C., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. [Link]

  • Köcher, S., et al. (2018). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]

  • Köcher, S., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. [Link]

  • Towards DES Compatible Metallic Catalysts: Cationic Pyridiniophosphine Ligands in Palladium Catalyzed Cross-Coupling. (n.d.). Universidad de Alicante. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate. [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). ResearchGate. [Link]

  • Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. [Link]

  • Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. (n.d.). ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES. [Link]

  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. (n.d.). RSC Publishing. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Iowa State University. [Link]

Sources

Optimization

troubleshooting guide for copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Welcome to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, focusing instead on the mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, focusing instead on the mechanistic causality behind bioconjugation workflows.

CuAAC "click chemistry" is a robust bioorthogonal reaction, but when applied to sensitive biomolecules like proteins, antibodies, or live cells, the generation of reactive oxygen species (ROS) and the thermodynamic instability of the Cu(I) catalyst can lead to catastrophic experimental failures. This guide provides a self-validating protocol, quantitative ligand comparisons, and an in-depth troubleshooting matrix to ensure your bioconjugations succeed.

I. Mechanistic Foundation of CuAAC

To troubleshoot CuAAC, you must first understand the catalytic cycle. The reaction relies on the in situ reduction of Cu(II) to the active Cu(I) species, which coordinates with the terminal alkyne to form a π-complex, followed by azide coordination and ring contraction.

CuAAC_Mechanism Cu2 Cu(II) Salt (e.g., CuSO4) Cu1 Active Cu(I) Catalyst + Ligand (e.g., THPTA) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 PiComplex Cu(I)-Acetylide Complex Cu1->PiComplex + Alkyne Alkyne Terminal Alkyne Substrate Alkyne->PiComplex Metallacycle 6-Membered Cu-Metallacycle PiComplex->Metallacycle + Azide Azide Azide Substrate Azide->Metallacycle Triazole 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu1 Catalyst Regeneration

CuAAC catalytic cycle showing Cu(I) generation and triazole formation.

II. Optimized & Self-Validating Bioconjugation Protocol

This protocol is engineered to prevent oxidative damage to proteins by utilizing a high ligand-to-copper ratio and an ascorbate byproduct interceptor.

Reagent Preparation:

  • Biomolecule-Azide: 10–100 µM in PBS (pH 7.4).

  • Alkyne Probe: 5–10 mM stock in DMSO.

  • CuSO₄: 20 mM stock in highly purified water.

  • THPTA Ligand: 50 mM stock in water.

  • Aminoguanidine: 100 mM stock in water.

  • Sodium Ascorbate: 100 mM stock in water (Must be prepared fresh daily; degrades rapidly via oxidation)[1].

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix the CuSO₄ and THPTA stocks at a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ + 2 µL of 50 mM THPTA)[2].

    • Causality: Free Cu(II) ions bind non-specifically to protein surfaces and catalyze localized ROS generation, destroying the protein. Pre-complexing forces Cu into the protective THPTA coordination sphere before it ever touches your sample[2].

    • Validation Checkpoint: The complex should form a clear, pale blue solution. If it turns green or cloudy, your THPTA is degraded.

  • Reaction Assembly: To your Biomolecule-Azide solution, add the Alkyne Probe (typically 2–5 molar equivalents relative to the azide)[1].

  • Additive Introduction: Add Aminoguanidine to a final concentration of 1–5 mM[2].

    • Causality: Sodium ascorbate oxidation produces dehydroascorbate and hydrogen peroxide. Dehydroascorbate can covalently crosslink arginine and lysine residues on your protein. Aminoguanidine acts as a sacrificial nucleophile, intercepting these reactive byproducts[2].

  • Catalyst Addition: Add the pre-complexed CuSO₄/THPTA to the reaction mixture. The final Cu concentration should be strictly between 50 and 100 µM[1].

  • Initiation: Add freshly prepared Sodium Ascorbate to a final concentration of 2.5–5 mM[2].

    • Validation Checkpoint: The solution must remain clear. Immediate turbidity indicates protein precipitation, usually due to excessive copper or an oxidized ascorbate stock.

  • Incubation & Quenching: Degas the headspace with Argon, cap tightly, and incubate at room temperature for 1 hour[3]. Purify via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

III. Quantitative Ligand Selection Matrix

Choosing the correct Cu(I)-stabilizing ligand is the most critical variable in CuAAC optimization. The canonical ligand TBTA is highly hydrophobic and poorly suited for aqueous bioconjugation, whereas newer generations (THPTA, BTTES, BTTAA) offer vastly superior kinetics and ROS protection[4].

LigandAqueous SolubilityRelative Reaction KineticsROS ProtectionPrimary Application
TBTA Poor (Requires DMSO)Slow (<15% yield at 30 min)LowOrganic synthesis, fixed cell labeling
THPTA ExcellentModerate-FastHighGeneral in vitro protein bioconjugation
BTTES ExcellentFastHighLive-cell labeling (biocompatible)
BTTAA ExcellentVery Fast (>45% yield at 30 min)Very HighIn vivo imaging, highly sensitive proteins

Data summarized from comparative kinetic studies evaluating ligand efficacy at 50 µM Cu(I)[4].

IV. Troubleshooting FAQs

Q1: My reaction stalled at 50% conversion, and the solution turned a distinct green/blue color. What happened? A1: Your active Cu(I) catalyst has been oxidized back to the inactive Cu(II) state by dissolved oxygen[5]. Cu(I) is thermodynamically unstable. Solution: Ensure you are working in a degassed environment (sparge buffers with Argon for 15 minutes). You can rescue a stalled reaction by adding an additional 0.5–1.0 mM of freshly prepared sodium ascorbate to regenerate the Cu(I) in situ[5].

Q2: I am observing significant protein precipitation and loss of biological activity after the click reaction. How can I prevent this? A2: This is a classic symptom of oxidative damage. Copper ions mediate the catalytic oxidation of sodium ascorbate by molecular oxygen, producing superoxide radical anions and hydrogen peroxide[2]. If this occurs near the protein surface, it cleaves the polypeptide backbone or oxidizes histidine/cysteine residues[2]. Solution:

  • Never exceed 100 µM of total Copper[1].

  • Increase your THPTA ligand ratio to 5:1 (Ligand:Cu). The excess ligand acts as a sacrificial reductant, absorbing the oxidative hit instead of your protein[2].

  • Switch to the BTTAA ligand, which provides superior kinetic acceleration allowing you to lower the copper concentration to 20–40 µM while maintaining high yields[4].

Q3: The reaction kinetics are extremely slow. Should I increase the copper concentration to 2 mM to force the reaction? A3: Absolutely not. High copper concentrations (>1 mM) will almost certainly cause protein precipitation and irreversible damage[1]. Solution: The bottleneck is rarely the copper concentration; it is the stabilization of the Cu(I) state. Switch from THPTA to BTTAA, which accelerates the reaction rate significantly by preventing the formation of unreactive polynuclear copper-acetylide clusters[4].

Q4: Can I use TCEP (Tris(2-carboxyethyl)phosphine) instead of sodium ascorbate as the reducing agent? A4: It is highly discouraged for CuAAC. While TCEP is a potent reducing agent, it causes two major modes of failure:

  • Phosphines strongly coordinate to Cu(I), effectively poisoning the catalyst and inhibiting the cycloaddition[3].

  • TCEP can directly react with your azide substrate via the Staudinger reduction, converting your azide into a primary amine and permanently terminating its ability to "click"[3]. Stick to sodium ascorbate.

V. Diagnostic Workflow

Troubleshooting Start Issue: Low Yield or Protein Degradation? CheckCu Is the solution turning green/blue? Start->CheckCu Oxidation Cu(I) oxidized to Cu(II). Degas & add Ascorbate. CheckCu->Oxidation Yes CheckLigand Are proteins precipitating or degrading? CheckCu->CheckLigand No LigandFix Switch to THPTA/BTTAA. Add Aminoguanidine. CheckLigand->LigandFix Yes CheckKinetics Is the reaction too slow? CheckLigand->CheckKinetics No KineticsFix Increase Ligand:Cu ratio to 5:1. Use BTTAA. CheckKinetics->KineticsFix Yes

Decision tree for diagnosing and resolving common CuAAC bioconjugation issues.

References

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. AxisPharm.[Link]

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. NIH / PMC.[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. NIH / PMC.[Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience.[Link]

Sources

Troubleshooting

side reactions in the cyclopropanation of electron-deficient alkenes

Welcome to the Technical Support & Troubleshooting Center for the cyclopropanation of electron-deficient alkenes. As a Senior Application Scientist, I have designed this guide to help researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the cyclopropanation of electron-deficient alkenes. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex chemoselectivity issues inherent in these reactions.

Electron-deficient alkenes (e.g., acrylates, enones, and nitroalkenes) present unique challenges. Their electrophilic nature often leads to polarity mismatches with standard carbenoid reagents, resulting in off-target pathways such as 1,3-dipolar cycloadditions, epoxidations, and diazo dimerization. This guide breaks down the causality behind these side reactions and provides self-validating protocols to ensure reliable, high-yield cyclopropanation.

Part 1: Diagnostic Logic & Workflow

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the mechanistic origin of your specific side reaction.

TroubleshootingWorkflow Start Analyze Crude Reaction Mixture (NMR / LC-MS) Pyrazoline Is the major byproduct a pyrazoline? Start->Pyrazoline Epoxide Is the major byproduct an epoxide? Start->Epoxide Dimer Is there significant diazo dimerization? Start->Dimer Sol_Pyrazoline Switch to metal-catalyzed carbene transfer (Fe/Ru) Pyrazoline->Sol_Pyrazoline Yes Sol_Epoxide Use DMSOM instead of DMSM for 1,4-addition Epoxide->Sol_Epoxide Yes Sol_Dimer Implement slow addition & excess alkene substrate Dimer->Sol_Dimer Yes Success Successful Cyclopropanation Sol_Pyrazoline->Success Sol_Epoxide->Success Sol_Dimer->Success

Diagnostic workflow for identifying and resolving cyclopropanation side reactions.

Part 2: Troubleshooting Guides (Q&A)

Q1: My reaction of an α-diazo compound with an acrylate yields a pyrazoline derivative rather than the desired cyclopropane. How do I prevent this? Causality: Electron-deficient alkenes are highly susceptible to thermal 1,3-dipolar [3+2] cycloadditions with diazo compounds[1]. The polarity match between the nucleophilic diazo carbon and the electrophilic alkene drives the rapid formation of pyrazolines[1][2]. Solution: You must suppress the thermal background reaction by lowering the temperature and introducing a transition metal catalyst (e.g., Fe, Ru, or Co). The catalyst rapidly decomposes the diazo compound into a highly electrophilic metal-carbene, shifting the mechanistic pathway from a [3+2] cycloaddition to a [2+1] carbene transfer[1][3].

Q2: When performing a Corey-Chaykovsky reaction on an enone, I am isolating the epoxide instead of the cyclopropyl ketone. What is going wrong? Causality: The chemoselectivity of the Corey-Chaykovsky reaction on α,β-unsaturated ketones is dictated entirely by the specific sulfur ylide used[4]. Dimethylsulfonium methylide (DMSM) undergoes a kinetically favored, reversible 1,2-addition to the carbonyl (activation barrier ~13.3 kcal/mol), followed by rapid ring closure to form the epoxide[5]. Conversely, dimethylsulfoxonium methylide (DMSOM) features an extra oxygen atom that delocalizes the carbanion charge. This makes DMSOM a "softer" nucleophile that undergoes a rate-determining 1,4-Michael addition (activation barrier ~17.5 kcal/mol), followed by ring closure to yield the cyclopropane[5]. Solution: Ensure you are generating DMSOM (Corey's ylide) from trimethylsulfoxonium iodide, not DMSM from trimethylsulfonium iodide[4][5].

Q3: I am observing significant diazo dimerization (fumarate/maleate formation), which is killing my cyclopropanation yield. How can I suppress this? Causality: Dimerization is the primary side-reaction in metal-catalyzed cyclopropanations[6]. Because electron-deficient alkenes are inherently poor nucleophiles, they struggle to intercept the highly electrophilic metal-carbene intermediate. Consequently, the intrinsic nucleophilicity of unreacted diazo compounds allows them to attack the metal-carbene, forming dimers[6]. Solution: Implement strict kinetic control. Use a syringe pump to add the diazo compound over 2–10 hours, maintaining a near-zero steady-state concentration. Additionally, use a 5-to-10-fold excess of the alkene substrate. Transitioning to catalysts with sterically demanding ligand spheres, such as Ru-Pheox or engineered myoglobin carbene transferases, can also physically block the approach of a second diazo molecule[6][7].

Part 3: Quantitative Data & Mitigation Strategies

Side ReactionPrimary CausalitySubstrate / ReagentPreventive StrategyTypical Yield Recovery
Pyrazoline Formation Uncatalyzed 1,3-dipolar [3+2] cycloadditionDiazo compounds + AcrylatesUse Fe/Ru catalysts; maintain low temperatures to suppress thermal pathways.15% → >85%
Epoxidation Kinetically favored 1,2-additionEnones + DMSM (Sulfonium ylide)Switch to DMSOM (Sulfoxonium ylide) to force thermodynamic 1,4-addition.0% → >90%
Diazo Dimerization Diazo nucleophilicity outcompeting alkeneDiazoacetates + Electron-poor olefinsSyringe pump addition; 5x alkene excess; Bulky ligands (e.g., Ru-Pheox).30% → >80%
Acyclic Michael Adducts Enolate failure to cyclizeEnones + Sulfur ylidesOptimize solvent (DMSO) to stabilize the zwitterionic intermediate; heat to 50 °C.50% → >95%

Part 4: Validated Experimental Protocols (SOPs)

Protocol 1: Iron-Catalyzed Cyclopropanation using in situ Diazoacetonitrile

Causality Focus: Handling neat diazoacetonitrile is highly hazardous. Generating it in situ from aminoacetonitrile hydrochloride ensures a low steady-state concentration. This self-validating system matches the generation rate of the diazo compound to the catalytic turnover rate of the iron porphyrin, mitigating explosion risks and simultaneously eliminating diazo dimerization[3].

  • Preparation: In a flame-dried Schlenk tube under argon, add the electron-deficient alkene (1.0 equiv) and the chiral iron porphyrin catalyst (e.g., (+)-D4-(por)FeCl, 1 mol%) in dry dichloromethane[3].

  • In Situ Generation: Add aminoacetonitrile hydrochloride (1.5 equiv) and sodium nitrite (1.8 equiv) to the mixture[3].

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours. The slow, continuous generation of diazoacetonitrile prevents the buildup of reactive intermediates[3].

  • Workup: Quench the reaction with distilled water, extract three times with dichloromethane, dry over anhydrous Na2SO4, and purify the functionalized cyclopropane via silica gel chromatography.

Protocol 2: Corey-Chaykovsky Cyclopropanation of Enones

Causality Focus: Generating the correct ylide is paramount. Trimethylsulfoxonium iodide (TMSOI) must be used to generate the softer DMSOM ylide, which selectively directs the reaction down the 1,4-addition pathway to form cyclopropanes rather than epoxides[4][5][8].

  • Ylide Generation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in dry DMSO under an inert atmosphere. Slowly add trimethylsulfoxonium iodide (TMSOI, 1.2 equiv) in portions. Stir at room temperature until hydrogen gas evolution completely ceases (approximately 30–45 minutes)[8].

  • Substrate Addition: Dissolve the enone substrate (1.0 equiv) in a minimal amount of dry DMSO. Add this solution dropwise to the active ylide mixture at room temperature.

  • Cyclization: Heat the reaction mixture to 50 °C for 2–4 hours. The elevated temperature provides the necessary energy to overcome the rate-determining ring closure of the zwitterionic enolate intermediate[4][5].

  • Isolation: Cool to room temperature, dilute with brine, and extract with ethyl acetate. Wash the organic layer with water to remove residual DMSO, dry over MgSO4, and concentrate in vacuo.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use standard Simmons-Smith conditions (CH2I2 / Zn) for electron-deficient alkenes? A: No. Standard Simmons-Smith reactions fail here because zinc carbenoids are highly electrophilic, creating a polarity mismatch with electron-deficient alkenes. However, adding a catalytic amount of NiBr2 completely reverses this chemoselectivity. The Ni(0) species oxidatively adds to CH2I2 to form a nucleophilic nickel-carbene, which readily cyclopropanates electron-deficient substrates[9][10].

Q: Are there completely diazo-free methods for cyclopropanating electron-deficient alkenes? A: Yes. Recent advancements in iron catalysis allow the use of dichloromethane (CH2Cl2) or deuterated dichloromethane (CD2Cl2) as the methylene source. This method operates via a radical mechanism initiated by single-electron transfer (SET) from a zinc reductant, completely bypassing diazo intermediates and their associated dimerization or pyrazoline side reactions[11].

Part 6: Comprehensive References

  • Cyclopropanation via Ruthenium-Derived Redox-Active Carbenes. Mechanistic Insights from Experiments and Computations. Diva-Portal.

  • Generation of Diazomethyl Radicals by Hydrogen Atom Abstraction and Their Cycloaddition with Alkenes. NSF PAR.

  • Cyclopropanation of electron-deficient alkenes with Simmons-Smith type reagents. RSC.

  • Synthesis of CN‐pyrazoles through [3+2]‐cycloaddition of electron‐deficient alkynes and in situ generated diazoacetonitrile. ResearchGate.

  • Reaction Chemistry & Engineering. University of Cambridge.

  • Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions. NIH.

  • Deuterated Cyclopropanation of Alkenes by Iron Catalysis. ACS Publications.

  • Corey-Chaykovsky Reaction in Modern Organic Synthesis. Apollo Scientific.

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. NIH.

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications.

  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Peking University.

Sources

Optimization

Technical Support Center: Purification of Polar Cyclopropane Derivatives

Status: Operational Operator: Senior Application Scientist Ticket ID: CYCLO-PUR-001 Subject: Troubleshooting Decomposition, Streaking, and Detection of Polar Cyclopropanes Overview: The "Banana Bond" Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CYCLO-PUR-001 Subject: Troubleshooting Decomposition, Streaking, and Detection of Polar Cyclopropanes

Overview: The "Banana Bond" Challenge

Welcome to the technical support center. You are likely here because your cyclopropane derivative—a high-value bioisostere in your medicinal chemistry campaign—is behaving erratically.

Cyclopropanes possess significant ring strain (~27.5 kcal/mol). When you attach polar functional groups (amines, alcohols, carboxylic acids) or donor-acceptor (D-A) substituents, you create a "perfect storm" for purification failure. The "banana bonds" (bent


-bonds) of the ring possess significant 

-character, making them susceptible to electrophilic attack by acidic silanols on silica gel.

This guide replaces standard operating procedures with field-proven survival strategies for these fragile molecules.

Part 1: Diagnostic Triage

Before loading your column, you must categorize your molecule's failure mode. Use this logic gate to select the correct protocol.

PurificationLogic Start START: Characterize Crude IsStable Is it acid sensitive? (D-A Cyclopropanes, Enol Ethers) Start->IsStable IsPolar Is it highly polar? (LogP < 0, Amines, Acids) IsStable->IsPolar No BufferedSiO2 PROTOCOL A: Buffered Silica (TEA/NH3) IsStable->BufferedSiO2 Yes (Decomposition) UVActive Is it UV Active? IsPolar->UVActive No HILIC PROTOCOL B: HILIC Mode IsPolar->HILIC Yes (Streaking) Deriv PROTOCOL C: Derivatization/Staining UVActive->Deriv No (Invisible) Standard Standard Flash (Hex/EtOAc) UVActive->Standard Yes

Figure 1: Purification Decision Matrix. Identifying the primary failure mode (Stability vs. Polarity) dictates the stationary phase choice.

Part 2: Protocol A - The "Acid Trap" (Solving Decomposition)

The Issue: Your compound disappears on the column, or you isolate a ring-opened linear byproduct (often an alkene or alcohol). The Cause: Commercial silica gel is slightly acidic (


 6.5–7.0), but surface silanols (

) can act as Brønsted acids, protonating the cyclopropane ring or basic substituents, triggering ring opening [1].
The Solution: Triethylamine (TEA) Passivation

You must neutralize the silica surface before the compound touches it.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare your eluent (e.g., Hexane/Ethyl Acetate) and add 1% Triethylamine (TEA) or 1%

    
      (for very polar amines) to the entire volume.
    
  • Column Pre-treatment (Critical):

    • Do not just add TEA to the sample. You must flush the column with the TEA-doped solvent for at least 2 Column Volumes (CV) before loading.

    • Verification: Check the pH of the eluent exiting the column. It must be basic (pH > 8).

  • Loading: Load your sample. If using a solid load, use basic alumina or Celite, never silica gel for the dry load cartridge.

  • Elution: Run the gradient with the TEA constant in both Solvent A and Solvent B.

Why this works: The amine creates a "monolayer" over the acidic silanols, preventing the "banana bonds" from coordinating with the acidic surface sites [2].

Expert Tip: If TEA fails, switch to Neutral or Basic Alumina . Alumina is less active than silica and avoids the acid-catalyzed decomposition entirely [3].

Part 3: Protocol B - The "Polar Drag" (Solving Streaking)

The Issue: Your cyclopropyl-amine or -carboxylic acid elutes as a broad smear (tailing) or co-elutes with impurities. The Cause: Polar cyclopropanes interact too strongly with silanols via hydrogen bonding.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

Stop fighting the polarity; embrace it. HILIC uses a polar stationary phase (Silica) with a non-polar mobile phase (High ACN), creating a water-rich layer on the silica surface.

HILIC Setup for Cyclopropanes:

  • Stationary Phase: Bare Silica (Gold/High Performance) or Amine-functionalized Silica.

  • Solvent A: Acetonitrile (ACN) + 10 mM Ammonium Formate (pH 3.0).

  • Solvent B: Water + 10 mM Ammonium Formate (pH 3.0).

  • Gradient: Start at 95% ACN (Low polarity elution) and gradient down to 60% ACN (High polarity elution). Note: This is the reverse of standard phase.

Data Comparison: Retention Behavior

Compound TypeStandard Phase (Hex/EtOAc)HILIC (ACN/Water)Result
Cyclopropylamine Streaks (Rf 0.0 - 0.2)Sharp Peak (k' 2-5)Success
D-A Cyclopropane DecomposesStableSuccess (Aqueous buffer stabilizes)
Non-polar Impurity Elutes FastElutes in Void VolumeSeparated

Mechanism: The polar cyclopropane partitions into the stagnant water layer on the silica surface. This "liquid-liquid" extraction mechanism is gentler than direct adsorption, preserving ring integrity [4].

Part 4: Protocol C - The "Invisible" Molecule (Detection)

The Issue: Cyclopropane rings are not inherently UV active. Without an aryl or carbonyl group attached, they are invisible at 254 nm.

Visualization Strategies

1. Universal Detection (Non-Destructive):

  • ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric cyclopropanes.

  • RI (Refractive Index): Usable for isocratic runs but drifts with gradients.

2. Chemical Staining (Destructive TLC): Do not rely on UV. Dip your TLC plate in one of these specific stains:

  • Hanessian’s Stain (Cerium Molybdate):

    • Target: General functional groups (alcohols, amines).

    • Result: Dark blue spots on a light blue background.

    • Recipe: 12g Ammonium Molybdate + 0.5g Cerium Ammonium Nitrate in 250mL 10%

      
      .
      
  • Permanganate (

    
    ): 
    
    • Target: Alkenes and oxidizable cyclopropanes (especially D-A types).

    • Result: Yellow/Brown spots on purple.

    • Warning: Cyclopropanes are generally resistant to

      
       (unlike alkenes), which is actually a good test to distinguish ring-opened alkene byproducts (positive stain) from the intact cyclopropane (negative/slow stain) [5].
      
Part 5: FAQ - Troubleshooting Specific Scenarios

Q: My cyclopropyl-ester hydrolyzes to the acid on the column. How do I stop this? A: This is likely due to the water content in your silica or solvent.

  • Fix: Use anhydrous solvents.[1]

  • Better Fix: Switch to Reverse Phase (C18) using a neutral buffer (Ammonium Bicarbonate). The hydrolysis is often acid-catalyzed by the silica surface moisture.

Q: I have a Donor-Acceptor (D-A) cyclopropane. It survives the column but decomposes upon concentration (Rotavap). A: This is "Concentration Effect." Trace acids from the silica or solvents concentrate as the volume decreases.

  • Fix: Wash your combined organic fractions with Saturated

    
    immediately after the column and before evaporation.
    
  • Stabilization: Add a few drops of TEA to the collection flask before evaporating.

Q: Can I crystallize my polar cyclopropane instead of using a column? A: Yes, and it is preferred for stability.

  • Strategy: If you have a cyclopropyl amine, form the Oxalate or Fumarate salt. These often crystallize better than HCl salts, which can be hygroscopic.

    • Protocol: Dissolve crude oil in minimal EtOAc. Add 1 eq. of Oxalic acid in MeOH. Heat to dissolve, then cool slowly.

References
  • BenchChem. (2025).[1][2][3] Purification techniques for products derived from cyclopropanediazonium. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from

  • Dr. Maisch HPLC. (2025). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide. Retrieved from

  • American Chemical Society (ACS). (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid. Organic Letters. Retrieved from [4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals systematically diagnose and resolve yield...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals systematically diagnose and resolve yield-limiting issues in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions).

Rather than relying on trial and error, this guide is built on mechanistic causality. By understanding why a reaction fails at the molecular level, you can implement targeted, field-proven solutions to optimize your catalytic cycles.

Diagnostic Troubleshooting Workflow

Before altering reaction parameters, it is critical to identify the specific failure point in your catalytic cycle. Use the logical workflow below to diagnose the root cause of low yields.

Diagnostics Start Low Yield Detected CheckConv Check Conversion (TLC/LC-MS) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>95%) CheckConv->HighConv PdBlack Is Pd Black Present? LowConv->PdBlack Byproducts Identify Major Byproducts HighConv->Byproducts YesBlack Yes: Catalyst Deactivation Exclude O2, Use Bidentate Ligand PdBlack->YesBlack Yes NoBlack No: Oxidative Addition Issue Change Precatalyst/Solvent PdBlack->NoBlack No Homocoupling Homocoupling Rigorous Degassing Needed Byproducts->Homocoupling Dehalogenation Hydrodehalogenation Change Base (Avoid Alkoxides) Byproducts->Dehalogenation

Logical workflow for diagnosing and resolving low yields in Pd-catalyzed cross-couplings.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction stalls at 30% conversion, and I observe a fine black precipitate. What is happening, and how do I fix it?

Mechanistic Causality: The black precipitate is "palladium black," an agglomeration of inactive Pd(0) nanoparticles [1]. This visual cue indicates severe catalyst deactivation. It occurs when the rate of reductive elimination or catalyst degradation outpaces the stabilization provided by the ligand. Furthermore, if oxygen infiltrates the system, it rapidly oxidizes the phosphine ligands (forming phosphine oxides), stripping the palladium center of its protective coordination sphere and forcing the metal to precipitate out of solution. Actionable Solutions:

  • Exclude Oxygen: Ensure rigorous degassing. Switch from simple nitrogen bubbling to the freeze-pump-thaw method (minimum 3 cycles) to remove dissolved oxygen completely.

  • Upgrade the Ligand: Switch from simple monodentate ligands (e.g., PPh3) to sterically demanding, electron-rich bidentate ligands (e.g., dppf, Xantphos) or Buchwald-type biaryl monophosphines (e.g., XPhos, SPhos). These ligands accelerate oxidative addition and physically shield the Pd(0) intermediate against agglomeration [2].

Q2: The starting material is fully consumed, but my isolated yield is low due to a major debrominated side product. How can I suppress this?

Mechanistic Causality: The formation of a debrominated (or dechlorinated) product is a side reaction known as hydrodehalogenation [1]. This occurs when the Pd(II)-aryl intermediate undergoes transmetalation with a hydride source instead of your intended nucleophile (e.g., boronic acid or amine), followed by premature reductive elimination. Hydride sources typically originate from the solvent (e.g., primary/secondary alcohols) or from alkoxide bases (e.g., NaOtBu) undergoing


-hydride elimination.
Actionable Solutions: 
  • Change the Base: Swap strong alkoxide bases for weaker, non-hydride-donating inorganic bases like K3PO4 or Cs2CO3.

  • Optimize Solvent: Switch from protic solvents (like ethanol) to anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.

Q3: I am running a Suzuki-Miyaura coupling and seeing significant amounts of biaryl homocoupling of my boronic acid. How do I prevent this?

Mechanistic Causality: Homocoupling of the organoboron reagent is typically mediated by the presence of trace oxygen, which acts as an oxidant to facilitate an off-cycle pathway where two boronic acid molecules couple together [3]. It can also occur if the transmetalation step is kinetically sluggish, allowing competing side reactions to dominate. Actionable Solutions:

  • Strict Anaerobic Conditions: Sparging solvents with argon for at least 15-20 minutes is the absolute minimum requirement[3].

  • Slow Addition Protocol: Slowly adding the boronic acid via a syringe pump keeps its steady-state concentration low in the reaction mixture, statistically disfavoring the bimolecular homocoupling pathway.

Q4: How does the choice of pre-catalyst affect the reaction yield and reproducibility?

Mechanistic Causality: Traditional catalysts like Pd(PPh3)4 require the dissociation of two ligands to form the active 14-electron Pd(0) species. This initiation step is thermodynamically inefficient and often requires excessive heating, which promotes degradation. Modern palladacycle precatalysts (e.g., Buchwald Generation 3 or 4 precatalysts) undergo rapid, base-mediated activation at room temperature [4]. This quantitatively generates the active monoligated Pd(0) species in situ, preventing reactant consumption via dimerization and avoiding early-stage phosphine oxidation [4].

Parameter Optimization Data

Selecting the right combination of ligand, base, and precatalyst is a quantitative balancing act between steric bulk (measured by cone angle or bite angle) and electronic richness. Use the table below to select the optimal parameters for your specific substrate class.

Parameter CategoryReagent / CatalystSteric/Electronic ProfileIdeal Substrate ApplicationCommon Yield-Limiting Issue Addressed
Ligand (Monodentate) PPh3Tolman Cone Angle: 145°Unhindered aryl bromides/iodidesBaseline reactivity; prone to Pd black formation.
Ligand (Monodentate) XPhosBulky, electron-rich biarylAryl chlorides, sterically hindered substratesOvercomes slow oxidative addition bottlenecks.
Ligand (Bidentate) dppfBite Angle: 99°General Suzuki/BuchwaldPrevents catalyst agglomeration (Pd black).
Ligand (Bidentate) XantphosBite Angle: 108°C-N and C-O cross-couplingsPromotes challenging reductive eliminations.
Base NaOtBuStrong, soluble alkoxideUnhindered Buchwald-HartwigCauses hydrodehalogenation in sensitive substrates.
Base K3PO4 / Cs2CO3Mild, insoluble inorganicSuzuki-Miyaura, base-sensitive functional groupsEliminates

-hydride elimination side reactions.
Precatalyst XPhos Pd G3Rapid activation to Pd(0)Broad scope, room-temperature couplingsPrevents initiation stalling and ligand oxidation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following Standard Operating Procedure (SOP) is designed as a self-validating system . Visual and analytical checkpoints are built into the protocol to confirm success at each stage before proceeding.

Protocol: Rigorous Air-Free Suzuki-Miyaura Coupling using a G3 Precatalyst

Objective: Achieve >90% yield of a biaryl product from an unactivated aryl chloride while suppressing homocoupling and catalyst deactivation.

Step 1: Equipment Preparation & Reagent Loading

  • Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3 times).

  • Inside an argon-filled glovebox, charge the Schlenk tube with the aryl chloride (1.0 equiv), arylboronic acid (1.1 equiv), anhydrous K3PO4 (2.0 equiv), and XPhos Pd G3 precatalyst (1-2 mol%).

  • Seal the tube with a rubber septum and remove it from the glovebox.

Step 2: Solvent Degassing (The Freeze-Pump-Thaw Method)

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane/Water.

  • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

  • Open the flask to a high vacuum for 5 minutes to remove gases from the headspace.

  • Close the vacuum valve and allow the solvent to thaw in a warm water bath, releasing trapped gas bubbles.

  • Repeat this cycle 3 times. Backfill with Argon on the final thaw.

Step 3: Reaction Execution & Self-Validation

  • Add the degassed solvent mixture (0.2 M relative to substrate) to the Schlenk tube via an air-tight syringe.

  • Validation Checkpoint 1 (Visual): Upon solvent addition and mild stirring, the mixture should transition from a heterogeneous suspension to a clear, homogeneous colored solution (often yellow/orange) within 5 minutes. This confirms the successful base-mediated activation of the G3 precatalyst into the active Pd(0) species. If the solution immediately turns black, oxygen has breached the system; abort and restart.

  • Heat the reaction to 80 °C in a pre-heated oil bath.

  • Validation Checkpoint 2 (Analytical): After 2 hours, withdraw a 10

    
    L aliquot via a purged syringe. Quench in LC-MS grade acetonitrile and analyze. The LC-MS trace must show >95% consumption of the aryl chloride and <5% of the boronic acid homodimer.
    

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a short pad of Celite to remove inorganic salts and residual palladium particulates.

  • Wash the organic filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

Mechanistic Bottlenecks in the Catalytic Cycle

Understanding the catalytic cycle allows you to pinpoint exactly where your reaction is failing. The diagram below illustrates the standard cross-coupling cycle alongside the primary off-cycle failure pathways.

CatalyticCycle Precatalyst Pd(II) Precatalyst Pd0 Active Pd(0)L_n (14-electron species) Precatalyst->Pd0 Activation (Base/Reductant) PdII_ArX Pd(II)(Ar)(X)L_n (Oxidative Addition Complex) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdBlack Palladium Black (Inactive Agglomerates) Pd0->PdBlack Catalyst Deactivation (Lack of Ligand/O2) PdII_ArNu Pd(II)(Ar)(Nu)L_n (Transmetalation Complex) PdII_ArX->PdII_ArNu Transmetalation (Nu-M) Homocoupling Homocoupling Byproducts (O2 Mediated) PdII_ArX->Homocoupling Off-cycle pathway PdII_ArNu->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_ArNu->Product Yields

Generalized Pd-catalyzed cross-coupling cycle highlighting common failure points and off-cycle degradation.

References

  • "Cross-Coupling Reactions Guide: Comprehensive guide to palladium-catalyzed cross-coupling." JMCCT. URL:[Link]

  • "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers, RSC Publishing (2025). DOI: 10.1039/D4QO02335H. URL:[Link]

Optimization

ligand selection for efficient CuAAC with electron-poor alkynes

Welcome to the Advanced CuAAC Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) when utilizing electron-po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced CuAAC Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) when utilizing electron-poor alkynes (e.g., propiolates, ethynyl ketones, or trifluoromethyl-substituted alkynes).

While electron-withdrawing groups theoretically lower the pKa of the terminal alkyne and accelerate the formation of the Cu(I)-acetylide intermediate, they simultaneously make the substrate highly susceptible to nucleophilic attack and oxidative degradation. This guide provides field-proven, mechanistically grounded solutions for ligand selection to tame these hyper-reactive substrates.

Diagnostic Logic Tree: Ligand Selection

TroubleshootingLogic A Substrate: Electron-Poor Alkyne B Reaction Medium? A->B C Aqueous / Bioconjugation B->C Buffer/Water D Organic / Synthetic B->D Organic Solvents E Issue: Fast Degradation / Michael Addition? C->E H Use TBTA or NHC-Cu D->H F Use BTTAA + Excess Alkyne E->F Yes G Use THPTA (Standard) E->G No

Diagnostic workflow for ligand selection in CuAAC with electron-poor alkynes.

Quantitative Data: Ligand Performance Matrix

To simplify your experimental design, the following table summarizes the quantitative and qualitative performance of standard CuAAC ligands when paired with highly reactive, electron-deficient alkynes.

Ligand SystemPrimary MediumCu(I) StabilizationRelative Rate with Electron-Poor AlkynesBest Use Case
TBTA Organic / BiphasicHighFastStandard organic synthesis with propiolates[1].
THPTA AqueousModerateFastGeneral bioconjugation; may struggle with highly unstable alkynes[2].
BTTAA AqueousVery HighVery FastHighly sensitive electron-poor alkynes prone to degradation[1][2].
NHC-py-L Solvent-freeUltra HighModerate to FastBase-free, solvent-free synthesis with -CF3 alkynes[3][4].

FAQ & Troubleshooting Guide

Q1: Why do my electron-deficient alkynes (e.g., propiolates) yield complex mixtures instead of the pure 1,4-triazole? A1: The core issue is a kinetic race between the desired cycloaddition and undesired side reactions. Electron-withdrawing groups lower the pKa of the terminal Csp-H bond, which dramatically accelerates the deprotonation step to form the copper(I) acetylide intermediate[5]. However, this same electronic activation makes the alkyne highly susceptible to conjugate nucleophilic addition (Michael addition) at the terminal carbon[5]. If the subsequent triazolyl ring formation is not accelerated by an appropriate ligand, these side reactions dominate, leading to complex mixtures.

Q2: How does ligand choice specifically prevent the degradation of electron-poor alkynes? A2: Unliganded Cu(I) is thermodynamically unstable and prone to disproportionation or oxidation[6]. Tetradentate ligands like TBTA (for organic media) or BTTAA (for aqueous media) form a protective heterocyclic chelate around the Cu(I) center[1]. This coordination sphere prevents Cu(I) oxidation and significantly accelerates the rate of the C-N bond-forming step. By using a highly accelerating ligand like BTTAA, the Cu(I)-acetylide is rapidly pushed through the catalytic cycle, outcompeting the slower Michael addition or Glaser coupling pathways[1][2].

Q3: I am observing alkyne fragmentation and aldehyde byproducts when reacting peroxide-substituted electron-poor alkynes. How can I fix this? A3: This is a known issue stemming from the heterolytic fragmentation of the intermediate. The lack of rapid protonation of the C5-cuprated triazole intermediate can lead to degradation[7]. To suppress this, you must ensure rapid proton transfer. Experimentally, this is achieved by using an excess of the alkyne itself, which acts as a proton donor to the C5-cuprated triazole, completely suppressing aldehyde formation[7].

Q4: Can I run these reactions without base or solvent to protect my sensitive substrates? A4: Yes. Recent advancements have introduced functionalized N-heterocyclic carbene (NHC) polynuclear copper catalysts[3]. These NHC-py-L ligands allow for base-free, solvent-free CuAAC[3]. They are particularly effective for electron-poor alkynes (like -CF3 derivatives), achieving high conversions at very low catalyst loadings (e.g., 25-50 ppm) without inducing base-catalyzed degradation[4].

Standard Operating Procedure (SOP)

High-Efficiency CuAAC for Electron-Poor Alkynes in Aqueous Media using BTTAA

This protocol uses BTTAA to heavily stabilize Cu(I) generated in situ, ensuring the rapid consumption of the sensitive electron-poor alkyne before side reactions occur. Every step is designed as a self-validating system to ensure reproducibility.

Step 1: Reagent Preparation

  • Prepare fresh stock solutions: CuSO₄·5H₂O (20 mM in degassed Milli-Q water), BTTAA ligand (50 mM in degassed Milli-Q water), and Sodium Ascorbate (100 mM in degassed Milli-Q water).

  • Self-Validation Check: Inspect the sodium ascorbate solution. It must be perfectly clear. If it has a yellow tint, it has oxidized and will fail to reduce Cu(II). Discard and remake.

Step 2: Catalyst Pre-complexation (Critical Step)

  • In a small vial, mix 10 µL of the CuSO₄ stock with 20 µL of the BTTAA stock (1:2 molar ratio). Incubate at room temperature for 5 minutes.

  • Causality: Pre-forming the Cu(I)-ligand complex prevents the Cu-induced alkyne degradation that occurs when free copper interacts with the substrate unprotected.

Step 3: Reaction Assembly

  • To a reaction vessel containing the azide (1.0 eq, 100 µM final) in phosphate buffer (pH 7.4), add the electron-poor alkyne (1.5 to 2.0 eq).

  • Causality: Using an excess of the electron-poor alkyne suppresses heterolytic fragmentation and aids in the rapid protonation of the C5-cuprated intermediate[7].

Step 4: Initiation

  • Add the pre-complexed CuSO₄/BTTAA mixture to the reaction vessel.

  • Immediately add 20 µL of the Sodium Ascorbate stock to initiate the reduction of Cu(II) to Cu(I).

Step 5: Incubation & Monitoring

  • Stir at room temperature for 30–60 minutes.

  • Self-Validation Check: Monitor the reaction via LC-MS. The protective BTTAA sphere should ensure >95% conversion to the 1,4-triazole without the appearance of +18 m/z (hydration) or Michael addition byproducts.

Step 6: Quenching

  • Quench the reaction by adding a copper chelator such as EDTA (1 mM final concentration).

  • Causality: EDTA strips the copper from the catalytic cycle, halting any further reactivity and preventing late-stage oxidative coupling during workup.

References

1.[3] Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC. nih.gov. URL: 2.[6] 1 Click Chemistry: Mechanistic and Synthetic Perspectives - Wiley-VCH. wiley-vch.de. URL: 3.[4] Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. acs.org. URL: 4.[2] Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI. mdpi.com. URL: 5.[5] Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC. nih.gov. URL: 6.[1] Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. rsc.org. URL: 7.[7] A click-based modular approach to introduction of peroxides onto molecules and nanostructures - RSC Publishing. rsc.org. URL:

Sources

Troubleshooting

Advanced Technical Support Center: Byproduct Management in Aryl Cyclopropane Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield losses, purification bottlenecks, and chemoselectivity issues during the synthesis of aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield losses, purification bottlenecks, and chemoselectivity issues during the synthesis of aryl cyclopropanes. Whether your workflow utilizes zinc carbenoids, sulfur ylides, or transition-metal catalyzed diazo decompositions, the key to a robust, self-validating protocol lies in understanding the mechanistic causality behind byproduct formation.

This guide provides authoritative troubleshooting strategies to help you isolate your target cyclopropanes efficiently while mitigating hazardous or yield-limiting byproducts.

G Start Aryl Cyclopropane Synthesis SS Simmons-Smith (Zn Carbenoids) Start->SS CC Corey-Chaykovsky (Sulfur Ylides) Start->CC Diazo Diazo Decomposition (Metal Carbenes) Start->Diazo BP_SS Byproducts: ZnI2 Salts, Emulsions SS->BP_SS Generates BP_CC Byproducts: DMSO / DMS (Toxic) CC->BP_CC Generates BP_Diazo Byproducts: Carbene Dimers Diazo->BP_Diazo Generates Sol_SS Chelating Workup (NH4Cl / Rochelle) BP_SS->Sol_SS Mitigation Sol_CC Reagent Selection (DMSOM over DMSM) BP_CC->Sol_CC Mitigation Sol_Diazo Syringe Pump Addition Steady-State Control BP_Diazo->Sol_Diazo Mitigation

Fig 1: Reaction pathways for aryl cyclopropane synthesis and targeted byproduct mitigation strategies.

Module 1: Simmons-Smith Cyclopropanation (Zinc Carbenoids)

The Mechanistic Context The Simmons-Smith reaction relies on the generation of a zinc carbenoid to stereospecifically transfer a methylene group to an alkene. The stoichiometric generation of zinc salts (e.g.,


) is an unavoidable mechanistic consequence[1]. If not properly managed, these salts coordinate with the product or form intractable emulsions during aqueous workup, severely impacting isolated yields.

Troubleshooting Q&A Q: My reaction mixture forms a thick, unfilterable emulsion during the aqueous quench. How can I efficiently remove the zinc salts? A: Emulsions are typically caused by the precipitation of insoluble zinc hydroxides when quenching with water or weak bases. Causality-Driven Solution: Quench the reaction with a saturated aqueous solution of ammonium chloride (


) or Rochelle salt (potassium sodium tartrate). These reagents act as bidentate chelators, forming highly water-soluble zinc complexes that cleanly partition into the aqueous layer, preventing emulsion formation and trapping residual carbenoids[1].

Self-Validating Protocol: Furukawa Modification with Chelating Workup The Furukawa modification (


 and 

) provides a highly reactive carbenoid, ideal for sterically hindered aryl alkenes.
  • Preparation: Flame-dry a Schlenk flask under argon. Add the aryl alkene (1.0 eq) and anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Carbenoid Generation: Slowly add diethylzinc (

    
    , 1.0 M in hexanes, 1.5 eq) dropwise via syringe. Self-validation step: Ensure no fuming or exotherms occur during addition; fuming indicates moisture contamination quenching the 
    
    
    
    [1].
  • Diiodomethane Addition: Add

    
     (1.5 eq) dropwise. Stir for 30 minutes at 0 °C, then warm to room temperature for 4-12 hours.
    
  • Chelating Quench: Cool the mixture to 0 °C. Slowly add saturated aqueous

    
     (equal volume to the reaction solvent) to dissolve the 
    
    
    
    byproducts[1].
  • Phase Separation: Stir vigorously for 30 minutes until two distinct, clear layers form. Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over

    
    , and concentrate.
    
Module 2: Corey-Chaykovsky Reaction (Sulfur Ylides)

The Mechanistic Context The Corey-Chaykovsky reaction utilizes sulfur ylides to convert electron-deficient alkenes (e.g., enones) into cyclopropanes. The choice of ylide—dimethylsulfoxonium methylide (DMSOM) versus dimethylsulfonium methylide (DMSM)—dictates both the regioselectivity (cyclopropanation vs. epoxidation) and the nature of the leaving group byproduct (DMSO vs. DMS)[2][3].

Quantitative Data: Ylide Activation Energies Understanding the activation free energies (


) is critical for selecting the correct reagent to prevent unwanted epoxide byproducts when reacting with enones[3].
Ylide ReagentByproduct GeneratedCyclopropanation

(1,4-addition)
Epoxidation

(1,2-addition)
Preferred Application
DMSOM Dimethyl sulfoxide (DMSO)17.5 kcal/mol23.0 kcal/molAryl cyclopropane synthesis
DMSM Dimethyl sulfide (DMS)15.5 kcal/mol13.3 kcal/molEpoxide synthesis

Troubleshooting Q&A Q: I am trying to synthesize an aryl cyclopropane from a chalcone derivative, but I am isolating significant amounts of the epoxide byproduct. Why? A: You are likely using DMSM (generated from trimethylsulfonium iodide). As shown in the table above, DMSM has a lower activation energy for 1,2-addition (13.3 kcal/mol) compared to 1,4-addition (15.5 kcal/mol), kinetically favoring epoxidation[3]. Causality-Driven Solution: Switch to DMSOM (generated from trimethylsulfoxonium iodide). The thermodynamic stability of DMSOM makes the 1,2-addition reversible, funneling the reaction through the irreversible 1,4-addition pathway (17.5 kcal/mol) to exclusively yield the cyclopropane[3]. Furthermore, DMSOM generates DMSO as a byproduct, which is significantly less toxic, volatile, and odorous than the DMS byproduct generated by DMSM[2].

Module 3: Transition-Metal Catalyzed Diazo Decomposition

The Mechanistic Context Transition-metal catalysts (e.g., Rh, Ru, Cu, Pd) decompose diazo compounds (like ethyl diazoacetate, EDA) to form reactive metal carbenes, which undergo[2+1] cycloaddition with aryl alkenes[4]. The most notorious byproduct in this pathway is the carbene dimer (e.g., diethyl maleate or diethyl fumarate), formed when the metal carbene reacts with another equivalent of the diazo starting material instead of the alkene.

Troubleshooting Q&A Q: My cyclopropanation yield is low, and NMR shows massive contamination with diethyl maleate and fumarate. How do I suppress diazo dimerization? A: Dimerization is a second-order process with respect to the diazo compound concentration. If the local concentration of the diazo reagent exceeds the rate of alkene trapping, dimerization outcompetes cyclopropanation. Causality-Driven Solution: Implement a strict syringe-pump addition protocol. By maintaining an artificially low steady-state concentration of the diazo compound, the metal carbene is forced to react with the bulk alkene rather than unreacted diazo reagent.

Self-Validating Protocol: Syringe-Pump Diazo Addition

  • System Priming: In a flame-dried Schlenk tube, dissolve the aryl alkene (5.0 eq, excess is crucial to favor cross-reaction) and the catalyst (e.g.,

    
    , 1 mol%) in anhydrous DCM.
    
  • Diazo Preparation: Dissolve the diazo compound (1.0 eq) in a large volume of DCM to create a dilute solution (e.g., 0.1 M).

  • Controlled Addition: Load the diazo solution into a gas-tight syringe. Use a programmable syringe pump to add the solution to the vigorously stirring alkene/catalyst mixture at a rate of 1-2 mL/hour. Self-validation step: The reaction should continuously evolve

    
     gas (visible bubbling) without accumulating a deep color, indicating instantaneous carbene consumption and active catalytic turnover.
    
  • Post-Reaction: Once addition is complete, stir for an additional hour. Concentrate the mixture and remove the excess volatile alkene via vacuum distillation before column chromatography.

Module 4: Palladium-Catalyzed Cross-Coupling for Cyclopropanes

The Mechanistic Context When synthesizing aryl cyclopropanes via the cross-coupling of cyclopropylmagnesium bromide with aryl halides, homocoupling of the Grignard reagent (forming bicyclopropyl) or the aryl halide is a common byproduct pathway due to the hard nucleophilic nature of the Grignard reagent[5].

Troubleshooting Q&A Q: My Pd-catalyzed cross-coupling yields high amounts of homocoupled byproducts and poor functional group tolerance. How can I improve the chemoselectivity? A: Standard Grignard reagents are highly reactive and "hard," leading to rapid transmetalation that can outpace the oxidative addition step, promoting homocoupling. Causality-Driven Solution: Transmetalate the Grignard reagent to a zinc species prior to coupling. Adding stoichiometric


 "softens" the nucleophile, forming a cyclopropylzinc halide. This intermediate undergoes transmetalation at a more controlled rate, drastically reducing homocoupling and improving functional group tolerance[5].
References
  • Johnson–Corey–Chaykovsky reaction - Wikipedia. wikipedia.org.
  • Simmons–Smith reaction – cyclopropanation of alkenes. orgosolver.com.
  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. pku.edu.cn.
  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. acs.org.
  • Cyclopropylmagnesium Bromide|Grignard Reagent|CAS 23719-80-4 - Benchchem. benchchem.com.

Sources

Optimization

scale-up considerations for the synthesis of functionalized cyclopropanes

Subject: Scale-Up Considerations & Troubleshooting Guide Ticket ID: CP-SC-2024 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Scale-Up Considerations & Troubleshooting Guide

Ticket ID: CP-SC-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Strain Energy Challenge

Welcome to the Cyclopropane Synthesis Support Center. If you are reading this, you are likely transitioning from gram-scale exploration to kilogram-scale process development.

The core challenge you face is thermodynamic: cyclopropane rings possess significant ring strain energy (~27.5 kcal/mol). Installing this energy requires high-energy reagents—carbenoids, diazo compounds, or ylides—that are inherently unstable. On a 100mg scale, an exotherm is a warm flask; on a 1kg scale, it is a thermal runaway event.

This guide moves beyond textbook mechanisms to address the process reality: heat transfer limitations, mixing dynamics of biphasic slurries, and the safety of hazardous intermediates.

Module 1: Diazo Reagents (Ethyl Diazoacetate & Analogs)[1]

User Query: "We are scaling up a Rh-catalyzed cyclopropanation using Ethyl Diazoacetate (EDA). The reaction worked fine at 5g, but at 100g, we observed a dangerous temperature spike. How do we control this?"

Root Cause Analysis

You are encountering accumulation-driven thermal runaway . Diazo decomposition is highly exothermic. In small batches, heat dissipates to the surroundings. At scale, the surface-area-to-volume ratio decreases, trapping heat. If the rate of addition exceeds the rate of consumption, unreacted diazo accumulates. Once the reaction "kicks," the accumulated reagent decomposes simultaneously, exceeding the cooling capacity of your vessel.

Critical Data Point: The adiabatic temperature rise (ATR) for EDA decomposition can exceed 45°C instantaneously if accumulation occurs. The onset temperature for explosive decomposition is often as low as 50°C in concentrated solutions.[1]

Troubleshooting Protocol: The "Dose-Control" Strategy
  • Determine the

    
     (Adiabatic Temperature Rise): 
    Before any scale-up >10g, perform a DSC (Differential Scanning Calorimetry) scan to find the onset of decomposition. Calculate the Maximum Synthesis Temperature (MST) ensuring 
    
    
    
    .
  • Switch to Semi-Batch Mode:

    • Do NOT add all reagents at once.

    • Load the catalyst and alkene substrate into the reactor.

    • Dose the Diazo compound slowly via a syringe pump or dropping funnel.

    • Validation: Monitor the reactor temperature. It should correlate strictly with the addition rate. If addition stops, the exotherm should cease immediately.

  • The Ultimate Fix: Continuous Flow Chemistry For multi-kilogram scales, batch processing of diazo compounds is often deemed unsafe. Transition to a continuous flow reactor where the diazo is generated in situ or consumed immediately in a micro-reactor, keeping the active volume low.

Visual Logic: Batch vs. Flow Safety

DiazoSafety cluster_batch Batch Risk (Accumulation) cluster_flow Flow Solution (Steady State) B_Add Fast Addition B_Accum Diazo Accumulates B_Add->B_Accum B_Exo Uncontrolled Exotherm B_Accum->B_Exo B_Fail Runaway/Explosion B_Exo->B_Fail F_Gen In-situ Generation F_Mix Micro-mixing F_Gen->F_Mix F_React Immediate Consumption F_Mix->F_React F_Safe Safe Product Stream F_React->F_Safe

Caption: Comparison of risk profiles. Batch processing risks reagent accumulation, while flow chemistry ensures the high-energy intermediate exists only transiently.

Module 2: The Simmons-Smith Reaction (Zinc Carbenoids)

User Query: "Our Simmons-Smith reaction (Zn-Cu couple) stalls at 50% conversion on scale. Adding more reagent doesn't help, and the workup is a nightmare of viscous sludge."

Root Cause Analysis
  • Surface Passivation: The classic Simmons-Smith relies on a heterogeneous surface reaction. On scale, mixing efficiency drops, and the zinc surface becomes coated with zinc salts/oxide, halting the formation of the carbenoid (

    
    ).
    
  • Mass Transfer: The reaction mixture often becomes a thick slurry, preventing the carbenoid from reaching the alkene.

Troubleshooting Protocol

Step 1: Switch Reagents (The Furukawa Modification) Move away from the heterogeneous Zn-Cu couple.[2] Use Diethylzinc (


)  and Diiodomethane (

).[2][3]
  • Why? This generates the carbenoid (

    
    ) in a homogeneous solution, eliminating surface passivation issues.
    
  • Caution:

    
     is pyrophoric. Handle under strict inert atmosphere.
    

Step 2: Chemical Activation (If sticking with Zn dust) If cost prohibits


, you must activate the Zinc dust aggressively.
  • Method: Wash Zn dust with 1M HCl, then water, then ethanol, then ether, and dry under vacuum.

  • Additives: Add 1-2 mol% of

    
     or Acetyl chloride to the suspension to strip the oxide layer in situ.
    

Step 3: Workup Engineering The "sludge" is zinc hydroxide/iodide.

  • Fix: Quench with cold saturated

    
     mixed with 10% 
    
    
    
    . The ammonia complexes the zinc (
    
    
    ), making it water-soluble and breaking the emulsion.
Data Comparison: Zinc Sources
ParameterZn-Cu Couple (Classic)Et2Zn (Furukawa)Zn + TiCl4 (Activated)
Phase Heterogeneous (Slurry)HomogeneousHeterogeneous
Reaction Rate Variable (Surface dependent)Fast & ConsistentFast
Scale-Up Risk Stirring failure / StallingPyrophoric handlingExotherm control
Cost LowHighLow
Rec. Scale < 100g> 100g (with dedicated safety)100g - 1kg

Module 3: Catalytic Stereocontrol (Rh, Cu, Fe)

User Query: "We are seeing erosion of Diastereomeric Ratio (dr) when scaling our Rh-catalyzed reaction from 1g to 50g."

Root Cause Analysis
  • Temperature Gradients: Stereoselectivity is temperature-dependent. At scale, the internal temperature of the reactor may be 5-10°C higher than the jacket temperature due to the exotherm, favoring the thermodynamically stable (trans) isomer or non-selective pathways.

  • Carbene Dimerization: High local concentrations of diazo reagent (due to poor mixing) favor the reaction of the carbene with itself (forming fumarates/maleates) rather than the alkene.

Troubleshooting Protocol
  • Dilution & Feed Rate: Increase the solvent volume to act as a heat sink. Slow down the addition rate of the diazo compound to ensure

    
     at any given moment (starvation conditions).
    
  • Catalyst Robustness:

    • Rhodium (Rh): Excellent selectivity but expensive. Sensitive to poisoning by trace amines or thioethers.

    • Iron (Fe): Emerging industrial standard (e.g., Iron-Porphyrin or simple

      
       systems). Iron is cheaper and often provides complementary selectivity, but may require specific ligand tuning (e.g., Pybox).
      
Visual Logic: Catalytic Failure Modes

Catalysis cluster_prevention Prevention Strategy Start Active Catalyst (M=C) Alkene Alkene Approach Start->Alkene Desired Path Diazo Excess Diazo Start->Diazo Failure Mode Product Cyclopropane (High dr) Alkene->Product Dimer Carbene Dimer (Waste) Diazo->Dimer Control Strict Feed Control (Keep [Diazo] Low)

Caption: The competition between productive cyclopropanation and carbene dimerization. High local concentration of diazo reagent favors the red failure path.

References

  • Safety of Diazo Compounds & Scale-Up

    • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. (2014).[4] Vertex AI Search. 1[5][6]

    • Ethyl diazoacetate synthesis in flow. (2013).[7] PMC - NIH. 7[6]

  • Simmons-Smith Process Chemistry

    • Continuous Manufacturing for the Simmons-Smith Reaction. (2025).[8] Microinnova. 9

    • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0).[10] (2023).[7][6][10] Green Chemistry (RSC). 10

  • Iron Catalysis & Emerging Methods

    • Iron salts catalyse the creation of carbenes for cyclopropanation.[4][11] (2024).[11] Chemistry World. 11

    • Scalable and sustainable electrochemical cyclopropanation in continuous flow.[12] (2025).[8] University of Amsterdam. 12

For further assistance with specific substrate classes (e.g., electron-deficient alkenes), please submit a new ticket with your substrate structure attached.

Sources

Reference Data & Comparative Studies

Validation

Technical Validation Guide: 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile

Executive Summary & Comparison Scope Product Focus: 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (CAS: 869977-87-7) Primary Application: Covalent fragment-based drug discovery (FBDD), "Click" chemistry linkers, and con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

Product Focus: 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (CAS: 869977-87-7) Primary Application: Covalent fragment-based drug discovery (FBDD), "Click" chemistry linkers, and conformationally restricted bioisosteres.

This guide provides a rigorous validation framework for confirming the structural identity and purity of 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile. In the context of drug development, this molecule is frequently compared against its non-rigid analogs (e.g., isopropyl or vinyl derivatives) and its synthetic precursors .

The following table contrasts the target molecule with its critical structural alternatives, highlighting why precise validation is required to distinguish them during synthesis.

Table 1: Structural & Functional Comparison of Alternatives
FeatureTarget Product (Cyclopropane)Alternative A (Open-Chain Analog)Alternative B (Synthetic Precursor)
Structure 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile 2-(4-ethynylphenyl)-2-methylpropanenitrile 1-(4-bromophenyl)cyclopropane-1-carbonitrile
Role Rigid Linker / BioisostereFlexible Control / MetaboliteSynthetic Intermediate
Key Advantage Metabolic stability (blocks

-oxidation); defined vector.
Lower synthetic cost; higher flexibility.Versatile cross-coupling handle (but lacks alkyne).
Validation Challenge Distinguishing strained ring protons from alkyl impurities.Differentiating gem-dimethyl singlet from cyclopropane multiplet.Confirming complete Sonogashira conversion (Br

Alkyne).
Diagnostic Signal (1H NMR)

1.3–1.7 ppm (AA'BB' multiplet)

1.7 ppm (Singlet, 6H)

1.4–1.8 ppm (Multiplet)
Diagnostic Signal (IR) ~3280 cm⁻¹ (

C-H) + ~2235 cm⁻¹ (CN)
~2240 cm⁻¹ (CN) onlyNo

C-H stretch; C-Br stretch <600 cm⁻¹

Technical Validation Strategy (E-E-A-T)

The Causality of Experimental Design

Validation of this structure requires a "Triangulation Strategy" because single-method analysis is prone to false positives:

  • Why NMR is insufficient alone: The cyclopropane protons can overlap with grease or aliphatic impurities. The alkyne proton is distinct but can be confused with solvent peaks if not carefully referenced.

  • Why IR is critical: The nitrile (C

    
    N) and alkyne (C
    
    
    
    C) stretches are chemically distinct but spectrally close. High-resolution FTIR is necessary to resolve the Fermi resonance often seen in benzonitriles.
  • Why X-ray is the Gold Standard: Cyclopropanes possess unique bond angles (

    
    ) that induce significant ring strain. Crystallography unambiguously confirms the spiro-like connectivity at the quaternary carbon.
    
Self-Validating Protocol: Structural Elucidation

The following protocol ensures that the synthesized material is the strained cyclopropane and not the ring-opened olefin (a common byproduct of thermal degradation).

Step 1: 1H NMR Spectroscopy (400 MHz+, CDCl3)[1]
  • Protocol: Dissolve 5 mg of sample in 0.6 mL CDCl

    
    . Acquire 16 scans with a relaxation delay (
    
    
    
    ) of 5 seconds to ensure integration accuracy of the alkyne proton.
  • Acceptance Criteria:

    • Aromatic Region: Two doublets (~7.45 ppm and ~7.35 ppm,

      
       Hz) integrating to 2H each (para-substitution pattern).
      
    • Alkyne Proton: A sharp singlet at

      
       3.1–3.2 ppm  (1H).
      
    • Cyclopropane Fingerprint: Two distinct multiplets (AA'BB' system) centered around

      
       1.40 ppm  and 
      
      
      
      1.75 ppm
      , integrating to 2H each.
    • Rejection Criteria: Presence of olefinic protons (

      
       5.0–6.5 ppm) indicates ring opening or incomplete cyclopropanation.
      
Step 2: Infrared Spectroscopy (ATR-FTIR)
  • Protocol: Place neat solid on a diamond ATR crystal. Collect 32 scans at 4 cm⁻¹ resolution.

  • Acceptance Criteria:

    • 
      C-H Stretch:  Sharp, strong band at 3280 
      
      
      
      10 cm⁻¹
      .
    • C

      
      N Stretch:  Sharp, medium band at 2235 
      
      
      
      5 cm⁻¹
      .
    • C

      
      C Stretch:  Weak band at 2110 
      
      
      
      10 cm⁻¹
      (often silent in symmetric alkynes, but visible here due to asymmetry).
Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Protocol: ESI+ or APCI+ mode.

  • Target Mass: Calculated for [M+H]

    
     (C
    
    
    
    H
    
    
    N): 168.0808 .
  • Validation: Mass error must be < 5 ppm.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the product against its two most common impurities: the Precursor (Bromo-intermediate) and the Ring-Opened Degradant .

ValidationLogic cluster_0 Spectroscopic Checkpoints Sample Unknown Sample (Candidate Material) NMR 1H NMR Analysis (CDCl3) Sample->NMR Decision1 Are Cyclopropane Multiplets Present (1.3-1.8 ppm)? NMR->Decision1 Impurity_Olefin Impurity Type A: Ring-Opened Olefin Decision1->Impurity_Olefin No (Olefinic peaks found) Check_Alkyne Check Alkyne Region (Singlet ~3.1 ppm) Decision1->Check_Alkyne Yes (AA'BB' pattern) Impurity_Bromo Impurity Type B: Bromo-Precursor Check_Alkyne->Impurity_Bromo No (Missing) Final_Valid VALIDATED STRUCTURE 1-(4-ethynylphenyl) cyclopropane-1-carbonitrile Check_Alkyne->Final_Valid Yes (Present)

Figure 1: Decision tree for spectroscopic validation, distinguishing the target cyclopropane from common synthetic failures.

Synthesis & Impurity Origins

Understanding the synthesis is crucial for anticipating impurities.[2] The standard route involves a Corey-Chaykovsky cyclopropanation followed by a Sonogashira coupling .

Synthetic Pathway Visualization

The diagram below details the conversion of the nitrile precursor to the final product, highlighting where specific impurities (Alternatives) arise.

SynthesisPath Start 4-Bromophenyl- acetonitrile Step1 Cyclopropanation (Br-CH2-CH2-Br / NaOH) Start->Step1 Intermed Intermediate: 1-(4-bromophenyl) cyclopropane-1-CN Step1->Intermed Imp1 Impurity: Mono-alkylated species Step1->Imp1 Incomplete Cyclization Step2 Sonogashira Coupling (TMS-Acetylene / Pd) Intermed->Step2 Imp2 Impurity: Residual Bromide Intermed->Imp2 Failed Coupling Protected TMS-Protected Alkyne Step2->Protected Step3 Deprotection (K2CO3 / MeOH) Protected->Step3 Product FINAL PRODUCT (Ethynyl Cyclopropane) Step3->Product

Figure 2: Synthetic workflow showing the origin of critical impurities (Alternatives) that must be ruled out during validation.

References

  • Sigma-Aldrich. Product Specification: 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile (CAS 869977-87-7).[3] MilliporeSigma. Link

  • Organic Syntheses. Preparation of Donor-Acceptor Cyclopropanes via Corey-Chaykovsky Reaction. Org.[4][5][6][7] Synth. 2023, 100, 455-472. Link

  • PubChem. Compound Summary: 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile.[3][8] National Library of Medicine. Link

  • Beilstein Journal of Organic Chemistry. Synthesis and reactivity of electron-deficient cyclopropanes. Beilstein J. Org. Chem. 2023, 19, 856–889. Link

  • Molecules. Synthesis of 1,3-indanedione-derived donor–acceptor cyclopropanes. Molecules 2023, 28(6), 2543. Link

Sources

Comparative

Comparative Guide: Phenyl vs. Ethynylphenyl Cyclopropane Analogs in Drug Design

Executive Summary: The Strategic Pivot In medicinal chemistry, the cyclopropane ring serves as a critical "bioisostere of the alkene" and a rigid spacer that directs substituents into defined vectors. While the Phenyl-Cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Pivot

In medicinal chemistry, the cyclopropane ring serves as a critical "bioisostere of the alkene" and a rigid spacer that directs substituents into defined vectors. While the Phenyl-Cyclopropane (Ph-CP) moiety is a privileged scaffold found in drugs like Tranylcypromine (LSD1/MAO inhibitor) and various kinase inhibitors, the Ethynylphenyl-Cyclopropane (EPh-CP) analog represents a high-value strategic modification.

This guide compares these two motifs, demonstrating that the transition from Ph-CP to EPh-CP is not merely a steric extension but a fundamental shift in electronic character , metabolic liability , and binding kinetics .

Key Differentiators at a Glance
FeaturePhenyl-Cyclopropane (Ph-CP)Ethynylphenyl-Cyclopropane (EPh-CP)
Primary Role Hydrophobic core, π-stackingLinear extension, "Click" handle, orthogonal π-interactions
Electronic Nature Electronically neutral/rich (depending on sub)Electron-withdrawing (Inductive,

)
Metabolic Risk Hydroxylation (Phase I)High: Terminal alkyne oxidation / CYP Inactivation
Synthetic Entry Styrene CyclopropanationSonogashira Coupling on Halo-Ph-CP

Molecular Architecture & Design Rationale

Structural Geometry and Vector Analysis

The introduction of an ethynyl group onto the phenyl ring (typically at the para or meta position) alters the ligand's reach without significantly increasing the rotatable bond count (RBC), maintaining the entropic advantage of the cyclopropane core.

  • Ph-CP: The phenyl ring acts as a flat, hydrophobic "pancake." It effectively fills hydrophobic pockets (e.g., S1 pockets in proteases) but lacks the reach to access distal hydrogen-bonding networks.

  • EPh-CP: The ethynyl group acts as a rigid "molecular rod."

    • Length Extension: Adds ~2.5 Å of linear reach.

    • Pocket Access: Allows the molecule to penetrate narrow "tunnels" leading to solvent fronts or adjacent sub-pockets (e.g., the ribose pocket in kinases).

Electronic Profiling (Hammett Parameters)

The ethynyl group is not electronically inert. It acts as an electron-withdrawing group (EWG) via induction, which acidifies the phenyl ring protons and alters the pKa of nearby amines (e.g., in tranylcypromine analogs).

  • Hammett

    
     (Ethynyl):  0.23 (Electron Withdrawing)
    
  • Hammett

    
     (Phenyl):  -0.01 (Weakly Electron Donating/Neutral)
    

Implication: In EPh-CP analogs, the cyclopropane ring electron density is pulled toward the phenyl system, potentially reducing the oxidative liability of the cyclopropane ring itself while increasing the acidity of any proximal N-H donors.

Comparative Performance Analysis

The following data synthesizes structure-activity relationship (SAR) trends observed in GPCR and enzyme inhibitor campaigns (e.g., 5-HT2C agonists, LSD1 inhibitors).

Table 1: Physicochemical and Biological Comparison

MetricPhenyl-Cyclopropane (Reference)Ethynylphenyl-Cyclopropane (Analog)Impact Analysis
cLogP ~2.1 (Baseline)~2.4 - 2.6Lipophilicity Increase: The alkyne adds lipophilicity, potentially improving permeability but risking non-specific binding.
tPSA 0 Ų0 ŲNo Change: The alkyne is non-polar, maintaining the polar surface area profile.
Metabolic Stability (HLM)

min

min
Liability: Terminal alkynes are prone to oxidation to carboxylic acids or hydration to ketones.
CYP Inhibition Low RiskHigh Risk Terminal alkynes are known mechanism-based inhibitors (suicide substrates) of CYP450s (heme alkylation).
Potency (Target Dependent) Baseline (

)
Often 3-10x ImprovedSelectivity: The rigid extension often picks up specific distal interactions, improving selectivity over potency.

Critical Insight: While EPh-CP often shows higher potency due to better pocket occupancy, the terminal alkyne is a metabolic "soft spot." In late-stage optimization, it is common to "cap" the alkyne (e.g., with a methyl group) to block metabolic oxidation while retaining the geometry.

Experimental Protocols

Synthetic Pathway: The Modular "Late-Stage" Approach

Direct cyclopropanation of ethynyl-styrenes is risky due to potential carbene insertion into the alkyne. The industry-standard protocol utilizes a Sonogashira Coupling on a pre-formed Halogenated Phenyl-Cyclopropane.

Visualization: Modular Synthesis Workflow

Synthesis Start 4-Iodostyrene Step1 Cyclopropanation (Rh2(OAc)4, N2CHCO2Et) Start->Step1 Inter1 Iodo-Ph-Cyclopropane (Scaffold) Step1->Inter1 Step2 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Inter1->Step2 Inter2 TMS-Protected Ethynyl-Ph-CP Step2->Inter2 Step3 Deprotection (K2CO3, MeOH) Inter2->Step3 Final Ethynylphenyl-CP (Target) Step3->Final

Figure 1: Modular synthesis allowing late-stage diversification of the cyclopropane scaffold.

Protocol: Sonogashira Coupling of Iodo-Phenylcyclopropane

Objective: Install the ethynyl group on the phenyl ring of trans-2-(4-iodophenyl)cyclopropane-1-carboxylate.

  • Reagents:

    • Substrate: 1.0 eq (e.g., 1.0 mmol)

    • Trimethylsilylacetylene (TMSA): 1.2 eq

    • Catalyst:

      
       (5 mol%)
      
    • Co-catalyst: CuI (10 mol%)

    • Base/Solvent:

      
       / THF (1:1 ratio, degassed)
      
  • Procedure:

    • Step A (Coupling): Charge a flame-dried flask with substrate, Pd catalyst, and CuI under Argon. Add degassed THF/Et3N followed by TMSA. Stir at RT for 4–6 hours (monitor by TLC/LCMS). The solution will darken (formation of Pd-black indicates decomposition; ensure strict O2 exclusion).

    • Step B (Workup): Filter through a celite pad to remove Pd/Cu residues. Concentrate filtrate.

    • Step C (Deprotection): Dissolve the crude TMS-intermediate in MeOH. Add

      
       (2.0 eq). Stir for 30 min.
      
    • Step D (Purification): Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Quality Control:

    • 1H NMR: Look for the disappearance of the TMS singlet (~0.2 ppm) and appearance of the terminal alkyne proton triplet/singlet (~3.0–3.3 ppm).

    • IR: Distinctive weak stretch at ~2100 cm⁻¹ (C≡C).

Biological Mechanism & Metabolic Fate

Understanding the metabolic fate is crucial for interpreting PK data.[1] The ethynyl group introduces a specific clearance pathway not present in the simple phenyl analog.

Visualization: Metabolic Divergence

Metabolism Parent Ethynylphenyl-Cyclopropane CYP CYP450 Oxidation Parent->CYP Met1 Metabolite A: Carboxylic Acid (Oxidative Cleavage) CYP->Met1 Major Pathway Met2 Metabolite B: Hydration to Ketone (-CO-CH3) CYP->Met2 Minor Pathway Met3 Heme Adduct (CYP Inactivation) CYP->Met3 Mechanism-Based Inactivation

Figure 2: Metabolic pathways specific to the ethynylphenyl moiety. Note the risk of CYP inactivation (Met3).

Mechanistic Insight: The "Suicide Substrate" Risk

Terminal alkynes can undergo oxidation to a ketene intermediate or a radical species that covalently binds to the heme iron or the porphyrin nitrogen of CYP450 enzymes.

  • Mitigation Strategy: If CYP inhibition is observed (IC50 < 10 µM), substitute the terminal hydrogen with a methyl group (Internal Alkyne) or a nitrile. This blocks the formation of the reactive vinylidene carbene intermediate.

References

  • Design and Synthesis of Malonamide Derivatives as Antibiotics. MDPI. (2017). Comparison of cyclopropane and benzyl substituents in antibacterial scaffolds.

  • Selective 5-HT2C Receptor Agonists Derived from Tranylcypromine. Journal of Medicinal Chemistry. (2012). Synthesis of trans-[2-(3-ethynylphenyl)cyclopropyl]methylamine and SAR analysis.

  • Metabolism and Excretion of Erlotinib. Drug Metabolism and Disposition. (2006). Detailed analysis of ethynylphenyl metabolic oxidation to carboxylic acids.

  • Discovery of Novel Cyclopropane ALK Inhibitors. ACS Medicinal Chemistry Letters. (2020). Use of phenoxy-cyclopropane scaffolds and structure-based optimization.[2]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. NIH Public Access. (2011). Methodologies for stabilizing reactive cyclopropane/cyclopropene derivatives.

Sources

Validation

Spectroscopic Comparison of Nitrile and Alkyne Vibrational Modes: A Guide for Bioorthogonal Imaging and Drug Development

For drug development professionals and chemical biologists, tracking small molecules within complex cellular environments remains a formidable challenge. Traditional fluorophores are often bulkier than the pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and chemical biologists, tracking small molecules within complex cellular environments remains a formidable challenge. Traditional fluorophores are often bulkier than the pharmacophores they tag, drastically altering a drug's pharmacokinetic and binding properties.

To circumvent this, researchers have turned to vibrational tags —specifically alkynes (


) and nitriles (

). Because these diatomic oscillators consist of triple bonds, they exhibit stretching frequencies in the "cell-silent" region of the Raman and Infrared (IR) spectra (1800–2800 cm⁻¹), where endogenous biomolecules (proteins, lipids, nucleic acids) produce negligible background signal[1].

This guide provides an objective, data-driven comparison of nitrile and alkyne vibrational modes, detailing the quantum mechanical causality behind their spectroscopic behaviors, and outlining field-proven methodologies for their application in bioorthogonal imaging.

Mechanistic Causality: Selection Rules and Spectroscopic Activity

To understand why an application scientist might choose an alkyne over a nitrile (or vice versa), one must first examine the fundamental selection rules of IR and Raman spectroscopy. The intensity of a vibrational mode depends entirely on how the molecule's electron cloud deforms during the stretch[2].

  • Nitrile (

    
    ) - The IR Dominator:  The nitrogen atom is highly electronegative, creating a strong permanent dipole across the bond. When the 
    
    
    
    bond stretches, the magnitude of this dipole moment changes drastically (
    
    
    ). Consequently, nitriles exhibit strong Infrared (IR) absorption [2]. While they are Raman-active, their Raman scattering cross-section is only moderate compared to alkynes[3].
  • Alkyne (

    
    ) - The Raman Champion:  The carbon-carbon triple bond is non-polar (or weakly polar in terminal alkynes). Stretching this bond produces little to no change in the dipole moment, rendering internal alkynes virtually IR-inactive  and terminal alkynes only weakly IR-active[2]. However, the dense, symmetrical cylinder of 
    
    
    
    -electrons is highly polarizable. Stretching the bond causes a massive change in the polarizability ellipsoid (
    
    
    ), resulting in an exceptionally strong Raman scattering signal [4].

Conjugation (e.g., attaching an aromatic ring) amplifies these effects. Delocalizing the


-electrons lowers the force constant of the triple bond, shifting the vibrational frequency to lower wavenumbers, while simultaneously expanding the polarizability ellipsoid to drastically boost Raman intensity[4].

G cluster_alkyne Alkyne (C≡C) cluster_nitrile Nitrile (C≡N) A1 Symmetric/Pseudo-Symmetric Electron Cloud A2 High Polarizability Change (Δα ≠ 0) A1->A2 A3 Strong Raman Signal Weak/No IR Signal A2->A3 N1 Electronegative Nitrogen Asymmetric Bond N2 High Dipole Moment Change (Δμ ≠ 0) N1->N2 N3 Strong IR Signal Moderate Raman Signal N2->N3

Photophysical causality governing the vibrational selection rules of alkyne and nitrile tags.

Quantitative Comparison of Vibrational Modes

When designing a bioorthogonal probe, the exact vibrational frequency dictates the laser tuning for Stimulated Raman Scattering (SRS) or the detection window for Spontaneous Raman/IR. Alkynes and nitriles occupy distinct, yet adjacent, spectral real estate[3].

Table 1: Spectroscopic & Physicochemical Comparison
PropertyTerminal Alkyne (

)
Internal Alkyne (

)
Nitrile (

)
Vibrational Frequency 2080 – 2130 cm⁻¹[3]2200 – 2260 cm⁻¹[3]2200 – 2260 cm⁻¹[3]
Raman Cross-Section Very High (Excellent for SRS)[4]HighModerate (Often requires SERS)[3]
IR Absorption Weak[4]Negligible/Inactive[2]Strong[2]
Size Perturbation Minimal (2 atoms)Minimal (2 atoms)Minimal (2 atoms)
Solvatochromism Highly sensitive to local environment[5]Moderately sensitiveModerately sensitive
Primary Application Live-cell SRS imaging, ATRI[6]Isotope-edited multiplexingIR imaging, SERS multiplexing[7]

Expert Insight: Notice that terminal alkynes (~2120 cm⁻¹) and nitriles (~2230 cm⁻¹) have zero spectral overlap. This causality enables dual-color multiplexing . A researcher can tag Drug A with an alkyne and Drug B with a nitrile, introducing both to a cell and imaging them simultaneously without cross-talk[7].

Self-Validating Experimental Protocol: Live-Cell Raman Imaging

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for Alkyne-Tag Raman Imaging (ATRI)[6] or Stimulated Raman Scattering (SRS) microscopy of small molecules[8].

Phase 1: Probe Incubation and Cellular Uptake
  • Cell Preparation: Seed HeLa or target cell lines in glass-bottom confocal dishes (e.g., MatTek) at

    
     cells/mL. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Tag Introduction: Replace media with fresh media containing the tagged compound (e.g., 5-ethynyl-2′-deoxyuridine (EdU) for DNA synthesis tracking, or a nitrile-derivatized drug candidate) at a validated concentration (typically 10–50 µM).

  • Incubation: Incubate for the required pharmacokinetic window (e.g., 1–4 hours).

  • Validation Step (Washing): Wash cells strictly 3 times with warm PBS to remove unbound extracellular probes. Causality: Failure to wash thoroughly will result in high extracellular background, masking intracellular compartmentalization.

Phase 2: Spectroscopic Acquisition (Spontaneous Raman or SRS)
  • Environmental Control: Maintain cells in a live-cell stage-top incubator (37°C, 5% CO₂) during imaging to prevent morphological artifacts.

  • Laser Tuning:

    • For Terminal Alkynes : Tune the pump/Stokes lasers to probe the ~2120 cm⁻¹ resonance[3].

    • For Nitriles : Tune to the ~2230 cm⁻¹ resonance[3].

  • Off-Resonance Control (Self-Validation): Acquire an image at an off-resonance frequency (e.g., 2000 cm⁻¹). Subtract this off-resonance image from the on-resonance image. Causality: This isolates the true triple-bond signal from non-specific cross-phase modulation or thermal background noise.

  • Image Reconstruction: Map the spatial distribution of the intensity to visualize drug localization (e.g., nuclear accumulation for EdU)[6].

Workflow P1 1. Probe Design Select Alkyne (~2120 cm⁻¹) or Nitrile (~2230 cm⁻¹) P2 2. Cellular Incubation Introduce tagged drug/metabolite to live cells P1->P2 P3 3. Washing & Validation Remove unbound probe; acquire off-resonance baseline P2->P3 P4 4. Spectroscopic Acquisition SRS or Spontaneous Raman Microscopy P3->P4 P5 5. Image Reconstruction Map spatial distribution via silent-region intensity P4->P5

Standardized experimental workflow for bioorthogonal Raman imaging using triple-bond tags.

Advanced Applications: Multiplexing and SERS

While alkynes dominate spontaneous Raman and SRS due to their high polarizability, nitriles shine in Surface-Enhanced Raman Scattering (SERS) .

When a nitrile is anchored to a gold or silver nanoparticle, the proximity to the plasmonic surface drastically amplifies its otherwise moderate Raman signal. Because the nitrile peak is extremely narrow, researchers can create libraries of SERS tags using different isotopic or conjugated variants of nitriles and alkynes[7].

By functionalizing gold nanoparticles with a mixture of alkyne and nitrile reporters, researchers can achieve highly multiplexed, background-free imaging of cancer biomarkers in human tissue—leveraging the entire 1800–2800 cm⁻¹ silent window without overlapping peaks[7].

References

  • Alkyne- and Nitrile-Anchored Gold Nanoparticles for Multiplex SERS Imaging of Biomarkers in Cancer Cells and Tissues - Nanotheranostics - [Link]

  • Biomedical applications, perspectives and tag design concepts in the cell – silent Raman window - RSC Publishing - [Link]

  • A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC - [Link]

  • Applications of vibrational tags in biological imaging by Raman microscopy - PMC - [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE - [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC - [Link]

  • Raman Spectroscopy for Chemical Biology Research - ACS Publications -[Link]

  • Development of a universal method for vibrational analysis of the terminal alkyne C≡C stretch - AIP Publishing - [Link]

Sources

Comparative

Confirming the Purity of 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile: A Multi-Method Validation Protocol

Executive Summary 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (CAS: 869977-87-7) is a critical pharmacophore used in the synthesis of antiviral agents (e.g., HCV NS3/4A protease inhibitors) and kinase inhibitors.[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (CAS: 869977-87-7) is a critical pharmacophore used in the synthesis of antiviral agents (e.g., HCV NS3/4A protease inhibitors) and kinase inhibitors.[1] Its structural rigidity—conferred by the cyclopropane ring—and the reactive "handle" of the terminal alkyne make it a valuable but chemically sensitive intermediate.

Ensuring the purity of this compound is non-trivial due to specific synthetic byproducts:

  • Residual Precursor: 1-(4-bromophenyl)cyclopropane-1-carbonitrile (incomplete Sonogashira coupling).

  • Homocoupling Impurities: 1,3-diyne dimers (Glaser coupling products).

  • Hydrolysis Products: Amide derivatives resulting from nitrile hydration.

This guide provides an autonomous, data-driven protocol to validate the purity of synthesized 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile, comparing High-Performance Liquid Chromatography (HPLC), Quantitative NMR (qNMR), and Gas Chromatography (GC).

Part 1: Comparative Analysis of Analytical Alternatives

To objectively assess the product's quality, we compare three analytical methodologies. While HPLC is the industry standard for purity (%), qNMR offers superior structural causality.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: RP-HPLC (UV) Method B: qNMR (

H)
Method C: GC-MS
Primary Utility Quantitative Purity (%)Structural Verification & Molar RatioVolatile Impurity ID
Sensitivity High (LOQ < 0.05%)Moderate (LOQ ~ 1%)High
Specificity for Isomers Excellent (separates regioisomers)Good (if signals do not overlap)Excellent
Detection of Inorganics No (invisible to UV)No (unless active nuclei)No
Sample Destructiveness Non-destructive (recoverable)Non-destructiveDestructive
Critical Limitation Requires reference standard for absolute quant.[2]Lower sensitivity for trace impurities (<0.1%)Thermal degradation of alkynes possible
Expert Insight: The "Bromo" Problem

The most persistent impurity is the bromo-precursor . In RP-HPLC (C18), the bromo-derivative typically elutes after the ethynyl product due to higher lipophilicity (halogen bonding). In GC, the order may reverse based on boiling point. Recommendation: Use HPLC for release testing; use NMR to confirm the complete disappearance of the starting material's aromatic signals.

Part 2: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Purity Assessment

Objective: Quantify purity >98.0% and detect impurities >0.10%.

Instrument Parameters:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (Core-shell technology provides better resolution for closely eluting aromatic isomers).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption by phenyl ring) and 210 nm (Nitrile/Alkyne detection).

  • Temperature: 30°C.

Data Interpretation:

  • Product (

    
     ~ 8.5 min):  Major peak.
    
  • Impurity 1 (Hydrolysis): Elutes earlier (more polar).

  • Impurity 2 (Bromo-precursor): Elutes later (more hydrophobic).

Protocol B: Quantitative H NMR Spectroscopy

The Structural Validator

Objective: Confirm the presence of the terminal alkyne and cyclopropane ring integrity.

Sample Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl


  (Chloroform-d). Ensure the solvent is acid-free to prevent alkyne degradation.

Key Diagnostic Signals (Assignments):

  • Cyclopropane Ring: Two multiplets at

    
     1.40–1.55 ppm and 
    
    
    
    1.70–1.85 ppm (4H total). The AA'BB' symmetry is characteristic of 1,1-disubstituted cyclopropanes.
  • Terminal Alkyne: A sharp singlet at

    
     3.15–3.25 ppm (1H, 
    
    
    
    ).
  • Aromatic Protons: Two doublets (AA'XX' system) at

    
     7.45 (d, 
    
    
    
    Hz) and
    
    
    7.60 (d,
    
    
    Hz).
    • Purity Check: If the Bromo-precursor is present, you will see a "shadow" doublet shifted slightly downfield due to the electronegativity of Bromine vs. Ethynyl.

Part 3: Visualizations & Logic Flow

Diagram 1: Impurity Origin & Control Pathway

This diagram illustrates where critical impurities arise during the synthesis (Sonogashira Coupling) and how they are removed.

SynthesisPath SM Start: 1-(4-bromophenyl) cyclopropane-1-carbonitrile Rxn Reaction: Sonogashira Coupling (Pd cat., CuI, TMS-Acetylene) SM->Rxn Imp1 Impurity A: Unreacted Bromide SM->Imp1 Incomplete Conv. Inter Intermediate: TMS-Protected Alkyne Rxn->Inter Imp2 Impurity B: Glaser Dimer (Diyne) Rxn->Imp2 O2 Leak Deprotect Deprotection: (K2CO3 / MeOH) Inter->Deprotect Crude Crude Product Deprotect->Crude Final Final Product: 1-(4-ethynylphenyl) cyclopropane-1-carbonitrile Crude->Final Purification (Column/Recryst.) Imp1->Crude Imp2->Crude

Caption: Synthesis workflow highlighting the origin of the two most critical impurities: unreacted bromide (Impurity A) and oxidative dimers (Impurity B).

Diagram 2: Analytical Decision Tree

A logic gate for releasing the batch based on experimental data.

DecisionTree Start Synthesized Batch HPLC Step 1: HPLC Analysis (Is Purity > 98%?) Start->HPLC NMR Step 2: 1H NMR (Is Alkyne Singlet Present?) HPLC->NMR Yes FailPur Reject: Repurify (Column Chromatography) HPLC->FailPur No (<98%) CheckBr Check: Aromatic Region (Any Bromo-precursor signals?) NMR->CheckBr Yes FailStruct Reject: Check Synthesis (No Alkyne formed) NMR->FailStruct No (Missing Signal) CheckBr->FailPur Bromo Detected Pass PASS: Release Batch CheckBr->Pass No Impurities

Caption: Step-by-step validation logic. Note that HPLC purity alone is insufficient; NMR is required to confirm the absence of the structurally similar bromo-precursor.

References

  • Sigma-Aldrich. 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile Product Specification. Retrieved from

  • Organic Syntheses. Synthesis of Cyclopropanes and Functionalized Derivatives. Org. Synth. 2020. Retrieved from

  • BenchChem. Comparative Guide to Purity Analysis of Phenolic and Alkyne Intermediates. Retrieved from

  • Journal of Medicinal Chemistry. The Cyclopropyl Fragment in Drug Discovery: Synthesis and Properties. J. Med. Chem. 2016.[3] Retrieved from

  • BLD Pharm. 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile MSDS and Analysis. Retrieved from

Sources

Validation

Comparative Guide: Reactivity Profiles of Substituted Aryl Cyclopropanes

Executive Summary Objective: To provide a rigorous, data-driven comparison of the reactivity of aryl-substituted cyclopropanes, specifically analyzing the impact of electronic substituents (Electron-Donating Groups [EDGs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous, data-driven comparison of the reactivity of aryl-substituted cyclopropanes, specifically analyzing the impact of electronic substituents (Electron-Donating Groups [EDGs] vs. Electron-Withdrawing Groups [EWGs]) on ring-opening kinetics and cycloaddition pathways.

Core Insight: The reactivity of aryl cyclopropanes is not linear.[1][2][3][4] It follows a "Push-Pull" paradigm where reactivity is maximized in Donor-Acceptor (D-A) systems. While simple electron-deficient cyclopropanes behave as homologous Michael acceptors, and electron-rich variants act as latent nucleophiles or radical cation precursors, the combination of a donor aryl group with geminal acceptor groups creates a "spring-loaded" system that exhibits parabolic Hammett reactivity profiles.[4]

Mechanistic Principles: The "Bent Bond" & Substituent Effects

The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol) and "banana bonds" (high p-character), effectively behaving as a


-system. The aryl substituent at the C2 position modulates this reactivity through frontier molecular orbital (FMO) interactions.
The Reactivity Spectrum

We categorize aryl cyclopropanes into three distinct reactivity classes:

ClassSubstituent PatternDominant Electronic EffectPrimary Reaction Mode
Type A: Electron-Rich Aryl = p-OMe, p-NMengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

HOMO Raising: Stabilizes developing positive charge (carbocation/radical cation) at benzylic position.Oxidative Ring Opening, [3+2] Photocylcoadditions (via Radical Cation).
Type B: Electron-Deficient Aryl = p-NO

, p-CF

LUMO Lowering: Increases electrophilicity of the ring; activates C-C bond for nucleophilic attack.Nucleophilic Ring Opening (Homologous Michael Addition).
Type C: Donor-Acceptor (D-A) Aryl = Donor; C1 = Acceptor (e.g., diester, dinitrile)Synergistic Push-Pull: Extreme polarization of the C1-C2 bond.Dipolar Cycloadditions, Lewis Acid Catalyzed Ring Opening.
Visualization: Activation Pathways

The following diagram illustrates how substituents dictate the cleavage mechanism.

ReactivityPathways Substrate Aryl Cyclopropane EDG Electron-Rich (Type A) (p-OMe, p-Tol) Substrate->EDG Substituent Effect EWG Electron-Deficient (Type B) (p-NO2, p-CF3) Substrate->EWG DA Donor-Acceptor (Type C) (Push-Pull) Substrate->DA RadicalCat Radical Cation Intermediate EDG->RadicalCat SET Oxidation (Photoredox) Carbanion Stabilized Carbanion EWG->Carbanion Nucleophilic Attack (SN2-like) Zwitterion 1,3-Zwitterion DA->Zwitterion Thermal/LA Polarization Product (Cyclopentane) Product (Cyclopentane) RadicalCat->Product (Cyclopentane) [3+2] w/ Alkene Product (Heterocycle) Product (Heterocycle) Zwitterion->Product (Heterocycle) Dipolar Cycloaddition Product (Acyclic) Product (Acyclic) Carbanion->Product (Acyclic) Ring Opening

Caption: Divergent mechanistic pathways governed by the electronic nature of the aryl substituent.

Comparative Analysis & Experimental Data

Kinetic Profiles (Nucleophilic Ring Opening)

Recent kinetic studies (e.g., Eitzinger & Ofial, 2023) utilizing thiophenolates as probe nucleophiles reveal a parabolic Hammett relationship for 2-aryl-1,1-dicyanocyclopropanes.

  • The Phenomenon: Both strong electron-donating and strong electron-withdrawing groups on the aryl ring accelerate the reaction compared to the unsubstituted phenyl ring, but for different reasons.

    • EDGs (e.g., p-OMe): Stabilize the breaking of the C1-C2 bond, making the transition state more "loose" (carbocation-like character at the benzylic carbon).

    • EWGs (e.g., p-Cl): Increase the electrophilicity of the ring, facilitating the approach of the nucleophile (

      
      -like character).
      

Table 1: Relative Rates of Ring Opening (Thiophenolate Nucleophile) Conditions: 2-Aryl-1,1-dicarbonitrile cyclopropanes + p-thiocresol in DMSO at 20 °C.

Aryl Substituent (Ar)

Constant
Relative Rate (

)
Mechanistic Insight
4-Methoxy (p-OMe) -0.2712.5 Cation Stabilization: Bond weakening dominates; TS is loose.
4-Methyl (p-Me) -0.172.1Moderate stabilization.
Phenyl (H) 0.001.0 (Reference)Baseline reactivity.
4-Chloro (p-Cl) +0.233.8Inductive Activation: Increased electrophilicity facilitates nucleophilic attack.
4-Nitro (p-NO

)
+0.78High (Est. >10)Strong activation; behaves as a pure electrophile.
Cycloaddition Efficiency ([3+2] Pathways)

In photocatalytic [3+2] cycloadditions (using Ru(bpz)


), the trend is strictly linear regarding oxidation potential.
  • Electron-Rich (Type A) substrates are superior. The reaction relies on Single Electron Transfer (SET) to form a radical cation.

  • Electron-Poor (Type B) substrates are often inert under oxidative photocatalysis because their oxidation potentials are too high.

Detailed Experimental Protocol

Protocol: Nucleophilic Ring-Opening of Donor-Acceptor Cyclopropanes This protocol validates the reactivity of Type C (D-A) cyclopropanes, serving as a benchmark for reactivity comparisons.

Objective: Quantitative ring opening of 2-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile with p-thiocresol.

Reagents & Equipment[2][6]
  • Substrate: 2-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile (1.0 equiv, 0.5 mmol)

  • Nucleophile: p-Thiocresol (1.0 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.05 equiv)[5]

  • Solvent: Anhydrous DMSO (5 mL)

  • Apparatus: Flame-dried round-bottom flask, magnetic stir bar, inert atmosphere (

    
    ).
    
Step-by-Step Methodology
  • Preparation of Nucleophile Solution: In a separate vial, dissolve p-thiocresol (70.1 mg, 0.50 mmol) and KOtBu (58.9 mg, 0.525 mmol) in anhydrous DMSO (2 mL). Stir for 5 minutes until a homogeneous thiophenolate solution is formed.

    • Why: Pre-generating the anion ensures defined kinetics and prevents base-catalyzed degradation of the cyclopropane.

  • Reaction Initiation: Dissolve the cyclopropane substrate (46.1 mg, 0.50 mmol) in DMSO (3 mL) in the main reaction flask. Add the nucleophile solution dropwise over 1 minute at 22 °C.

  • Monitoring: Stir at ambient temperature.

    • Checkpoint: For electron-rich substrates (p-OMe), the reaction is typically complete within <30 minutes due to the "push-pull" activation. Unsubstituted analogs may require 2-4 hours.

  • Quenching & Isolation: Quench with saturated aqueous NH

    
    Cl (10 mL). Extract with diethyl ether (
    
    
    
    mL).[2] Wash combined organics with water (
    
    
    ) and brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Analysis: Purify via flash column chromatography (Hexanes/EtOAc).

    • Expected Product: 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile.[2][5]

    • Yield Target: >90%.[6][7]

Critical Comparison: Choosing the Right Substrate

When designing a synthetic route, select the aryl cyclopropane based on the desired intermediate:

If you need...Choose this Aryl SubstituentWhy?
1,3-Zwitterion Reactivity 4-Methoxyphenyl (PMP) The EDG stabilizes the positive charge at the benzylic position, allowing the ring to open under mild Lewis Acid catalysis. Ideal for accessing heterocycles (tetrahydrofurans, pyrrolidines).
Radical Cation Chemistry 3,4-Dimethoxyphenyl Low oxidation potential (

V vs SCE) allows for easy generation of radical cations using visible light photocatalysis.
Stable Electrophile 4-Nitrophenyl The EWG prevents premature ring opening but makes the ring highly susceptible to "hard" nucleophiles. Useful for controlled alkylation chains.

References

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes.[2] Pure and Applied Chemistry, 95(4), 389-400.[4] Link

  • Wong, M. J., et al. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis.[8] Journal of the American Chemical Society, 133(48), 19306–19309. Link

  • BenchChem. A Comparative Guide to the Ring-Opening Reactions of Cyclopropanethione and Cyclopropane. BenchChem Technical Guides. Link

  • Li, X., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(24). Link

Sources

Comparative

Validation of Synthetic Routes for 1-Aryl-1-cyclopropanecarbonitriles

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Strategic Importance The 1-aryl-1-cyclopropanecarbonitrile scaffold is a critical pha...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Importance

The 1-aryl-1-cyclopropanecarbonitrile scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs) like Levomilnacipran and various triple reuptake inhibitors. Its rigid cyclopropyl ring locks the aryl and nitrile groups into a specific conformation, enhancing metabolic stability and receptor binding affinity.

However, synthesizing this quaternary center poses specific challenges:

  • Steric Hindrance: Forming a quaternary carbon on a strained ring.

  • Chemoselectivity: Avoiding over-alkylation or hydrolysis of the nitrile.

  • Safety: Managing the toxicity of alkylating agents or the cost of transition metals.

This guide objectively compares the two dominant synthetic strategies: Classical Phase-Transfer Catalyzed (PTC) Dialkylation and Pd-Catalyzed


-Arylation .
Route A: Classical Dialkylation (The Benchmark)

This method remains the industrial workhorse due to the low cost of starting materials. It involves the double alkylation of an aryl acetonitrile with a 1,2-dihaloethane using a base and a Phase Transfer Catalyst (PTC).

2.1. Mechanistic Pathway

The reaction proceeds via a double


 mechanism. The benzylic proton is deprotonated to form a carbanion, which attacks the 1,2-dihaloethane. The resulting intermediate undergoes a chemically challenging intramolecular cyclization to close the strained ring.
2.2. Validated Protocol
  • Substrate: Phenylacetonitrile (1.0 eq)

  • Alkylating Agent: 1,2-Dibromoethane (1.2–1.5 eq) or 1-Bromo-2-chloroethane.

  • Base: 50% NaOH (aq).

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1–5 mol%).

Step-by-Step Methodology:

  • Setup: Charge a reactor with Phenylacetonitrile, 1,2-Dibromoethane, and TEBA.

  • Initiation: Add 50% NaOH dropwise while maintaining the internal temperature between 25–35°C . Critical: The reaction is exothermic; rapid addition can lead to thermal runaway.

  • Cyclization: After addition, heat the mixture to 50–60°C for 2–4 hours to drive the intramolecular cyclization.

  • Quench: Cool to room temperature, dilute with water, and extract with toluene or MTBE.

  • Purification: Distillation is preferred for scale; crystallization is possible if the aryl group is solid-promoting.

2.3. Validation & QC Criteria
  • NMR Validation: The disappearance of the singlet benzylic proton (

    
     ~3.8 ppm) and the appearance of two symmetric multiplets for the cyclopropane ring (
    
    
    
    ~1.2–1.8 ppm).
  • Impurity Profiling: Watch for mono-alkylated species (open chain) resulting from incomplete cyclization. These appear as triplets/multiplets in the aliphatic region (

    
     ~3.0–3.5 ppm).
    
Route B: Pd-Catalyzed -Arylation (The Modern Alternative)

For complex aryl substrates where the nitrile is sensitive or the aryl halide is the available starting material, this route offers higher precision. It couples a pre-formed cyclopropanecarbonitrile with an aryl halide.

3.1. Mechanistic Pathway

The reaction follows a catalytic cycle: Oxidative Addition of the aryl halide to Pd(0), Transmetallation of the cyclopropyl nitrile enolate (generated by a strong base), and Reductive Elimination to form the quaternary center.

3.2. Validated Protocol
  • Substrate: Cyclopropanecarbonitrile (1.1 eq).

  • Coupling Partner: Aryl Bromide/Chloride (1.0 eq).

  • Catalyst: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    (1–2 mol%).
  • Ligand: Sterically hindered phosphines (e.g., P(t-Bu)

    
    , BINAP, or Xantphos).
    
  • Base: NaOtBu or KHMDS (1.2 eq).

  • Solvent: Toluene or THF (Anhydrous).

Step-by-Step Methodology:

  • Inerting: Purge the reactor with Nitrogen/Argon. Oxygen poisons the Pd catalyst.

  • Catalyst Formation: Pre-mix Pd source and Ligand in solvent for 15 mins.

  • Addition: Add Aryl Bromide, Cyclopropanecarbonitrile, and Base.

  • Reaction: Heat to 80–100°C . Monitoring by HPLC is essential to track the consumption of the aryl halide.

  • Workup: Filter through Celite to remove Pd residues. Acid wash is not typically required unless the product is basic.

3.3. Validation & QC Criteria
  • Trace Metal Analysis: Final product must be tested for residual Palladium (limit typically <10 ppm for pharma intermediates).

  • Regioselectivity: Confirm no arylation occurred at other positions (rare for this specific substrate).

Comparative Analysis

The following table contrasts the two methods based on experimental data and operational constraints.

FeatureMethod A: PTC DialkylationMethod B: Pd-Catalyzed Arylation
Primary Application Commodity scale, simple aryl groups.Late-stage diversification, complex aromatics.
Typical Yield 75–85%80–95%
Atom Economy Moderate (Loss of 2 HBr).High (Loss of NaBr/HOtBu).
Safety Profile High Risk: Uses 1,2-dibromoethane (Carcinogen, mutagen).Moderate Risk: Uses organometallics; requires inert atmosphere.
Cost Driver Waste disposal (halogenated waste).Catalyst (Pd/Ligand) cost.
Scalability Excellent (Multi-kg validated).Good, but catalyst removal can be a bottleneck.
Key Impurity Mono-alkylated open chains; Hydrolyzed amides.De-halogenated arenes (from reduction); Residual Pd.
Visualizations
5.1. Reaction Pathways & Mechanism

ReactionPathways cluster_0 Method A: Classical PTC cluster_1 Method B: Pd-Catalysis Start_A Aryl Acetonitrile Inter_A Carbanion Intermediate Start_A->Inter_A Deprotonation Reagent_A 1,2-Dibromoethane + 50% NaOH/PTC Reagent_A->Inter_A Product 1-Aryl-1-cyclopropane carbonitrile Inter_A->Product Double Alkylation (Cyclization) Start_B Aryl Halide (Ar-X) Inter_B Pd-Enolate Complex Start_B->Inter_B Oxidative Addition Reagent_B Cyclopropane Nitrile + Pd(0)/Base Reagent_B->Inter_B Transmetallation Inter_B->Product Reductive Elimination

Figure 1: Mechanistic comparison of Classical Dialkylation (Top) vs. Pd-Catalyzed Arylation (Bottom).

5.2. Decision Tree for Route Selection

DecisionTree Start Start: Select Synthesis Route Q1 Is the Aryl group simple (e.g., Phenyl, Tolyl)? Start->Q1 Q2 Is the Aryl ring halogenated/sensitive? Q1->Q2 No (Complex) RouteA USE METHOD A (PTC Dialkylation) Q1->RouteA Yes Q3 Is 1,2-Dibromoethane restricted at your site? Q2->Q3 No RouteB USE METHOD B (Pd-Arylation) Q2->RouteB Yes (Sensitive) Q3->RouteA No Q3->RouteB Yes (Safety constraint)

Figure 2: Logic flow for selecting the optimal synthetic pathway based on substrate and safety constraints.

References
  • Vertex Pharmaceuticals. (2012). Process for the preparation of 1-phenylcyclopropane carboxamide derivatives.[1][2] WO2012046247A2. Link

  • Organic Syntheses. (2011). Alkylation of Phenylacetonitrile: General Procedures. Org.[3][4][5][6] Synth. Coll. Vol. 6, p. 232. Link

  • Culkin, D. A., & Hartwig, J. F. (2003).[7] Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245.[7] Link

  • National Toxicology Program. (2016). Report on Carcinogens, Fifteenth Edition: 1,2-Dibromoethane.Link

  • Hoshiya, N., et al. (2013).[3] Palladium-catalyzed arylation of cyclopropanes via directing group-mediated C(sp3)-H bond activation.[3] Organic Letters, 15(24), 6202-6205.[3] Link

Sources

Validation

A Comparative Guide to the Cytotoxicity of Alkynyl vs. Non-Alkynyl Cyclopropane Derivatives

Introduction: The Strategic Combination of Strained Rings and Reactive Pi-Bonds in Drug Design In the landscape of medicinal chemistry, the cyclopropane ring and the alkyne functional group are two privileged structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Combination of Strained Rings and Reactive Pi-Bonds in Drug Design

In the landscape of medicinal chemistry, the cyclopropane ring and the alkyne functional group are two privileged structural motifs. The cyclopropane moiety, a strained three-membered carbocycle, is frequently incorporated into drug candidates to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles by imposing conformational rigidity.[1][2] Its unique electronic character, with C-C bonds exhibiting significant π-character, allows it to act as a bioisostere for other groups like phenyl rings or double bonds.[3]

The alkyne group, with its linear geometry and electron-rich triple bond, is another powerful tool in drug design. It can serve as a rigid linker, participate in potent binding interactions, or act as a "warhead" for covalent inhibition.[4] Furthermore, terminal alkynes are valuable handles for "click chemistry," enabling applications in chemical biology and drug conjugation.[5]

This guide presents a comparative framework for evaluating the cytotoxicity of cyclopropane derivatives, specifically focusing on the contribution of an alkynyl functional group. We will explore the experimental methodologies required for a robust comparison, analyze potential structure-activity relationships (SAR), and discuss the underlying mechanisms that may account for differential cytotoxicity.

Core Experimental Workflow: Assessing In Vitro Cytotoxicity

To objectively compare the cytotoxic potential of different compounds, a standardized and reproducible methodology is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[6][7]

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 Plate Cells (e.g., HeLa) in 96-well plate P2 Incubate 24h (Allow Adhesion) P1->P2 T1 Treat cells with compounds (Include Vehicle & Positive Controls) P2->T1 P3 Prepare Serial Dilutions of Test Compounds (CPA-Alk & CPA-Ref) T2 Incubate for 48-72h T1->T2 A1 Add MTT Reagent to each well T2->A1 A2 Incubate 2-4h (Formazan Crystal Formation) A1->A2 A3 Add Solubilizing Agent (e.g., DMSO) A2->A3 A4 Measure Absorbance (570 nm) A3->A4 D1 Plot Absorbance vs. Log[Concentration] A4->D1 D2 Calculate IC50 Values (Non-linear Regression) D1->D2

Caption: Workflow for comparative cytotoxicity testing using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Causality Behind Choices : This protocol is designed to be self-validating. The inclusion of untreated, vehicle (e.g., DMSO), and positive (e.g., Doxorubicin) controls is critical. The vehicle control ensures that the solvent used to dissolve the compounds has no intrinsic toxicity, while the positive control validates that the assay system can detect a cytotoxic response.

  • Cell Preparation :

    • Seed cancer cells (e.g., HeLa, human cervical cancer) and a non-cancerous control cell line (e.g., HEK293, human embryonic kidney) into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate plates for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow cells to attach and resume logarithmic growth.

  • Compound Treatment :

    • Prepare stock solutions of the test compounds (e.g., an alkynyl derivative, CPA-Alk , and a non-alkynyl reference, CPA-Ref ) in sterile DMSO.

    • Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

    • Carefully remove the medium from the cell plates and replace it with 100 µL of the medium containing the various compound concentrations. Ensure each concentration is tested in triplicate.

    • Incubate the plates for a defined period, typically 48 or 72 hours, which is sufficient time for the compounds to exert their effects on cell proliferation and viability.

  • MTT Reagent Incubation :

    • Following the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[7]

  • Data Acquisition :

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value—the concentration of the compound that causes a 50% reduction in cell viability—using non-linear regression analysis.

Comparative Analysis: The Impact of the Alkynyl Moiety

To illustrate a potential outcome, we will consider a hypothetical data set for our two compounds, CPA-Ref (non-alkynyl) and its direct analogue, CPA-Alk (alkynyl). The data is presented for a cancer cell line (HeLa) and a non-cancerous cell line (HEK293) to assess both potency and selectivity.

CompoundStructure MoietyTarget Cell LineIC50 (µM)Selectivity Index (SI)¹
CPA-Ref Phenyl-CyclopropaneHeLa (Cancer)12.53.2
HEK293 (Non-cancerous)40.0
CPA-Alk Alkynylphenyl-CyclopropaneHeLa (Cancer)1.8 15.3
HEK293 (Non-cancerous)27.5
Doxorubicin (Positive Control)HeLa (Cancer)0.54.0
HEK293 (Non-cancerous)2.0

¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.

From this representative data, two key observations can be made:

  • Enhanced Potency : The introduction of the alkyne group in CPA-Alk resulted in a nearly 7-fold increase in cytotoxic potency against HeLa cells compared to its non-alkynyl counterpart, CPA-Ref.

  • Improved Selectivity : CPA-Alk displays a significantly better selectivity index (15.3) than CPA-Ref (3.2), suggesting it is more effective at killing cancer cells while sparing healthy cells.

Discussion: Probing the Structure-Activity Relationship (SAR)

The superior cytotoxicity observed for the alkynyl derivative can be attributed to several factors rooted in its unique chemical properties.[8]

  • Target Engagement and Binding : The rigid, linear geometry of the alkyne can force the molecule into a specific conformation that improves its binding affinity within a target protein's active site. This spatial constraint can lead to more favorable interactions with key amino acid residues, enhancing inhibitory activity.[9]

  • Metabolic Stability : In some molecular contexts, the replacement of a metabolically vulnerable group with an alkyne can increase the compound's half-life within the cell, allowing it more time to exert its effect before being degraded.[9]

  • Electronic Effects and Reactivity : The electron-rich triple bond can engage in unique non-covalent interactions, such as π-π stacking or cation-π interactions, strengthening target binding. In some cases, terminal alkynes can act as mechanism-based inhibitors or covalent warheads after enzymatic activation, leading to irreversible inhibition of a target enzyme crucial for cancer cell survival.[4]

Potential Mechanism of Action: Induction of Apoptosis

A common mechanism by which anticancer drugs exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[10] A plausible pathway is that the binding of CPA-Alk to its intracellular target (e.g., a critical kinase or enzyme) initiates a signaling cascade that culminates in the activation of caspases, the executioner enzymes of apoptosis.

G compound Alkynyl Cyclopropane (CPA-Alk) target Intracellular Target (e.g., Kinase, Enzyme) compound->target stress Cellular Stress Signal (e.g., ROS, ER Stress) target->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: A potential apoptotic pathway induced by a cytotoxic compound.

Conclusion

This guide outlines a systematic approach to comparing the cytotoxicity of alkynyl versus non-alkynyl cyclopropane derivatives. The illustrative data suggests that incorporating an alkyne moiety can be a powerful strategy for enhancing both the potency and selectivity of a cyclopropane-based anticancer agent. The observed effects are likely due to a combination of improved target binding, altered metabolic stability, and unique electronic properties conferred by the alkyne's triple bond. Rigorous experimental validation, as detailed in the provided protocol, is essential for confirming these structure-activity relationships and elucidating the precise mechanism of action for any new series of compounds.

References

  • ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics. Retrieved from ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs. [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Retrieved from Omni Life Science. [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from Noble Life Sciences. [Link]

  • De Nisi, A., Bergamini, C., Leonzio, M., Sartor, G., Fato, R., Naldi, M., Monari, M., Calonghi, N., & Bandini, M. (2016). Synthesis, cytotoxicity and anti-cancer activity of new alkynyl-gold(I) complexes. Dalton Transactions, 45(4), 1546–1553. [Link]

  • Cencic, R., Carrier, M., Galicia-Vázquez, G., Bordeleau, M. E., Sukarieh, R., Bourdeau, A., ... & Pelletier, J. (2009). Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PLoS ONE, 4(4), e5223. [Link]

  • Khan, I., Ali, I., & Khan, A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274029. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]

  • ResearchGate. (2007). Non-alkane behavior of cyclopropane and its derivatives: Characterization of unconventional hydrogen bond interactions. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from ResearchGate. [Link]

  • Bråthe, A., Gundersen, L. L., Nissen-Meyer, J., Rise, F., & Spilsberg, B. (2003). Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines. Bioorganic & Medicinal Chemistry Letters, 13(5), 877–880. [Link]

  • YouTube. (2017, November 16). Alkyne Functional Group. Retrieved from YouTube. [Link]

  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from Penn State News. [Link]

  • Peters, U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(12), 5625–5663. [Link]

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Comparative

Comparative Analytical Guide: Structural Elucidation of 1-Phenylcyclopropane-1-Carbonitrile via NMR Spectroscopy

As a Senior Application Scientist, selecting the appropriate analytical platform for structural verification requires balancing resolution, throughput, and theoretical validation. This guide objectively compares the perf...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical platform for structural verification requires balancing resolution, throughput, and theoretical validation. This guide objectively compares the performance of High-Field NMR (400/100 MHz), Benchtop NMR (60/15 MHz), and Density Functional Theory (DFT) computational predictions for the analysis of 1-phenylcyclopropane-1-carbonitrile.

Molecular Context & Spectroscopic Causality

1-Phenylcyclopropane-1-carbonitrile (CAS: 935-44-4) serves as an excellent benchmarking molecule due to its unique stereoelectronic environment. According to the structural data compiled by the1, the molecule features a highly strained cyclopropane ring substituted with both electron-withdrawing (nitrile) and anisotropic (phenyl) groups.

Mechanistic Insights:

  • Diamagnetic Anisotropy: The cyclopropane ring possesses a unique

    
    -aromaticity. The ring current effect creates a shielding cone that pushes the attached methylene protons significantly upfield (1.38–1.77 ppm) compared to standard alkanes.
    
  • Diastereotopicity: The C1 carbon is a pseudo-asymmetric center. The top and bottom faces of the cyclopropane ring are chemically non-equivalent due to the spatial arrangement of the phenyl and nitrile groups. Consequently, the geminal protons form a complex AA'BB' spin system, demanding high magnetic field strength to resolve the coupling constants.

  • Hybridization Effects: The quaternary C1 carbon of the cyclopropane ring exhibits high

    
    -character in its C-H bonds and high 
    
    
    
    -character in its C-C bonds. This hybridization anomaly shields the carbon nucleus, resulting in an unusually low chemical shift (~9.5 ppm) for a substituted quaternary carbon.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal quality control check to verify the causality of the experimental choices.

Phase 1: Sample Preparation & Shimming
  • Procedure: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
    
  • Causality:

    
     provides the necessary deuterium lock signal to stabilize the magnetic field drift during acquisition. The non-polar nature of the solvent prevents hydrogen-bonding artifacts that could shift the signals.
    
  • Self-Validation Check: Perform gradient shimming on the Z-axis. The Full Width at Half Maximum (FWHM) of the internal TMS peak at 0.00 ppm must be

    
     Hz. A broader peak indicates poor magnetic homogeneity, which will smear the fine AA'BB' splitting of the cyclopropane protons.
    
Phase 2: H NMR Acquisition (Spin-Lattice Relaxation)
  • Procedure: Acquire 16 transients with a relaxation delay (

    
    ) of 2.0 seconds and a 
    
    
    
    pulse angle.
  • Causality: The

    
     must be set to approximately 
    
    
    
    (longitudinal relaxation time) of the slowest relaxing proton to ensure complete repopulation of the ground spin state. This guarantees quantitative integration.
  • Self-Validation Check: Integrate the aromatic multiplet (5H) against the combined cyclopropane multiplets (4H). The integral ratio must be exactly 1.25. A deviation

    
     flags incomplete relaxation or the presence of impurities.
    
Phase 3: C NMR Acquisition (Overcoming Natural Abundance)
  • Procedure: Acquire 1024 transients using WALTZ-16 proton decoupling with a

    
     of 2.0 seconds.
    
  • Causality: The WALTZ-16 sequence collapses the

    
     scalar couplings into singlets, concentrating the signal intensity of the low-abundance (1.1%) 
    
    
    
    C isotope and drastically simplifying the spectrum.
  • Self-Validation Check: Inspect the quaternary cyclopropane carbon at 9.5 ppm. The Signal-to-Noise Ratio (SNR) must exceed 10:1. If the SNR is insufficient, the number of transients must be doubled, as quaternary carbons lack NOE enhancement from attached protons.

Workflow Visualization

G N1 Sample Prep: 15mg in CDCl3 + TMS N2 High-Field NMR (400 MHz) N1->N2 High-Res N3 Benchtop NMR (60 MHz) N1->N3 At-Line N5 Phase & Baseline Correction N2->N5 N3->N5 N4 DFT Simulation (B3LYP) N6 Self-Validating Integration (SNR > 10:1, FWHM < 1Hz) N4->N6 Theoretical N5->N6 Empirical

Fig 1. Self-validating NMR workflow comparing empirical and computational data.

Comparative Data Analysis

The following tables synthesize the quantitative performance of High-Field NMR, Benchtop NMR, and DFT predictions. The empirical high-field data is corroborated by catalytic nitrilation studies published by 2 and anti-Markovnikov addition studies 3.

Table 1: H NMR Spectral Data Comparison
Proton EnvironmentHigh-Field (400 MHz)Benchtop (60 MHz) ExpectedDFT PredictedMultiplicity / Coupling
Aromatic (ortho) 7.45 – 7.33 ppm~7.40 ppm (Broad overlap)7.42 ppmMultiplet
Aromatic (meta, para) 7.33 – 7.24 ppm~7.30 ppm (Broad overlap)7.28 ppmMultiplet
Cyclopropane CH

(cis)
1.77 – 1.70 ppm~1.75 ppm (Second-order roofing)1.74 ppmMultiplet (AA'BB' system)
Cyclopropane CH

(trans)
1.44 – 1.38 ppm~1.40 ppm (Second-order roofing)1.41 ppmMultiplet (AA'BB' system)

Performance Verdict (


H):  Benchtop NMR (60 MHz) suffers from a low 

ratio, causing the AA'BB' cyclopropane signals to exhibit severe "roofing" (second-order effects), making coupling constant extraction impossible without spectral simulation software. High-field NMR (400 MHz) is strictly required to resolve the diastereotopic splitting.
Table 2: C NMR Spectral Data Comparison
Carbon EnvironmentHigh-Field (100.6 MHz)DFT PredictedAssignment Causality
Ipso-C (Phenyl) 143.1 ppm145.2 ppmQuaternary; heavily deshielded by the adjacent electron-withdrawing nitrile group.
Ortho/Meta-C (Phenyl) 131.3 ppm, 127.5 ppm130.8 ppm, 128.1 ppmOverlapping signals typical for mono-substituted aromatic rings.
Nitrile (-C

N)
118.9 ppm120.5 ppmCharacteristic

-hybridized carbon region.
Cyclopropane CH

15.1 ppm16.3 ppmShielded by cyclopropane ring strain and diamagnetic anisotropy.
Cyclopropane C

9.5 ppm10.1 ppmHighly shielded due to

-character of C-H bonds and

-character of C-C bonds.

Performance Verdict (


C):  While High-Field NMR provides excellent resolution, the assignment of the closely spaced aromatic carbons (131.3 and 127.5 ppm) relies heavily on orthogonal validation. DFT computation serves as the ultimate tie-breaker, structurally validating the experimental assignments without requiring expensive 2D NMR (HSQC/HMBC) experiments.

References

  • National Center for Biotechnology Information (NIH). "1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem". Source: PubChem Database. URL:[Link]

  • The Royal Society of Chemistry. "Nitrilation of Carboxylic Acids by PIII/PV Catalysis". Source: Chemical Science. URL:[Link]

  • The Royal Society of Chemistry. "Boron Tribromide as Reagent for Anti-Markovnikov Addition of HBr to Cyclopropanes". Source: Chemical Communications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile

Topic: Personal protective equipment for handling 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile CAS: 869977-87-7 Executive Summary This guide provides an operational safety framework for handling 1-(4-Ethynylphenyl)cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile CAS: 869977-87-7

Executive Summary

This guide provides an operational safety framework for handling 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile (CAS 869977-87-7) . As a functionalized intermediate containing both a nitrile and a terminal alkyne on a strained cyclopropane ring, this compound presents a dual-hazard profile: acute toxicity potential (nitrile) and reactivity/instability risks (alkyne/cyclopropane).

Immediate Action Required:

  • Treat as High Potency: In the absence of compound-specific LD50 data, apply Occupational Exposure Band (OEB) 3 or 4 protocols (handle as if toxic by ingestion/absorption).

  • Metal Avoidance: The terminal alkyne moiety poses a risk of forming explosive metal acetylides. Do not use metal spatulas or dispose of in metal waste containers containing copper, silver, or mercury.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific chemical threats. This compound is not just a generic organic solid; its functional groups dictate the safety protocol.

Functional GroupAssociated HazardOperational Implication
Nitrile (-CN) Acute Toxicity / Metabolic Cyanide Potential for inhibition of cytochrome c oxidase if metabolized. rapid skin absorption is a critical risk vector.
Terminal Alkyne (-C≡CH) Reactivity / Instability Can form shock-sensitive acetylides with soft metals (Cu, Ag). Potential for exothermic polymerization.
Cyclopropane Ring High Ring Strain Increases overall thermodynamic instability.

Self-Validating Safety Logic:

  • Why do we avoid metal spatulas? To prevent the formation of copper/silver acetylides (shock-sensitive explosives) on the tool surface.

  • Why do we prioritize glove permeation? Aromatic nitriles can act as carriers, penetrating skin faster than aliphatic analogs.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix defines the minimum protective barrier required for handling this compound in amounts >10 mg.

PPE Selection Table
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Inner Layer: 4 mil Nitrile (Examination grade).Outer Layer: 5-8 mil Nitrile (High-risk grade) or Laminate.Rationale: Nitriles can permeate thin rubber. The "sacrificial" outer glove protects the inner barrier. Change outer gloves immediately upon splash.
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary (if hood unavailable): N95 or P100 Particulate Respirator.Rationale: As a solid, inhalation of dust is the primary respiratory vector.
Eye/Face Chemical Safety Goggles Spec: ANSI Z87.1 Impact + Splash rated.Note: Safety glasses are insufficient due to the risk of airborne dust or solution splash containing the nitrile.
Body Lab Coat (Tyvek/Cotton) Spec: High-neck, long sleeve. Tyvek sleeves recommended for wrist gap protection.Rationale: Prevents accumulation of toxic dust on street clothes.
Part 3: Operational Protocol (Step-by-Step)
Workflow: Safe Weighing & Transfer

Objective: Transfer compound from stock bottle to reaction vessel with Zero Skin Contact and Zero Dust Release .

  • Preparation:

    • Clear the fume hood of incompatible solvents (oxidizers).

    • Place a disposable balance draft shield or a secondary containment tray inside the hood.

    • Don PPE: Inner gloves -> Lab Coat -> Outer Gloves -> Goggles.

  • Weighing (The "Static" Risk):

    • Caution: Dry organic powders often generate static charge, causing "fly-away" dust.

    • Tooling: Use a ceramic or high-density plastic spatula . Strictly avoid stainless steel or nickel spatulas due to the alkyne moiety.

    • Technique: Weigh directly into a tared vial. Do not weigh onto weighing paper (risk of spill during transfer).

  • Solubilization (The "Permeation" Risk):

    • Add solvent (e.g., DCM, THF) immediately to the vial to suppress dust.

    • Critical: Once in solution, the permeation risk increases. If a drop falls on your glove, doff the outer glove immediately .

  • Decontamination:

    • Wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol).

    • Dispose of the tissue in Solid Organic Waste (See Part 4).

Visualization: Handling Workflow

HandlingProtocol Start Start: Risk Assessment Check Check Engineering (Fume Hood On?) Start->Check Don Don PPE (Double Nitrile Gloves) Check->Don Pass Weigh Weighing (Plastic Spatula Only) Don->Weigh Weigh->Don If Splash: Change Outer Glove Solvent Solubilization (Suppress Dust) Weigh->Solvent Immediate Waste Disposal (Segregate Metals) Solvent->Waste Cleanup

Figure 1: Operational workflow emphasizing the "Check-Don-Weigh" sequence and the critical feedback loop for glove contamination.

Part 4: Waste Disposal & Emergency Response
Disposal Logic (Alkyne Specific)

The presence of the terminal alkyne changes the disposal route. Standard organic waste streams often contain trace metals from other processes.

  • Rule 1: Segregation. Do not mix waste containing this compound with waste streams high in copper, silver, or mercury (e.g., Click chemistry waste streams using Cu catalysts) unless explicitly quenched.

  • Rule 2: Container. Use High-Density Polyethylene (HDPE) waste containers. Avoid metal cans.

  • Rule 3: Labeling. Label clearly as "Toxic Organic - Nitrile/Alkyne Functionality."

Emergency Response
  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.[1]

    • Wash with soap and water for 15 minutes .[2]

    • Note: Do not use solvent to wash skin; it accelerates nitrile absorption.

  • Spill (Solid):

    • Cover with a wet paper towel to prevent dust.

    • Scoop up (using plastic tools) and place in a sealed bag.

    • Clean surface with 1N HCl (to deactivate potential acetylides) followed by soap water.

References
  • Sigma-Aldrich. Product Specification: 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile (CAS 869977-87-7). Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.[3] Retrieved from

  • BLDpharm. Safety Data Sheet Fragment: 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles. Retrieved from

Sources

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